Substance P(1-7) TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNGAVSGJSPNQ-OSSAIMHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66F3N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Substance P(1-7) TFA and its biological function?
An In-depth Examination of the N-Terminal Fragment of Substance P: From Chemical Properties to Biological Function and Therapeutic Potential
Abstract
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP). The trifluoroacetate (B77799) salt (TFA) is a common formulation for this peptide, enhancing its stability and solubility for research applications. While initially considered an inactive metabolite, Substance P(1-7) has emerged as a biologically active molecule with distinct functions, often acting as a modulator or antagonist of the effects of its parent peptide. This technical guide provides a comprehensive overview of Substance P(1-7) TFA, detailing its chemical characteristics, biological functions, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this intriguing peptide fragment in areas such as pain modulation, cardiovascular regulation, and neuroinflammation.
Chemical Properties and Formulation
Substance P(1-7) is a heptapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research due to its ability to improve the peptide's stability and solubility in aqueous solutions. The presence of the TFA counter-ion does not alter the biological activity of the peptide itself.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe |
| Molecular Formula | C43H66F3N13O12 |
| Molecular Weight | 1014.06 g/mol [1][2][4] |
| Appearance | White to off-white solid[1][2] |
| Solubility | Water (≥ 50 mg/mL), DMSO, PBS (pH 7.2)[1] |
| Storage | Powder: -20°C to -80°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.[1][2] |
Biological Function and Mechanism of Action
Substance P(1-7) exhibits a range of biological activities, often counteracting the effects of full-length Substance P. Its primary role is that of a neuromodulator, fine-tuning neuronal responses in the central and peripheral nervous systems.
Pain Modulation
A significant body of research points to the anti-nociceptive (pain-reducing) properties of Substance P(1-7). It has been shown to prevent morphine-induced spontaneous pain behavior through a mechanism involving the spinal NMDA-NO cascade. Unlike its parent molecule, which is pro-nociceptive, the N-terminal fragment SP(1-7) can inhibit the release of excitatory neurotransmitters in the spinal cord.
Cardiovascular Regulation
When applied to the nucleus tractus solitarius, a key region in the brainstem for cardiovascular control, this compound induces depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects.[1][2][5] This suggests a role in the central regulation of blood pressure and heart rate.
Antagonism of Substance P-Induced Behaviors
Substance P(1-7) acts as a potent antagonist to aversive behaviors induced by Substance P and its C-terminal fragments.[1][2] Low picomolar doses of Substance P(1-7) can significantly reduce scratching, biting, and licking behaviors elicited by intrathecal injections of SP.[1][2]
Neuroinflammation and Other Functions
Emerging evidence suggests that Substance P(1-7) may also play a role in modulating neuroinflammatory processes. Its ability to counteract some of the pro-inflammatory effects of Substance P makes it a molecule of interest for neurological diseases with an inflammatory component.
Quantitative Biological Data
The following tables summarize key quantitative data regarding the binding affinity and functional activity of Substance P(1-7).
Table 2: Binding Affinity of Substance P(1-7)
| Ligand | Preparation | Receptor/Binding Site | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]SP(1-7) | Mouse Brain Membranes | SP(1-7) specific site | 2.5 | 29.2 |
| [3H]SP(1-7) | Mouse Spinal Cord Membranes | High-affinity SP(1-7) site | 0.03 | 0.87 |
| [3H]SP(1-7) | Mouse Spinal Cord Membranes | Low-affinity SP(1-7) site | 5.4 | 19.6 |
Table 3: Functional Activity of Substance P(1-7)
| Assay | System | Effect | IC50 / EC50 / Dose |
| Aversive Behavior Antagonism | In vivo (mice) | Inhibition of SP-induced scratching | 1.0-4.0 pmol (i.t.) |
| Aversive Behavior Antagonism | In vivo (mice) | Inhibition of SP(5-11)-induced scratching | 1.0-4.0 pmol (i.t.) |
| Cardiovascular Regulation | In vivo (rats) | Depressor and bradycardic effects | Not Quantified |
| NK1 Receptor Internalization | Rat Striatal Slices | Induction of internalization | ~10 nM |
| CCL2 Release | LAD2 Human Mast Cells | Minimal induction | > 10 µM |
Signaling Pathways
Substance P(1-7) exerts its effects through complex signaling pathways, most notably by modulating the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide synthase (NOS) cascade.
Modulation of NMDA Receptor Activity
Substance P(1-7) interacts with the NMDA receptor complex, although not at the primary glutamate (B1630785) or glycine (B1666218) binding sites. This interaction is thought to be allosteric, modulating the receptor's response to glutamate. This modulation can lead to a reduction in neuronal excitability, contributing to its anti-nociceptive effects.
References
An In-depth Technical Guide to the Mechanism of Action of Substance P(1-7) TFA in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is an active neuromodulator in the central nervous system (CNS) with a distinct pharmacological profile from its parent peptide. This technical guide delineates the current understanding of the mechanism of action of SP(1-7) TFA, focusing on its receptor interactions, signaling pathways, and downstream physiological effects. Evidence suggests that SP(1-7) primarily acts through specific, non-NK-1 binding sites and potentially Mas-related G protein-coupled receptors (Mrgprs), to modulate key neurotransmitter systems, including the dopaminergic and glutamatergic pathways. These actions underscore its potential as a therapeutic target for a range of neurological and psychiatric disorders.
Receptor Interactions
SP(1-7) exhibits a unique receptor binding profile, distinguishing it from the full-length SP, which preferentially binds to the neurokinin-1 (NK-1) receptor.
Specific Non-NK-1 Binding Sites
Radioligand binding studies have demonstrated the presence of high-affinity binding sites for SP(1-7) in various regions of the CNS that are distinct from the classical NK-1, NK-2, or NK-3 tachykinin receptors.[1] These sites are saturable and exhibit stereospecificity.
Mas-Related G Protein-Coupled Receptors (Mrgprs)
Emerging research indicates that SP and its fragments can interact with Mrgprs. While SP has been shown to activate MrgprA1, the direct binding affinity and functional activity of SP(1-7) at this receptor are still under active investigation.[2][3] The EC50 of SP for MrgprA1 is in the micromolar range.[4]
Data Presentation: Binding Affinities of Substance P(1-7) in the CNS
| Brain Region/Cell Line | Receptor/Binding Site | Ligand | K_d (nM) | K_i (nM) | B_max (fmol/mg protein) | Reference |
| Mouse Brain | SP(1-7) specific site | [³H]SP(1-7) | 2.5 | - | 29.2 | [5] |
| Mouse Spinal Cord | SP(1-7) specific site (high affinity) | [³H]SP(1-7) | 0.03 | - | 0.87 | [5] |
| Mouse Spinal Cord | SP(1-7) specific site (low affinity) | [³H]SP(1-7) | 5.4 | - | 19.6 | [5] |
| Rat Brain | SP(1-7) specific site | [³H]SP(1-7) | 4.4 | 4.2 | - | [6] |
| Rat Spinal Cord | SP(1-7) specific site (high affinity) | [³H]SP(1-7) | 0.5 | - | - | [6] |
| Rat Spinal Cord | SP(1-7) specific site (low affinity) | [³H]SP(1-7) | >12 | - | - | [6] |
Signaling Pathways
The binding of SP(1-7) to its receptors initiates intracellular signaling cascades that modulate neuronal function. The precise G-protein coupling of the specific SP(1-7) receptor is not fully elucidated, but downstream effects point towards the involvement of pathways that regulate neurotransmitter release and receptor expression.
Modulation of Dopaminergic System
SP(1-7) has been shown to modulate dopamine (B1211576) (DA) release in the substantia nigra and nucleus accumbens.[1][7] This modulation is complex, with evidence suggesting both stimulatory and inhibitory effects depending on the context. Furthermore, SP(1-7) can regulate the gene expression of the dopamine D2 receptor.[1][8]
Modulation of Glutamatergic System
SP(1-7) interacts with the glutamatergic system, particularly by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[9][10] This interaction can be either inhibitory or potentiating, depending on the temporal relationship of administration, suggesting a role in synaptic plasticity.[9]
Diagram: Putative Signaling Pathway of Substance P(1-7) in a CNS Neuron
Caption: Putative signaling cascade of Substance P(1-7) in the central nervous system.
Downstream Effects in the Central Nervous System
The molecular actions of SP(1-7) translate into significant physiological and behavioral effects.
Data Presentation: Functional Effects of Substance P(1-7) in the CNS
| Effect | Model System | Concentration/Dose | EC₅₀/IC₅₀ | Outcome | Reference |
| Dopamine Release | Rat striatal slices | 0.1 - 1 nM | ~0.1-1 nM | Increased dopamine outflow | [9] |
| Modulation of NMDA-induced behavior | Mouse spinal cord | 1 nmol (i.t.) | - | Inhibition of phasic NMDA activity, potentiation of tonic NMDA activity | [9] |
| Antagonism of SP-induced aversive behavior | Mice | 1.0 - 4.0 pM (i.t.) | - | Significant reduction in aversive behaviors | [11] |
| Stimulation of Motor Behavior | Rat substantia nigra | - | - | Enhanced rearing, sniffing, and locomotor activity | [1] |
Experimental Protocols
Radioligand Binding Assay for SP(1-7) Receptors
Objective: To determine the binding affinity (K_d) and density (B_max) of SP(1-7) binding sites in CNS tissue.
Methodology:
-
Membrane Preparation: Homogenize brain or spinal cord tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Binding Reaction: Incubate the membrane preparation with increasing concentrations of [³H]SP(1-7) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled SP(1-7).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine K_d and B_max values.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay to characterize SP(1-7) receptors.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of SP(1-7) on extracellular dopamine levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: Stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before, during, and after the administration of SP(1-7) into the perfusion fluid.
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline pre-treatment levels.
Diagram: In Vivo Microdialysis Experimental Setup
Caption: Schematic of an in vivo microdialysis experiment to measure dopamine release.
Conclusion and Future Directions
Substance P(1-7) TFA is a bioactive peptide with a complex and distinct mechanism of action in the CNS. Its ability to modulate dopaminergic and glutamatergic neurotransmission through specific non-NK-1 receptors highlights its potential for therapeutic development. Future research should focus on the definitive identification and cloning of the specific SP(1-7) receptor(s), a more detailed characterization of its interaction with Mrgprs, and a thorough elucidation of the downstream signaling cascades. A deeper understanding of these aspects will be crucial for the rational design of novel drugs targeting this system for the treatment of various CNS disorders.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. misterx95.myds.me [misterx95.myds.me]
- 4. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 5. youtube.com [youtube.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P signalling in primary motor cortex facilitates motor learning in rats | PLOS One [journals.plos.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Substance P Modulates NMDA Responses and Causes Long-Term Protein Synthesis-Dependent Modulation of the Lamprey Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Modulator: A Technical Guide to Substance P(1-7) and its Interplay with Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] Emerging evidence has highlighted the crucial role of SP's metabolites in regulating its own activity. This technical guide provides an in-depth exploration of the N-terminal fragment, Substance P(1-7) (SP(1-7)), as a key endogenous modulator of Substance P. We will delve into its formation, its distinct and often opposing biological activities, its interaction with receptor systems, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the SP-SP(1-7) axis.
Introduction: The Substance P System
Substance P is widely distributed throughout the central and peripheral nervous systems.[3] Upon release, often triggered by noxious stimuli, SP binds to and activates the NK1R.[3] This receptor is coupled to Gq/11 and Gs proteins, initiating downstream signaling cascades that lead to neuronal excitation, vasodilation, plasma extravasation, and immune cell activation.[4][5] These effects collectively contribute to the phenomena of pain and neurogenic inflammation.[1]
The biological activity of SP is tightly controlled, not only by its release but also by its rapid enzymatic degradation. This degradation gives rise to several peptide fragments, with SP(1-7) being a major metabolite in the central nervous system.[4][6] Initially thought to be an inactive degradation product, SP(1-7) has been shown to possess its own distinct biological activities, often acting to counteract the effects of its parent peptide, Substance P.[6][7] This positions SP(1-7) as a critical endogenous modulator, fine-tuning the intensity and duration of SP signaling.
Substance P(1-7): An Endogenous Modulator
Substance P(1-7) is generated from the enzymatic cleavage of the Phe-Phe bond in the full-length Substance P molecule. This heptapeptide (B1575542) has been demonstrated to act as a potent modulator of SP's actions in various biological systems.[6] In contrast to the pro-nociceptive and pro-inflammatory effects of SP, SP(1-7) often exhibits anti-nociceptive and anti-inflammatory properties.[8]
A key aspect of SP(1-7)'s modulatory role lies in its interaction with receptor systems. While it does not appear to bind with high affinity to the NK1R, it has been shown to down-regulate NK1R binding, suggesting an indirect mechanism of modulation.[5] Furthermore, studies have identified specific, high-affinity binding sites for SP(1-7) that are distinct from the NK1R, indicating that it may act through its own receptor to exert its biological effects.[9]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the available quantitative data for Substance P and Substance P(1-7) from various in vitro and in vivo studies. These values provide a comparative basis for understanding their interaction with target receptors and their functional efficacy.
Table 1: Receptor Binding Affinities
| Ligand | Receptor/Binding Site | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |
| Substance P | NK1R | Cortical glial cells (mouse) | 125I-BH-SP | 0.33 | 14.4 (per dish) | - | [10] |
| Substance P | NK1R | Rat brain synaptosomes | 125I-BH-SP | - | - | 0.38 | [10] |
| Substance P(1-7) | SP(1-7) binding site | Brain (mouse) | 3H-SP(1-7) | 2.5 | 29.2 | - | [9] |
| Substance P(1-7) | SP(1-7) binding site | Spinal cord (mouse) - High affinity | 3H-SP(1-7) | 0.03 | 0.87 | - | [9] |
| Substance P(1-7) | SP(1-7) binding site | Spinal cord (mouse) - Low affinity | 3H-SP(1-7) | 5.4 | 19.6 | - | [9] |
Table 2: Functional Potencies
| Ligand | Assay | Cell Line/Tissue | Parameter Measured | EC50 (nM) | IC50 (µM) | Reference |
| Substance P | Phosphatidylinositol turnover | Cortical glial cells (mouse) | IP accumulation | 0.36 | - | [10] |
| Substance P | cAMP accumulation | HEK293 cells expressing NK1R | cAMP levels | 2.2 | - | [11] |
| Substance P | Intracellular Calcium Mobilization | HEK293 cells expressing NK1R | [Ca2+]i | 11.8 | - | [3][12] |
| Substance P | Intracellular Calcium Mobilization | HEK293T cells expressing hNK1R | [Ca2+]i | ~3.16 | - | [13] |
| Substance P | cAMP accumulation | HEK293T cells expressing hNK1R | cAMP levels | ~158 | - | [13] |
| Substance P(1-7) | [125I]α-bungarotoxin binding | BC3H-1 cell membranes | Toxin binding | - | 108 | [14] |
| Substance P(1-7) | MRGPRX2 Activation | HEK293 cells expressing MRGPRX2 | Ca2+ mobilization | No significant activation | - | [15] |
| Substance P(1-7) | Mast Cell Degranulation | LAD2 human mast cells | β-hexosaminidase release | No significant activation | - | [15] |
Signaling Pathways
Substance P - NK1R Signaling
Activation of the NK1R by Substance P initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This pathway is crucial for the excitatory effects of SP. Additionally, the NK1R can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][5]
Substance P(1-7) Modulatory Pathway
The precise signaling mechanism for Substance P(1-7) is still under investigation due to the yet-unidentified nature of its specific receptor. However, its functional antagonism of Substance P's effects is well-documented. SP(1-7) is known to down-regulate NK1R binding, which could occur through various indirect mechanisms, potentially involving its own receptor. The activation of this putative SP(1-7) receptor is hypothesized to initiate a signaling cascade that ultimately leads to the observed anti-nociceptive and anti-inflammatory outcomes.
Experimental Protocols
Radioligand Binding Assay for NK1R
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[16][17]
Materials:
-
Membrane preparation from cells or tissues expressing NK1R.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]
-
Radiolabeled Substance P (e.g., [³H]SP or ¹²⁵I-Bolton-Hunter SP).
-
Unlabeled competitor compounds (Substance P, Substance P(1-7), etc.).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Vacuum filtration manifold.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.[16]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of the unlabeled competitor compound.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kd).
-
Membrane preparation to initiate the binding reaction.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SP).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.[18]
Intracellular Calcium Mobilization Assay
This protocol measures the ability of SP and its analogues to induce intracellular calcium release in cells expressing the NK1R.[19][20]
Materials:
-
Cells expressing NK1R (e.g., HEK293-NK1R).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (Substance P, Substance P(1-7)).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.[13]
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.[22]
-
Baseline Measurement: Wash the cells to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.[19]
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: For each concentration, calculate the peak fluorescence response or the area under the curve. Plot the response against the log concentration of the agonist to determine the EC₅₀ value.
cAMP Accumulation Assay
This protocol determines the effect of SP and its analogues on intracellular cAMP levels, indicative of Gαs coupling of the NK1R.[13][23]
Materials:
-
Cells expressing NK1R (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[23]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).
-
Test compounds (Substance P, Substance P(1-7)).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.[24]
-
Assay Setup: In a 384-well plate, add the cells and the test compounds at various concentrations.[23]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[23]
-
Detection: Add the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves cell lysis and the addition of reagents that will generate a signal inversely or directly proportional to the amount of cAMP produced.
-
Signal Reading: After a final incubation period, read the plate on a compatible plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ value.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to assess the anti-inflammatory effects of test compounds.[7][8][25]
Materials:
-
Rodents (rats or mice).
-
Carrageenan solution (e.g., 1% in sterile saline).[25]
-
Test compounds (Substance P, Substance P(1-7)) dissolved in a suitable vehicle.
-
Parenteral administration equipment (syringes, needles).
-
Plethysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw.[26]
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.
Conclusion
Substance P(1-7) is an important endogenous modulator of Substance P, playing a crucial role in attenuating its pro-nociceptive and pro-inflammatory effects. Its distinct pharmacological profile, including its interaction with a putative specific receptor, presents a novel avenue for therapeutic intervention. By targeting the SP(1-7) system, it may be possible to develop new classes of analgesics and anti-inflammatory drugs that leverage the body's own regulatory mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation of the Substance P-Substance P(1-7) axis and the development of such innovative therapies.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substance P receptors in primary cultures of cortical astrocytes from the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Effects of substance P on the binding of ligands to nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. scispace.com [scispace.com]
- 24. revvity.com [revvity.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
An In-Depth Technical Guide to the Receptor Binding Profile and Affinity of Substance P(1-7) TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an endogenous metabolite that modulates the actions of its parent peptide.[1][2] This document summarizes the binding affinities of Substance P(1-7) at various receptors, details the experimental protocols for these binding assays, and illustrates key pathways and workflows using diagrams.
Receptor Binding Profile and Affinity of Substance P(1-7)
Substance P(1-7) exhibits a distinct receptor binding profile, characterized by high affinity for a specific binding site, often referred to as the SP(1-7) or SP N-terminal receptor, which is separate from the classical neurokinin (NK) receptors where Substance P acts as a high-affinity agonist.[1][3]
Quantitative Binding Data
The binding affinity of Substance P(1-7) has been determined in various tissues, primarily through radioligand binding assays using tritiated Substance P(1-7) ([³H]SP(1-7)). The dissociation constant (Kd), a measure of binding affinity, is summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Tissue | Species | Receptor/Binding Site | Radioligand | Affinity (Kd) | Bmax (fmol/mg protein) | Reference |
| Brain | Mouse | SP(1-7) Binding Site | [³H]SP(1-7) | 2.5 nM | 29.2 | [1] |
| Spinal Cord | Mouse | SP(1-7) Binding Site (High Affinity) | [³H]SP(1-7) | 0.03 nM | 0.87 | [1] |
| SP(1-7) Binding Site (Low Affinity) | [³H]SP(1-7) | 5.4 nM | 19.6 | [1] | ||
| Brain | Rat | SP(1-7) Binding Site | [³H]SP(1-7) | 4.4 nM | 200 | [3] |
| Spinal Cord | Rat | SP(1-7) Binding Site (High Affinity) | [³H]SP(1-7) | 0.5 nM | - | [3] |
| SP(1-7) Binding Site (Low Affinity) | [³H]SP(1-7) | >12 nM | - | [3] |
Bmax represents the maximum density of binding sites.
Selectivity Profile
Substance P(1-7) demonstrates high selectivity for its specific binding site with negligible affinity for the neurokinin receptors (NK1, NK2, and NK3).[1][3] Competition binding studies have shown that specific agonists for NK1, NK2, and NK3 receptors do not effectively displace [³H]SP(1-7) from its binding site.[1] Furthermore, Substance P(1-7) does not exhibit agonist activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Experimental Protocols
The following sections detail the methodologies employed in the characterization of the Substance P(1-7) binding site.
Radioligand Binding Assay for Substance P(1-7)
This protocol is a composite based on published studies characterizing the [³H]SP(1-7) binding site.[1][3]
Objective: To determine the binding affinity (Kd) and density (Bmax) of the Substance P(1-7) binding site in a given tissue preparation.
Materials:
-
Tissue of interest (e.g., brain, spinal cord)
-
[³H]Substance P(1-7) (radioligand)
-
Unlabeled Substance P(1-7) TFA
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Peptidase Inhibitors Cocktail (e.g., chymostatin, leupeptin, phosphoramidon)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Lowry method).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
For saturation binding experiments, add increasing concentrations of [³H]SP(1-7).
-
For competition binding experiments, add a fixed concentration of [³H]SP(1-7) and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled Substance P(1-7) to a parallel set of tubes.
-
Add the peptidase inhibitors and BSA to the binding buffer to prevent ligand degradation and reduce non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]SP(1-7) and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and analyze to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Substance P(1-7) research.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
Substance P(1-7) TFA: A Modulator of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an undecapeptide of the tachykinin family. While Substance P is a well-characterized neurotransmitter and neuromodulator involved in pain, inflammation, and various physiological processes primarily through the neurokinin-1 receptor (NK1R), its metabolite, Substance P(1-7), exhibits distinct biological activities. Often acting as a modulator or antagonist of SP's effects, Substance P(1-7) has garnered interest for its potential therapeutic applications, particularly in analgesia and the modulation of opioid dependence.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways modulated by Substance P(1-7), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Signaling Pathways Modulated by Substance P(1-7)
Substance P(1-7) exerts its effects by selectively modulating specific intracellular signaling cascades. Notably, its actions diverge significantly from those of its parent peptide, Substance P. The primary pathways influenced by Substance P(1-7) are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, while it has been shown to be inactive on the cyclic Adenosine Monophosphate (cAMP) and intracellular calcium mobilization pathways under specific contexts.
Inhibition of the MAPK/ERK Signaling Pathway
A key mechanism of action for Substance P(1-7) is its ability to inhibit the activation of the ERK pathway, particularly in the context of nociceptive signaling.[4] Studies have demonstrated that intrathecal administration of Substance P(1-7) dose-dependently attenuates capsaicin-induced phosphorylation of ERK in the spinal cord of mice.[4] This inhibitory effect on a critical pain signaling pathway underscores the anti-nociceptive potential of this peptide fragment. The effect is specific, as it is reversed by a Substance P(1-7) antagonist, [D-Pro(2), D-Phe(7)]substance P(1-7).[4]
Lack of Modulation of the cAMP Signaling Pathway
In contrast to Substance P, which can stimulate cAMP production through Gs-protein coupled NK1 receptors, Substance P(1-7) has been found to be inactive in this signaling pathway.[5][6][7] Studies utilizing NK1R-expressing human embryonic kidney (HEK293T) and Chinese hamster ovary (CHO) cells have shown that Substance P(1-7) does not induce an increase in intracellular cAMP levels, even at high concentrations.[6][7] This indicates that Substance P(1-7) does not engage the Gs-protein signaling cascade downstream of the NK1 receptor.
No Effect on Intracellular Calcium Mobilization via MRGPRX2
Substance P is known to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, leading to intracellular calcium mobilization and degranulation.[8][9] However, its N-terminal fragment, Substance P(1-7), does not share this activity.[8][9] In studies using HEK293 cells expressing MRGPRX2 and LAD2 human mast cells, Substance P(1-7) failed to induce any significant increase in intracellular calcium levels.[8][9] This further highlights the distinct pharmacological profile of Substance P(1-7) compared to its parent peptide.
The Putative Substance P(1-7) Receptor
The distinct pharmacological profile of Substance P(1-7) and the reversal of its effects by a specific antagonist suggest that it acts through a unique receptor, which is yet to be cloned and fully characterized.[1][4][10] Binding studies have identified high-affinity binding sites for radiolabeled Substance P(1-7) in mouse and rat brain and spinal cord membranes.[1][10] These binding sites are distinct from the classical neurokinin receptors (NK1, NK2, and NK3) and opioid receptors.[1] The existence of this putative receptor provides a molecular basis for the specific signaling events modulated by Substance P(1-7).
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the effects of Substance P(1-7) on the described signaling pathways.
Table 1: Modulation of ERK Phosphorylation by Substance P(1-7)
| Parameter | Value/Observation | Cell/Tissue Type | Experimental Context | Reference |
| Effect on ERK Phosphorylation | Dose-dependent inhibition | Mouse Dorsal Spinal Cord | In vivo, following capsaicin-induced nociception | [4] |
| Effective Doses | 20-80 nmol (intrathecal) | Mouse | In vivo | [4] |
| Antagonist | [D-Pro(2), D-Phe(7)]substance P(1-7) | Mouse Dorsal Spinal Cord | Reverses the inhibitory effect of SP(1-7) | [4] |
Table 2: Effect of Substance P(1-7) on cAMP Production
| Parameter | Value/Observation | Cell Type | Experimental Context | Reference |
| cAMP Production | Inactive | NK1R-expressing HEK293T and CHO cells | In vitro cAMP accumulation assay | [6][7] |
| Concentration Tested | Up to high concentrations | NK1R-expressing HEK293T and CHO cells | In vitro | [6][7] |
| Comparison | Substance P and its C-terminal fragments actively increase cAMP | NK1R-expressing HEK293T and CHO cells | In vitro | [6][7] |
Table 3: Effect of Substance P(1-7) on Intracellular Calcium Mobilization
| Parameter | Value/Observation | Cell Type | Experimental Context | Reference |
| Intracellular Ca2+ Mobilization | No significant activation | MRGPRX2-expressing HEK293 cells and LAD2 human mast cells | In vitro calcium imaging with Fura-2 | [8][9] |
| EC50 | Not determinable (inactive) | MRGPRX2-expressing HEK293 cells and LAD2 human mast cells | In vitro | [8][9] |
| Comparison | Substance P potently induces Ca2+ mobilization (EC50 ≈ 1.8 µM in LAD2 cells) | LAD2 human mast cells | In vitro | [9] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Western Blotting for ERK Phosphorylation
Objective: To determine the effect of Substance P(1-7) on capsaicin-induced ERK phosphorylation in the spinal cord.
Methodology:
-
Animal Model: Male ddY mice are used.
-
Treatment:
-
Nociception is induced by intraplantar injection of capsaicin (e.g., 400 and 1600 ng/paw) into the hind paw.
-
Substance P(1-7) (20-80 nmol) is administered via intrathecal injection.
-
In antagonist studies, [D-Pro(2), D-Phe(7)]substance P(1-7) is co-injected with Substance P(1-7).
-
-
Tissue Collection: At a specified time point after treatment, mice are euthanized, and the lumbar spinal cord is dissected.
-
Protein Extraction:
-
The dorsal half of the spinal cord is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK or a loading control (e.g., β-actin).[4]
cAMP Accumulation Assay
Objective: To measure the effect of Substance P(1-7) on intracellular cAMP levels in NK1R-expressing cells.
Methodology:
-
Cell Culture: HEK293T or CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.
-
Assay Preparation:
-
Cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is replaced with an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES).
-
-
cAMP Detection:
-
A luminescent cAMP detection kit (e.g., GloSensor™ cAMP Assay) is used. The reagent, containing a genetically engineered luciferase, is added to the cells and incubated to allow it to enter the cells.
-
-
Compound Treatment:
-
A baseline luminescence reading is taken.
-
Cells are treated with various concentrations of Substance P(1-7), Substance P (as a positive control), or vehicle.
-
-
Signal Measurement: Luminescence is measured at specified time points after compound addition using a plate reader. An increase in cAMP leads to a conformational change in the luciferase, resulting in an increase in light output.
-
Data Analysis: The change in luminescence is calculated relative to the baseline and normalized to the response induced by a known adenylyl cyclase activator like forskolin. Dose-response curves are generated to determine EC50 values.[6][7]
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of Substance P(1-7) to induce intracellular calcium release in MRGPRX2-expressing cells.
Methodology:
-
Cell Culture: HEK293 cells stably expressing MRGPRX2 or LAD2 mast cells are used.
-
Calcium Indicator Loading:
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, in a suitable buffer.
-
The cells are incubated to allow for de-esterification of the dye.
-
-
Cell Stimulation:
-
The loaded cells are placed in a fluorometer or a fluorescence plate reader.
-
A baseline fluorescence reading is established.
-
Cells are stimulated with various concentrations of Substance P(1-7), with Substance P serving as a positive control.
-
-
Fluorescence Measurement: The fluorescence intensity is measured at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio upon stimulation is calculated to determine the extent of calcium mobilization. Dose-response curves are plotted to calculate EC50 values.[8][9]
Conclusion
This compound demonstrates a nuanced and highly specific modulation of cellular signaling pathways, distinct from its parent peptide, Substance P. Its primary characterized action is the inhibition of the MAPK/ERK pathway, providing a molecular basis for its anti-nociceptive effects. Conversely, its inactivity in stimulating cAMP production via the NK1 receptor and its inability to induce calcium mobilization through the MRGPRX2 receptor clearly differentiate its signaling profile. The evidence points towards the existence of a novel, specific receptor for Substance P(1-7) that mediates its unique biological activities. Further research into the identity and signaling of this putative receptor will be crucial for fully elucidating the therapeutic potential of Substance P(1-7) and for the development of novel drugs targeting this system. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the intricate signaling landscape of this intriguing neuropeptide fragment.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ERK phosphorylation by substance P N-terminal fragment decreases capsaicin-induced nociceptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 9. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
The Contrasting Roles of Substance P's N-Terminal Fragment, SP(1-7), in Neurogenic Inflammation and Pain Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a well-established neuropeptide, is a key mediator of nociception and neurogenic inflammation. However, its N-terminal metabolite, Substance P(1-7) (SP(1-7)), has emerged as a molecule with a distinct and often opposing biological profile. This technical guide provides an in-depth analysis of the role of SP(1-7) in neurogenic inflammation and pain perception, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Evidence from preclinical studies demonstrates that while the full-length SP peptide is pro-inflammatory and pro-nociceptive, SP(1-7) exhibits significant anti-nociceptive properties, including anti-allodynic and anti-hyperalgesic effects in various animal models of pain. In the context of neurogenic inflammation, SP(1-7) shows a markedly reduced capacity to induce mast cell degranulation and subsequent release of inflammatory mediators compared to its parent peptide. This guide consolidates the current understanding of SP(1-7), presenting its potential as a therapeutic target for the development of novel analgesics and anti-inflammatory agents.
Introduction
Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve endings. Substance P (SP), an undecapeptide of the tachykinin family, is a primary mediator of this process, contributing to vasodilation, plasma extravasation, and the recruitment of immune cells.[1][2][3] Concurrently, SP plays a crucial role in the transmission of pain signals within the central and peripheral nervous systems.[3][4]
The biological activity of SP is not solely dictated by the full-length peptide. Enzymatic cleavage of SP in vivo generates smaller fragments, with the N-terminal heptapeptide, SP(1-7), being a major metabolite.[5] Accumulating evidence suggests that SP(1-7) is not an inactive byproduct but possesses its own distinct biological functions, which are often antagonistic to those of the parent SP molecule. This guide will explore the differential roles of SP(1-7) in neurogenic inflammation and pain perception, providing a comprehensive resource for researchers and drug development professionals.
Role of Substance P(1-7) in Pain Perception: Anti-Nociceptive Effects
Contrary to the pro-nociceptive actions of Substance P, SP(1-7) has been consistently shown to produce anti-nociceptive effects in various preclinical models of pain. These effects are particularly evident in models of neuropathic and inflammatory pain, where SP(1-7) has been demonstrated to alleviate both mechanical allodynia and thermal hyperalgesia.[5][6]
Quantitative Data: Anti-Allodynic and Anti-Hyperalgesic Effects
The anti-nociceptive efficacy of SP(1-7) has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its effects in different pain models.
| Pain Model | Animal Species | Administration Route | Dose of SP(1-7) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Reference |
| Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 0.185 - 1.85 µmol/kg | Dose-dependent increase in paw withdrawal threshold, indicating an anti-allodynic effect.[7] | [7] |
| Spinal Cord Injury (SCI) | Rat | Intraperitoneal (i.p.) | 1.85, 18.5, 185 nmol/kg | Cumulative doses significantly alleviated mechanical allodynia.[6] | [6] |
| Acid-Induced Muscle Pain | Mouse | Intramuscular (i.m.) co-injection with acid | 4 - 40 µM | Dose-dependently prevented the development of chronic mechanical hyperalgesia.[8] | [8] |
| Pain Model | Animal Species | Administration Route | Dose of SP(1-7) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Reference |
| Diabetic Neuropathy (Streptozotocin-induced) | Mouse | Intrathecal (i.t.) | 1.0 - 4.0 pmol | Dose-dependent prolongation of tail-flick latency, indicating an anti-hyperalgesic effect.[9] | [9] |
| Diabetic Neuropathy (Streptozotocin-induced) | Mouse | Intrathecal (i.t.) | Not specified | SP(1-7) amide, a more stable analog, produced a more pronounced prolongation of tail-flick latency compared to non-diabetic mice.[10] | [10] |
Role of Substance P(1-7) in Neurogenic Inflammation
The classical hallmarks of neurogenic inflammation, such as plasma extravasation and mast cell degranulation, are primarily driven by the action of full-length Substance P on the Neurokinin-1 receptor (NK1R).[2][5] In stark contrast, SP(1-7) exhibits a significantly diminished capacity to activate these pro-inflammatory pathways.
Mast Cell Degranulation
Mast cells, key players in neurogenic inflammation, degranulate upon activation by SP, releasing histamine (B1213489) and other inflammatory mediators. Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells as a target for SP. However, the N-terminal fragment SP(1-7) shows little to no activity at this receptor.
Quantitative Data: Mast Cell Activation and Cytokine Release
The differential effects of SP and its fragments on mast cell activation have been quantified by measuring the release of β-hexosaminidase (a marker of degranulation) and the pro-inflammatory chemokine CCL2.
| Peptide | Cell Line | Assay | EC50 Value (µM) | Maximum Response (% of Total Release) | Reference |
| Substance P | LAD2 Human Mast Cells | β-Hexosaminidase Release | 5.9 | ~30% | [11] |
| SP(1-9)-COOH | LAD2 Human Mast Cells | β-Hexosaminidase Release | >10 | ~20% | [11] |
| SP(1-7)-COOH | LAD2 Human Mast Cells | β-Hexosaminidase Release | No significant activity | ~5% (baseline) | [11] |
| Peptide | Cell Line | Assay | EC50 Value (µM) | Maximum CCL2 Release (pg/mL) | Reference |
| Substance P | LAD2 Human Mast Cells | CCL2 Release | 1.8 | ~1200 | [11] |
| SP(1-9)-COOH | LAD2 Human Mast Cells | CCL2 Release | 12 | ~800 | [11] |
| SP(1-7)-COOH | LAD2 Human Mast Cells | CCL2 Release | No significant activity | ~100 (baseline) | [11] |
Plasma Extravasation
Plasma extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is a key feature of neurogenic inflammation induced by SP. While SP is a potent inducer of this phenomenon, direct quantitative evidence for the effect of SP(1-7) on plasma extravasation is limited. However, given its inability to effectively activate mast cells, it is inferred that SP(1-7) does not significantly contribute to plasma extravasation.
Signaling Pathways
The distinct biological activities of Substance P and SP(1-7) can be attributed to their differential engagement with cell surface receptors and downstream signaling cascades.
Substance P Signaling in Inflammation and Pain
Substance P exerts its pro-inflammatory and pro-nociceptive effects primarily through the activation of the Neurokinin-1 receptor (NK1R) , a G-protein coupled receptor (GPCR). In the context of neurogenic inflammation, SP also activates the MRGPRX2 receptor on mast cells.
Substance P(1-7) Signaling in Pain Modulation
The precise receptor and signaling pathway for the anti-nociceptive effects of SP(1-7) are still under investigation. It is clear that SP(1-7) does not effectively bind to NK1R or MRGPRX2. Some studies suggest the involvement of a distinct, yet unidentified, binding site or a modulatory role on other receptor systems, potentially including opioid or sigma receptors.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Assessment of Mechanical Allodynia: Von Frey Test
Objective: To measure the mechanical withdrawal threshold in rodents as an indicator of mechanical allodynia.
Materials:
-
Von Frey filaments of varying calibrated bending forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for individual animals.
Procedure:
-
Acclimatization: Place the animal in the Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30-60 minutes before testing.[12]
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.[13]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If there is a positive response, the next filament tested is of lower force.
-
If there is no response, the next filament tested is of higher force.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon.
-
-
Data Analysis: The 50% paw withdrawal threshold in grams is reported as the mean ± SEM.
Assessment of Thermal Hyperalgesia: Hargreaves Test
Objective: To measure the latency of paw withdrawal from a radiant heat source as an indicator of thermal hyperalgesia.
Materials:
-
Hargreaves apparatus (radiant heat source).
-
Glass platform.
-
Plexiglas enclosures.
Procedure:
-
Acclimatization: Place the animal in the Plexiglas enclosure on the glass platform and allow it to acclimate for at least 30 minutes.[14]
-
Stimulation: Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw.[14]
-
Measurement: Activate the heat source. A timer automatically starts and stops when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.[14]
-
Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency in seconds is reported as the mean ± SEM.
Mast Cell Degranulation: β-Hexosaminidase Release Assay
Objective: To quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
Materials:
-
LAD2 human mast cell line or primary mast cells.
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Stimulation:
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant.
-
Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to determine the total β-hexosaminidase content.
-
Enzymatic Reaction:
-
Add the supernatant and cell lysate to separate wells of a new plate.
-
Add the pNAG substrate solution and incubate at 37°C.[16]
-
-
Measurement: Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer) and measure the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
Measurement of Plasma Extravasation: Evans Blue Assay
Objective: To quantify plasma protein extravasation in tissues.
Materials:
-
Evans Blue dye solution.
-
Spectrophotometer.
Procedure:
-
Dye Injection: Anesthetize the animal and inject Evans Blue dye intravenously (e.g., via the tail vein). Evans Blue binds to serum albumin.[6]
-
Stimulation: Administer the inflammatory stimulus (e.g., intradermal injection of Substance P).
-
Perfusion: After a set time, perfuse the animal with saline to remove intravascular Evans Blue.
-
Tissue Collection and Extraction:
-
Dissect the tissue of interest.
-
Weigh the tissue and incubate it in formamide at 60°C to extract the extravasated Evans Blue.[15]
-
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[6]
-
Data Analysis: The amount of Evans Blue is quantified using a standard curve and expressed as µg of dye per mg of tissue.
Conclusion and Future Directions
The N-terminal fragment of Substance P, SP(1-7), demonstrates a pharmacological profile that is distinctly different from its parent peptide. Its potent anti-nociceptive effects, coupled with a lack of pro-inflammatory activity on mast cells, position SP(1-7) and its mimetics as promising candidates for the development of novel therapeutics for chronic pain and inflammatory conditions.
Future research should focus on several key areas:
-
Receptor Identification: The definitive identification and characterization of the receptor(s) mediating the anti-nociceptive effects of SP(1-7) is a critical next step.
-
In Vivo Efficacy in Diverse Models: Further studies are needed to evaluate the efficacy of SP(1-7) in a broader range of preclinical models of pain and inflammation, including models that more closely mimic human disease.
-
Pharmacokinetics and Drug Delivery: The development of stable, orally bioavailable analogs of SP(1-7) is essential for its translation into a clinically viable therapeutic.
-
Mechanism of Action: A deeper understanding of the intracellular signaling pathways activated by SP(1-7) will provide valuable insights into its unique biological functions.
By continuing to unravel the complex biology of Substance P and its metabolites, the scientific community can pave the way for the development of more effective and safer treatments for debilitating pain and inflammatory disorders.
References
- 1. Substance P in sensory nerve fibres contributes to the development of oedema in the rat hind paw after thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Substance P stimulates production of inflammatory cytokines in human disc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 10. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 12. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Endogenous Metabolism of Substance P to Substance P(1-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. The biological activity of SP is tightly regulated by its enzymatic degradation into smaller peptide fragments. Among these, the N-terminal heptapeptide, Substance P(1-7) [SP(1-7)], has emerged as a significant bioactive metabolite, often exhibiting physiological effects that are distinct from, and sometimes antagonistic to, the parent peptide. This technical guide provides a comprehensive overview of the endogenous metabolic conversion of SP to SP(1-7), focusing on the enzymatic pathways, quantitative analysis, and the functional implications of this biotransformation. Detailed experimental protocols and visual representations of the core processes are provided to support researchers in this field.
Introduction
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its primary effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Upon binding, SP triggers a cascade of intracellular signaling events, leading to its diverse physiological actions. However, the in vivo half-life of SP is short due to rapid enzymatic cleavage. This metabolic process is not merely a mechanism of inactivation but also a source of new bioactive molecules. The formation of SP(1-7) is a prime example of this, representing a major metabolic route for SP in the central nervous system.[2] Understanding the enzymes responsible for this conversion and the biological sequelae of SP(1-7) production is crucial for the development of novel therapeutics targeting the substance P system.
Enzymatic Conversion of Substance P to Substance P(1-7)
The cleavage of the Phe⁷-Phe⁸ bond of Substance P is the critical step in the formation of SP(1-7). Several peptidases have been identified as capable of catalyzing this reaction, with Neprilysin (NEP) and Endothelin-Converting Enzyme-1 (ECE-1) being the most prominent.
Neprilysin (NEP)
Neprilysin (EC 3.4.24.11), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease widely distributed in the central nervous system and peripheral tissues.[3][4] NEP is a key enzyme in the degradation of a variety of signaling peptides.[5] It cleaves Substance P at multiple sites, with the Gln⁶-Phe⁷ and Phe⁷-Phe⁸ bonds being primary targets, leading to the formation of SP(1-7).[3]
Endothelin-Converting Enzyme-1 (ECE-1)
Endothelin-Converting Enzyme-1 (EC 3.4.24.71) is another zinc metalloprotease known for its role in the biosynthesis of endothelins. ECE-1 also displays broader substrate specificity and is involved in the metabolism of other peptides, including Substance P.[5] ECE-1 can degrade SP within endosomes following receptor-mediated endocytosis, contributing to the termination of SP signaling.[6]
Quantitative Data
The following tables summarize the available quantitative data regarding the enzymatic degradation of Substance P and the tissue concentrations of SP and SP(1-7).
Table 1: Kinetic Parameters for Substance P Degradation
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cleavage Site(s) | Reference |
| MMP-8 | Substance P | 78 ± 14 | 6.87 ± 1.12 | 8.8 x 10⁴ | Gln⁶-Phe⁷, Gly⁹-Leu¹⁰ | [7] |
| MMP-9 | Substance P | 91 ± 15 | 0.42 ± 0.07 | 4.6 x 10³ | Gln⁶-Phe⁷, Gly⁹-Leu¹⁰ | [7] |
| Cathepsin G | Substance P | 1.13 | 6.35 | 5.6 x 10³ | Phe⁷-Phe⁸ | [8] |
Table 2: Tissue Concentrations of Substance P and SP(1-7)
| Tissue | Species | Substance P Concentration (pmol/g) | SP(1-7) Concentration (pmol/g) | Reference |
| Spinal Cord | Mouse | 105.9 ± 8.5 | 1.6 ± 0.5 | [9] |
| Hypothalamus | Rat | 98 ± 12 (basal release) | Not reported | [10] |
Signaling Pathways
Substance P Signaling
Substance P binding to the NK1 receptor initiates a signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] This pathway ultimately leads to various cellular responses, including neuronal excitation and inflammation.[12] Additionally, SP/NK1R signaling can activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[13]
Figure 1. Substance P Signaling Pathway.
Substance P(1-7) Signaling
The precise signaling mechanism of SP(1-7) is less well-defined. It is known to exert biological effects that are often contrary to those of SP, such as antinociception.[2] These effects are mediated through binding sites distinct from the NK1 receptor.[2] The current understanding suggests that SP(1-7) may interact with its own specific, yet to be fully characterized, receptor, leading to downstream effects that counteract SP's actions.
Figure 2. Putative Substance P(1-7) Signaling Pathway.
Experimental Protocols
Quantification of Substance P and SP(1-7) by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of SP and SP(1-7) in biological matrices.
5.1.1. Sample Preparation (Tissue)
-
Excise tissue of interest and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in an appropriate volume of extraction buffer (e.g., 0.5 M acetic acid) to inactivate endogenous peptidases.
-
Boil the homogenate for 10 minutes to further denature enzymes.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the peptides.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the peptides. A C18 cartridge is commonly used for this purpose.
-
Elute the peptides from the SPE cartridge and dry the eluate under vacuum.
-
Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation of SP and SP(1-7).
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical columns).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Substance P: Select appropriate precursor and product ions (e.g., based on the charge state and fragmentation pattern).
-
Substance P(1-7): Select appropriate precursor and product ions.
-
-
Internal Standard: A stable isotope-labeled version of SP or a related peptide should be used for accurate quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic SP and SP(1-7).
-
Calculate the concentration of the endogenous peptides in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Figure 3. LC-MS/MS Workflow for SP and SP(1-7) Quantification.
Enzyme Activity Assay for Neprilysin (NEP)
This protocol is based on the use of a fluorogenic substrate to measure NEP activity.
5.2.1. Materials
-
NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Recombinant human Neprilysin (positive control).
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
NEP inhibitor (e.g., Thiorphan) for specificity control.
-
Tissue homogenate or cell lysate containing NEP.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate).
5.2.2. Procedure
-
Prepare tissue homogenate or cell lysate in ice-cold NEP Assay Buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add the sample (e.g., 10-50 µg of protein) to each well.
-
For a negative control, add a known NEP inhibitor to some of the sample wells.
-
Add the positive control (recombinant NEP) to separate wells.
-
Prepare a substrate solution by diluting the fluorogenic substrate in the NEP Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the NEP activity in the sample.
-
Calculate the specific activity of NEP (e.g., in pmol/min/mg protein) by using a standard curve of the free fluorophore.
Conclusion
The endogenous metabolism of Substance P to SP(1-7) is a critical regulatory mechanism that modulates the overall biological impact of the substance P system. The generation of this bioactive fragment by enzymes such as Neprilysin and ECE-1 adds a layer of complexity to the neurochemical signaling landscape. Further research into the specific kinetics of these enzymatic conversions and the detailed signaling pathways of SP(1-7) will be instrumental in developing more targeted and effective therapeutic strategies for a range of disorders, from chronic pain to inflammatory diseases. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the intricacies of Substance P metabolism and function.
References
- 1. Distribution, quantification, and characterization of substance P enteric neurons in the submucosal and myenteric plexuses of the porcine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Hydrolysis of substance p and neurotensin by converting enzyme and neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of substance P and bradykinin by human neutrophils [ouci.dntb.gov.ua]
- 8. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Protocol for in vitro application of Substance P(1-7) TFA in cell culture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP). It is an endogenous metabolite of SP, generated through enzymatic cleavage. Unlike its parent peptide, Substance P(1-7) does not exhibit significant agonist activity at the canonical Substance P receptor, the neurokinin-1 receptor (NK1R)[1]. This distinction in receptor activation profile suggests that Substance P(1-7) may have unique biological functions, separate from those of Substance P.
These application notes provide a comprehensive protocol for the in vitro use of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) in cell culture experiments. The information is intended to guide researchers in the effective application of this peptide and to facilitate the design of robust and reproducible experiments.
Mechanism of Action
The precise mechanism of action for Substance P(1-7) is still under investigation. While it is established that it does not significantly activate NK1R, its interactions with other receptors are a subject of ongoing research[1]. Some studies have explored its potential to activate Mas-related G protein-coupled receptors (Mrgprs), which are also targeted by the full-length Substance P. However, research has shown that Substance P(1-7) does not produce significant activation of MRGPRX2, a key receptor for SP-mediated mast cell degranulation[1].
There is evidence to suggest that Substance P(1-7) may act as a modulator of Substance P's effects or possess its own distinct, as-yet-unidentified binding sites[2][3]. For instance, it has been shown to antagonize SP-induced behaviors in vivo[2]. Therefore, when designing experiments, it is crucial to consider that the effects of Substance P(1-7) may be context-dependent and may not follow the canonical signaling pathways of Substance P.
Data Presentation
Solubility and Stock Solution Preparation
Proper dissolution and storage of Substance P(1-7) TFA are critical for maintaining its biological activity.
| Parameter | Recommendation | Reference |
| Solvent | Water | [2] |
| Stock Concentration | ≥ 50 mg/mL (49.31 mM) | [2] |
| Storage of Powder | -20°C for up to 1 year, or -80°C for up to 2 years. Keep desiccated. | [2] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |
Note: For cell culture applications, it is recommended to prepare fresh dilutions of the stock solution in sterile, serum-free medium or an appropriate buffer immediately before use. The TFA salt form is typically soluble in water.
Working Concentrations in Cell Culture
The optimal concentration of Substance P(1-7) will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations used in published studies.
| Cell Type | Concentration Range | Assay | Observed Effect | Reference |
| HEK293 cells expressing NK1R | High concentrations | Calcium mobilization | No significant activation | [1] |
| LAD2 human mast cells | Not specified | Calcium mobilization, degranulation, cytokine release | No significant activation | [1] |
| 4T1 mouse breast cancer cells | 0.001 - 100 nM | WST-1 proliferation assay | Did not inhibit proliferation | [4] |
| Rat striatal slices | 10 nM | NK1 receptor internalization | Induced internalization | [5] |
It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental system.
Experimental Protocols
General Protocol for In Vitro Application of this compound
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or appropriate solvent
-
Complete cell culture medium appropriate for the cell line
-
Serum-free cell culture medium
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a high-concentration stock solution of this compound by dissolving it in sterile water. For example, to prepare a 10 mM stock solution, dissolve 10.14 mg of this compound (MW: 1014.06 g/mol ) in 1 mL of sterile water.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Cell Seeding:
-
Seed cells in the desired culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in serum-free medium to the desired final concentrations. It is advisable to perform serial dilutions.
-
If the cells have been cultured in serum-containing medium, it is recommended to replace it with serum-free medium for a few hours before adding the peptide to avoid potential interactions with serum components.
-
Carefully remove the medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate controls (e.g., vehicle control, positive control if available).
-
The incubation time will be experiment-dependent. For short-term signaling studies, incubation times can range from minutes to a few hours. For longer-term assays such as proliferation or viability, incubation can last for 24 to 72 hours.
-
-
Downstream Analysis:
-
Following the incubation period, proceed with the desired downstream analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or crystal violet staining).
-
Signaling Pathway Analysis: (e.g., Western blotting for phosphorylated proteins, ELISA for second messengers like cAMP).
-
Calcium Imaging: To measure intracellular calcium mobilization.
-
Gene Expression Analysis: (e.g., qRT-PCR).
-
Cytokine/Chemokine Release Assays: (e.g., ELISA).
-
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of Substance P(1-7) TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the in vivo administration of Substance P(1-7) trifluoroacetate (B77799) (TFA) in various animal models. Substance P(1-7) is a biologically active fragment of the neuropeptide Substance P (SP) and is known to be an endogenous modulator of SP's actions.[1][2][3][4] It has been observed to produce depressor and bradycardic effects and to modulate pain perception and behavior.[1][3]
Substance P(1-7) TFA: Overview and Properties
| Property | Value | Reference |
| Full Name | Substance P Fragment 1-7 Trifluoroacetate Salt | MedChemExpress |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe | [3] |
| Molecular Formula | C₄₃H₆₆F₃N₁₃O₁₂ | [3] |
| Molecular Weight | 1014.06 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (≥ 50 mg/mL) and PBS.[1][3] Ultrasonic treatment may be required to aid dissolution.[1] | MedChemExpress, Herrera-Marschitz M, et al. (1990) |
| Storage | Store powder at -20°C for up to 1 year or -80°C for up to 2 years.[3] Once dissolved, store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] | MedChemExpress |
In Vivo Administration Data
The following tables summarize quantitative data for the in vivo administration of this compound in various animal models. It is crucial to note that optimal dosage and administration route are application-dependent and may require optimization.
Table 2.1: Intranigral Administration in Rats
| Animal Model | Dosage Range | Vehicle | Volume | Observed Effects | Reference |
| Male Sprague-Dawley Rats (250-300g) | 0.01 - 1 nmol | Saline | 0.2 µL | Antagonizes SP-induced contralateral rotation; stimulates motor behavior (rearing, sniffing, locomotor activity) and increases nigral dopamine (B1211576) release.[2][5] | Herrera-Marschitz M, et al. (1990), Hall ME & Stewart JM (1992) |
Table 2.2: Intrathecal Administration in Mice
| Animal Model | Dosage Range | Co-administered with | Vehicle | Observed Effects | Reference |
| Male STD Strain Mice (23-28g) | 1, 2, 4 pmol | Substance P or SP(5-11) (0.1 nM/mouse) | Not specified | Antagonizes aversive behaviors (scratching, biting, licking) induced by Substance P or its C-terminal fragment.[1] | Sakurada T, et al. (1988) |
| Diabetic Mice | Not specified | Not applicable | Not specified | Possesses strong anti-hyperalgesic effects.[6] | Skogh A, et al. (2017) |
Table 2.3: Intraperitoneal Administration in Mice
| Animal Model | Dosage | Vehicle | Observed Effects | Reference |
| Spared Nerve Injury (SNI) Mice | Low dose (not specified) | Not specified | Potent anti-allodynic effect, though with a short duration.[6] | Skogh A, et al. (2017) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or Phosphate Buffered Saline (PBS))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.
-
Weigh the powder: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile vehicle to the tube.
-
Dissolution: Vortex the solution thoroughly. If the powder does not dissolve completely, use an ultrasonic bath for short intervals until a clear solution is obtained.[1]
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[3]
Intranigral Injection Protocol in Rats (Stereotaxic Surgery)
Materials:
-
Anesthetized rat in a stereotaxic frame
-
Injection cannula (e.g., 0.15 mm tip diameter)
-
Hamilton syringe
-
Prepared sterile solution of this compound
Protocol:
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat (e.g., with halothane) and place it securely in a stereotaxic frame.[3]
-
Surgical Preparation: Prepare the surgical site according to standard aseptic procedures.
-
Cannula Implantation: Lower the injection cannula to the target coordinates for the substantia nigra pars reticulata (SNR).
-
Injection: Inject the desired volume (e.g., 0.2 µL) of the this compound solution over a period of 1 minute.[3]
-
Post-injection: Slowly retract the cannula and suture the incision. Monitor the animal during recovery.
Intrathecal Injection Protocol in Mice
Materials:
-
Conscious or lightly anesthetized mouse
-
Hamilton syringe with a fine-gauge needle
-
Prepared sterile solution of this compound
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the lumbar region of the spine.
-
Injection Site Identification: Identify the intervertebral space between L5 and L6.
-
Injection: Carefully insert the needle into the intrathecal space and inject the desired volume of the this compound solution. A flick of the tail is often an indicator of a successful injection.
-
Post-injection: Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Substance P(1-7)
Substance P(1-7) is known to modulate the actions of Substance P. While its direct receptor is not fully elucidated, it is proposed to act as an antagonist to Substance P-induced responses.[2][3] Substance P primarily signals through the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[7][8] Activation of NK1R leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC), leading to various downstream cellular effects.[9][10]
Caption: Proposed signaling pathway of Substance P and its modulation by Substance P(1-7).
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. termedia.pl [termedia.pl]
Recommended suppliers for purchasing research-grade Substance P(1-7) TFA.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the procurement and use of research-grade Substance P(1-7) TFA. This document includes a list of recommended suppliers, detailed experimental protocols, and an overview of the known signaling pathways.
Recommended Suppliers for Research-Grade this compound
When purchasing this compound for research purposes, it is crucial to source high-purity material to ensure reliable and reproducible experimental outcomes. The following table summarizes key information for several recommended suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Example) | Additional Information |
| MedChemExpress | HY-P1485A | >99%[1] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $141 for 5 mg | Certificate of Analysis (CoA) and HPLC/MS data available.[1] |
| Cayman Chemical | 24035 | ≥98% | 1 mg, 5 mg | Contact for pricing | Detailed product information and stability data available. |
| Amsbio | AMS.T75963 | Not specified | 1 mg, 5 mg, 200 mg | Contact for pricing | States the product has anti-nociceptive activity.[2] |
| AbMole BioScience | M54277 | >98.5% | Inquire for details | Inquire for pricing | CoA and MSDS available. |
| TargetMol | T7675 | Not specified | 1 mg, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $48 for 1 mg, $98 for 5 mg | Offers various salt forms.[3] |
| LKT Labs | S8007 | ≥95% | 1 mg, 2 mg, 5 mg | $81.70 for 1 mg, $245.30 for 5 mg | Provides a list of publications citing their product.[4] |
Experimental Protocols
In Vivo Administration for Neurological Studies
This protocol is adapted from methodologies described for studying the effects of Substance P(1-7) in the central nervous system.[5]
Objective: To assess the in vivo effects of this compound on neuronal activity and behavior in a rodent model.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µL).
-
Vortex briefly to ensure complete dissolution. Keep the solution on ice.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic and mount it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the brain region of interest (e.g., the substantia nigra).
-
-
Intracranial Injection:
-
Lower a Hamilton syringe filled with the this compound solution to the target coordinates.
-
Infuse the solution at a slow, controlled rate (e.g., 0.2 µL/min) to a total volume of 1 µL.
-
Leave the syringe in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Behavioral Observation and Tissue Collection:
-
Following the injection, monitor the animal for any behavioral changes according to the experimental design.
-
At the designated time point, euthanize the animal and collect brain tissue for further analysis (e.g., HPLC, immunohistochemistry).
-
Experimental Workflow for In Vivo Administration
In Vitro Cell-Based Assay: Neuronal Cell Culture
This protocol outlines a general procedure for treating cultured neuronal cells with this compound to assess its effects on cell signaling.
Objective: To investigate the in vitro effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for RT-qPCR)
Procedure:
-
Cell Culture:
-
Culture neuronal cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution to the desired final concentrations in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS.
-
Proceed with the desired downstream analysis. For example:
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform western blotting to analyze the expression of target proteins.
-
RT-qPCR: Extract total RNA, synthesize cDNA, and perform real-time quantitative PCR to analyze gene expression levels.
-
Cell Viability Assay: Use a commercially available kit (e.g., MTT or WST-1) to assess cell viability.
-
-
Signaling Pathways
Unlike its parent peptide, Substance P, which primarily acts through the neurokinin-1 (NK-1) receptor, Substance P(1-7) does not appear to bind to this receptor.[6] Research suggests that Substance P(1-7) exerts its effects through a distinct, yet to be fully characterized, signaling pathway. Evidence points towards a modulatory role on dopaminergic and glutamatergic systems.[7]
Modulation of Dopamine (B1211576) Signaling:
Substance P(1-7) has been shown to influence dopamine release and receptor density in the brain.[1][8] This suggests an interaction with the dopamine signaling cascade, which could be relevant for its observed effects on motor behavior and in models of opioid withdrawal.
Interaction with NMDA Receptor Signaling:
Studies have indicated that Substance P(1-7) can prevent morphine-evoked pain behavior through the spinal NMDA-NO cascade.[9] This implies an interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.
Proposed Signaling Pathway of this compound
Disclaimer: The information provided in these application notes is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always consult the relevant scientific literature and supplier documentation for the most up-to-date information and protocols.
References
- 1. The substance P (SP) heptapeptide fragment SP1-7 alters the density of dopamine receptors in rat brain mesocorticolimbic structures during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. The substance P fragment SP(1-7) stimulates motor behavior and nigral dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare stock solutions of Substance P(1-7) TFA for experiments.
These application notes provide detailed protocols for the preparation of stock solutions of Substance P(1-7) Trifluoroacetate (B77799) (TFA) for various experimental applications. This guide is intended for researchers, scientists, and drug development professionals.
Product Information
Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P. It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Properties of Substance P(1-7) TFA
| Property | Value |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe (RPKPQQF) |
| Molecular Weight | 1014.06 g/mol (as TFA salt) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water (≥ 50 mg/mL) and DMSO.[1] |
Handling and Storage of Lyophilized Powder
Proper handling and storage of the lyophilized this compound powder are crucial to maintain its stability and integrity.
-
Storage Conditions : Store the lyophilized powder in a sealed container, protected from moisture. For long-term storage, -80°C is recommended (stable for up to 2 years). For shorter periods, -20°C is suitable (stable for up to 1 year).[1]
-
Handling : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
Preparation of Stock Solutions
The choice of solvent and the preparation method are critical for obtaining a stable and accurate stock solution.
General Considerations
-
TFA Counterions : Residual TFA from the purification process can be toxic to cells in culture and may interfere with biological assays by altering the peptide's secondary structure or activity.[2] For sensitive applications, removal of TFA may be necessary (see Section 4).
-
Solvent Selection : The primary recommended solvent for this compound is sterile, high-purity water.[1] Dimethyl sulfoxide (B87167) (DMSO) can also be used, particularly for higher concentrations or if solubility in aqueous solutions is an issue.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
Protocol for Preparing an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate : Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Weighing (Optional but Recommended) : For precise concentration, accurately weigh the peptide powder. However, it is common to use the mass provided by the manufacturer.
-
Calculation : Calculate the volume of solvent required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1014.06 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 1014.06 g/mol )) * 1,000,000 µL/L ≈ 98.6 µL
-
-
Reconstitution : Add the calculated volume of sterile water to the vial.
-
Dissolution : Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting : Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments.
-
Storage : Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Table 2: Example Volumes for Preparing Stock Solutions from 1 mg of this compound
| Desired Concentration | Volume of Water to Add |
| 1 mM | 986.1 µL |
| 5 mM | 197.2 µL |
| 10 mM | 98.6 µL |
Protocol for Preparing a DMSO Stock Solution
For applications requiring an organic solvent, DMSO can be used.
Procedure:
Follow the same procedure as for the aqueous stock solution, substituting high-purity DMSO for water. Note that DMSO can be toxic to cells at higher concentrations, so the final concentration in your experimental setup should be kept low (typically <0.5%).
Optional Protocol: Removal of TFA Counterions
For cell-based assays or in vivo studies where TFA may be problematic, its removal is recommended. The most common method is lyophilization with hydrochloric acid (HCl) to exchange the TFA counterions for chloride ions.
Materials:
-
This compound
-
Distilled water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution : Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification : Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation : Let the solution stand at room temperature for at least 1 minute.
-
Freezing : Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization : Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat : Repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times to ensure complete TFA removal.
-
Final Reconstitution : After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired sterile buffer for your experiment as described in Section 3.
Experimental Protocols and Recommended Concentrations
Substance P(1-7) has been used in a variety of in vitro and in vivo experimental models. The working concentrations can vary significantly depending on the specific application.
Table 3: Recommended Working Concentrations for Substance P(1-7)
| Experiment Type | Cell/Tissue Type | Working Concentration/Dose | Reference |
| In Vitro | MDA-MB-231 human breast cancer cells | 1 ng/mL to 10 µg/mL | [3] |
| Human mast cells (LAD2) | EC50 for CCL2 release: ~12 µM (for SP(1-9)) | [4] | |
| In vitro SP metabolism studies | 1.5 µM | [2] | |
| In Vivo | Rats (intranigral injection) | 0.01 - 1 nmol | [1] |
| Mice (intrathecal injection) | 1 - 4 pmol | [1] | |
| Rats (intrathecal pretreatment) | 100 - 400 pmol | [5] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Substance P Signaling Pathway
Substance P primarily exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR). Substance P(1-7) is known to modulate the actions of Substance P. The following diagram illustrates the canonical signaling pathway of Substance P.
Caption: Substance P signaling via the NK1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P(1-7) TFA in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P(1-7) TFA is the trifluoroacetate (B77799) salt of Substance P(1-7), a major bioactive N-terminal fragment of the neuropeptide Substance P (SP). Unlike its parent peptide, which is known for its pro-inflammatory and nociceptive effects mediated primarily through the neurokinin-1 (NK-1) receptor, Substance P(1-7) often exhibits distinct and sometimes opposing biological activities.[1][2] It is recognized for its potential antinociceptive, anti-inflammatory, and neuroprotective properties.[2] This document provides detailed application notes and protocols for the appropriate use and dosage calculation of this compound in rodent studies, aimed at facilitating reproducible and effective preclinical research.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₄₃H₆₆F₃N₁₃O₁₂ |
| Molecular Weight | 1014.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 50 mg/mL) |
| Storage | Store lyophilized powder at -20°C to -80°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C.[3] |
Mechanism of Action
Substance P(1-7) does not exert its effects through the NK-1 receptor, the primary target of full-length Substance P.[4] Instead, it binds to its own specific, yet to be fully characterized, binding sites in the central nervous system.[5] It has been suggested that these sites may be G-protein coupled receptors and that the effects of Substance P(1-7) might involve the sigma receptor system.[6] In contrast to Substance P, which typically activates phospholipase C and adenylyl cyclase, leading to increased intracellular calcium and cAMP, Substance P(1-7) has been shown to not increase intracellular calcium or cAMP levels.[5][7] This distinction in the signaling pathway is crucial for understanding its unique pharmacological profile.
Recommended Dosage for Rodent Studies
The appropriate dosage of this compound is highly dependent on the route of administration, the specific rodent model, and the intended biological effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Intrathecal (i.t.) Administration
Intrathecal administration is commonly used for studying the effects of Substance P(1-7) on nociception and pain modulation at the spinal level.
| Rodent Model | Dosage Range | Observed Effect | Reference |
| Mouse (Pain Model) | 1.0 - 4.0 pmol/mouse | Antinociceptive effect in the tail-flick test.[4] | [4] |
| Mouse (Aversive Behavior) | 1.0 - 4.0 pmol/mouse | Antagonized SP-induced aversive behaviors.[3][8] | [3][8] |
| Mouse (Diabetic Neuropathy) | 0.1 - 0.2 nmol/kg | Anti-hyperalgesic effects.[6] | [6] |
Intracerebroventricular (i.c.v.) and Intranigral Administration
Direct administration into the brain ventricles or specific brain regions is used to investigate the central effects of Substance P(1-7).
| Rodent Model | Administration Site | Dosage Range | Observed Effect | Reference |
| Rat | Substantia Nigra | 0.01 - 1 nmol in 0.2 µL | Antagonized SP-induced rotational behavior.[3][9] | [3][9] |
| Rat | Brain | Not specified | Upregulation of NMDA receptor subunit mRNA. | [10] |
Systemic Administration (Intraperitoneal - i.p. and Intravenous - i.v.)
Data on the systemic administration of this compound is less abundant. The following dosages for the parent compound, Substance P, may serve as a starting point for dose-range finding studies for this compound, keeping in mind the potential for different potency and pharmacokinetic profiles.
| Compound | Rodent Model | Route | Dosage | Observed Effect | Reference |
| Substance P | Rat (Ischemic Stroke) | i.v. | 10 nmol/kg | Neuroprotection and reduced infarct size.[11] | [11] |
| Substance P | Rat (Alzheimer's Model) | i.p. | 50 µg/kg | Neuroprotective activity. | |
| Substance P(1-7) amide | Rat (Spinal Cord Injury) | i.p. | Not specified | Anti-allodynic activity.[6] | [6] |
Note: When adapting dosages from Substance P to Substance P(1-7), it is crucial to consider the differences in molecular weight and receptor affinity. A thorough dose-response study is essential.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Allow the lyophilized this compound powder to reach room temperature before opening the vial. Reconstitute the peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for central administration. Gently vortex to ensure complete dissolution.[3]
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mM). For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 1014.06), dissolve it in 986.1 µL of solvent.[3]
-
Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration using the same sterile vehicle.
-
Storage: Store the stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[3]
Intrathecal (i.t.) Injection in Mice (Lumbar Puncture)
This protocol is adapted from standard procedures for intrathecal injections in awake mice.
Materials:
-
This compound solution
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Mouse restrainer
Procedure:
-
Gently restrain the mouse, allowing the back to be slightly curved.
-
Identify the injection site by palpating the spinal processes of the lumbar vertebrae. The injection is typically made between the L5 and L6 vertebrae.
-
Carefully insert the 30-gauge needle into the intervertebral space. A slight tail-flick is often indicative of a successful dural puncture.
-
Slowly inject the desired volume (typically 5-10 µL) of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress or motor impairment.
Intracerebroventricular (i.c.v.) Injection in Rats (Stereotaxic Surgery)
This protocol requires stereotaxic surgery for the implantation of a guide cannula.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill and bits
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection cannula connected to a microinfusion pump
-
This compound solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave the scalp and sterilize the surgical area.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole in the skull.
-
Implant the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface) and secure it with dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the microinfusion pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) for the desired volume (typically 1-2 µL).
-
Leave the injection cannula in place for a minute post-infusion to prevent backflow, then replace the dummy cannula.
Visualizations
Signaling Pathway Diagram
Caption: Contrasting signaling pathways of Substance P and Substance P(1-7).
Experimental Workflow for a Rodent Pain Model
Caption: General workflow for a rodent nociception study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. diva-portal.org [diva-portal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P Reduces Infarct Size and Mortality After Ischemic Stroke, Possibly Through the M2 Polarization of Microglia/Macrophages and Neuroprotection in the Ischemic Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Standard operating procedure for Substance P(1-7) TFA in neuroscience research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide renowned for its role as a primary neurotransmitter in pain signaling and neurogenic inflammation, primarily through activation of the neurokinin-1 receptor (NK1R).[1][2][3] However, the biological landscape of Substance P is more complex, involving various metabolic fragments with distinct activities. Among these, the N-terminal fragment Substance P(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), often available as a trifluoroacetate (B77799) (TFA) salt, has emerged as a significant modulator of neuronal activity, often exhibiting effects that are distinct from or even antagonistic to the parent peptide.[4][5]
This document provides a comprehensive guide to the use of Substance P(1-7) TFA in neuroscience research. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experimental procedures.
Physicochemical Properties and Handling
This compound is a solid, typically white to off-white in appearance. For optimal stability, it should be stored at -20°C for long-term use (≥ 4 years) or at -80°C for up to 2 years in powder form.[4][6] Once reconstituted in a solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]
Solubility: this compound exhibits good solubility in water (≥ 50 mg/mL).[4] It is also sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml), and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[6] For in vivo preparations, sterile saline is a suitable vehicle.
Mechanism of Action and Signaling Pathways
While Substance P robustly activates the NK1R, Substance P(1-7) displays negligible activity at this receptor and other known tachykinin receptors.[7] It also does not significantly activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor for various cationic peptides.[7] Instead, evidence points towards the existence of a specific, yet-to-be-identified, high-affinity binding site or receptor for Substance P(1-7) in the central nervous system.[8]
The signaling pathways modulated by Substance P(1-7) are an active area of investigation. Current research suggests significant crosstalk with other major neurotransmitter systems, including:
-
Opioid System: Substance P(1-7) has been shown to modulate opioid signaling. Its antinociceptive effects can be reversed by the non-selective opioid antagonist naloxone, suggesting an interaction with the opioid system, potentially through the release of endogenous opioids like enkephalins.[1][9]
-
NMDA Receptor System: Substance P(1-7) can influence N-methyl-D-aspartate (NMDA) receptor function. It has been shown to inhibit the release of excitatory amino acids, which are key players in nociceptive transmission mediated by NMDA receptors.[9][10]
The following diagram illustrates the current understanding of Substance P(1-7)'s interaction with these signaling pathways.
Figure 1. Proposed signaling interactions of Substance P(1-7).
Quantitative Data Summary
The following tables summarize key quantitative data for Substance P(1-7) from various neuroscience research studies.
Table 1: Receptor Binding Affinity
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-SP(1-7) | Mouse Brain Membranes | 2.5 | 29.2 | [8] |
| [3H]-SP(1-7) | Mouse Spinal Cord Membranes (High Affinity Site) | 0.03 | 0.67 | [8] |
| [3H]-SP(1-7) | Mouse Spinal Cord Membranes (Low Affinity Site) | 5.4 | - | [8] |
Table 2: In Vivo Behavioral Effects
| Animal Model | Behavioral Test | Administration Route | Dose Range | Observed Effect | Reference |
| Mouse | Tail-Flick Test | Intrathecal | 1.0 - 4.0 pmol | Dose-dependent increase in tail-flick latency (antinociception) | [10] |
| Rat | Rotational Behavior (induced by Substance P) | Intranigral | 0.01 - 1 nmol | Potent antagonism of SP-induced contralateral rotation | [4] |
| Mouse | Aversive Behavior (induced by Substance P) | Intrathecal | 1.0 - 4.0 pmol | Significant reduction of aversive behaviors | [4] |
| Rat | Elevated Plus Maze | Intra-periaqueductal gray | 35 pmol | Anxiolytic-like effect (increased time in open arms) | [6] |
Experimental Protocols
Receptor Binding Assay
This protocol is adapted from a study characterizing [3H]-SP(1-7) binding in mouse brain and spinal cord membranes.[8]
Materials:
-
[3H]-Substance P(1-7) (specific activity ~40-60 Ci/mmol)
-
Unlabeled this compound
-
Mouse brain or spinal cord tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen mouse brain or spinal cord tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of [3H]-SP(1-7) at various concentrations (e.g., 0.1 to 20 nM).
-
For non-specific binding determination, add 50 µL of 1 µM unlabeled SP(1-7) to a set of wells.
-
For total binding, add 50 µL of Binding Buffer.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Figure 2. Workflow for a receptor binding assay.
In Vivo Microdialysis
This protocol provides a general framework for in vivo microdialysis to measure extracellular levels of Substance P(1-7) and other neurochemicals in the brain of awake, freely moving rodents.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
Analytical system (e.g., HPLC with mass spectrometry for peptide analysis, HPLC with electrochemical detection for dopamine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., substantia nigra, nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection, or locally through the microdialysis probe - reverse dialysis).
-
Continue collecting dialysate samples for the desired duration post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using the appropriate analytical method to quantify the concentration of Substance P(1-7) and other analytes of interest.
-
-
Data Analysis:
-
Express the results as a percentage change from the baseline concentrations.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. This protocol is a general guideline for its use with this compound.[6]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two closed arms of equal size.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals at the desired dose and route (e.g., intraperitoneal or intracerebral injection) at a specified time before testing.
-
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use a video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Figure 3. Experimental workflow for the Elevated Plus Maze test.
Conclusion
This compound represents a fascinating tool for neuroscience research, offering a means to dissect the complex roles of Substance P beyond its classical actions at the NK1R. Its unique pharmacological profile and its interactions with key neurotransmitter systems involved in pain, mood, and addiction make it a valuable compound for exploring novel therapeutic strategies for a range of neurological and psychiatric disorders. The protocols and data presented here provide a solid foundation for researchers to design and execute rigorous studies investigating the function of this intriguing neuropeptide fragment. Further research is warranted to identify its specific receptor and fully elucidate its downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. jneurosci.org [jneurosci.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. diva-portal.org [diva-portal.org]
Application Notes: Investigating the Role of Substance P(1-7) TFA in Mast Cell Activation and Neuroinflammation
Introduction
Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key mediator in the interplay between the nervous and immune systems.[1] Released from sensory nerve endings, it is critically involved in neurogenic inflammation, pain transmission, and immune cell modulation.[1][2] Mast cells, strategically located at host-environment interfaces and near nerve endings, are primary targets of SP.[3] Upon activation, mast cells degranulate, releasing a host of pro-inflammatory mediators, including histamine, proteases (e.g., tryptase), and cytokines (e.g., TNF-α), which contribute to the inflammatory cascade.[4][5][6]
Substance P(1-7) is a major, N-terminal heptapeptide (B1575542) fragment of SP, generated by in vivo enzymatic cleavage.[7][8] Historically, this fragment has been noted for having biological effects distinct from, and often opposite to, the parent SP molecule, including antinociceptive properties.[9][10] It is proposed to be an endogenous modulator of SP's actions.[11]
Recent research into the mechanisms of SP-induced mast cell activation has clarified the roles of specific receptors. While full-length SP activates mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2), its N-terminal fragment, Substance P(1-7), shows minimal to no activity at this receptor.[8] Similarly, SP(1-7) is inactive at the canonical high-affinity SP receptor, Neurokinin-1 (NK1R), which requires the C-terminal sequence of SP for activation.[8]
Therefore, the application of Substance P(1-7) TFA in this context is nuanced. It is not a direct secretagogue for mast cells in the same manner as full-length SP. Instead, its utility lies in:
-
Serving as a crucial negative control to demonstrate the specificity of MRGPRX2 or NK1R-mediated mast cell activation by full-length SP.
-
Investigating potential modulatory roles on mast cell activation induced by other stimuli.
-
Exploring its effects on neuroinflammation through pathways independent of direct mast cell degranulation, potentially via its own unique binding sites identified in the central nervous system.[10]
These notes provide a framework and detailed protocols for researchers to accurately characterize the effects of this compound in studies of mast cell biology and neuroinflammation.
Data Presentation
Table 1: Comparative Receptor Activity of Substance P and its Fragments
| Compound | Target Receptor | Activity | Potency (EC₅₀) | Reference |
| Substance P (Full-Length) | NK1R | Agonist | ~1-10 nM | [8] |
| MRGPRX2 | Agonist | ~1.8 µM (CCL2 Release) | [8] | |
| Substance P(1-9)-COOH | NK1R | No significant activity | > 30 µM | [8] |
| MRGPRX2 | Agonist | ~12 µM (CCL2 Release) | [8] | |
| This compound | NK1R | No significant activity | > 30 µM | [8] |
| MRGPRX2 | No significant activity | > 30 µM | [8][12] |
Table 2: Binding Characteristics of ³H-SP(1-7) in Mouse CNS
| CNS Region | Binding Site Population | Affinity (Kd) | Capacity (Bmax) | Reference |
| Brain | Single Site | 2.5 nM | 29.2 fmol/mg protein | [10] |
| Spinal Cord | High-Affinity Site | 0.03 nM | 0.87 fmol/mg protein | [10] |
| Lower-Affinity Site | 5.4 nM | 19.6 fmol/mg protein | [10] |
Key Signaling Pathways & Experimental Workflows
Caption: Differential signaling of Substance P (SP) vs. SP(1-7) in mast cells.
Caption: Workflow for in vitro analysis of mast cell activation.
Caption: Workflow for an in vivo LPS-induced neuroinflammation study.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mast Cell Activation
This protocol details methods to assess mast cell degranulation and cytokine release using the human mast cell line LAD2, comparing the effects of this compound with full-length Substance P.
1. Materials and Reagents
-
Cells: LAD2 human mast cell line.
-
Peptides:
-
This compound (prepare stock in sterile water or DMSO).
-
Substance P (Full-Length) (Positive Control).
-
-
Media: StemPro-34 SFM supplemented with StemPro Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL human stem cell factor (SCF).[13]
-
Buffers:
-
Tyrode's Buffer or HEPES buffer for washing and stimulation.[14]
-
FACS Buffer (PBS with 2% FBS, 0.05% Sodium Azide).
-
-
Reagents for Assays:
2. Cell Culture and Seeding
-
Culture LAD2 cells according to established protocols in complete StemPro-34 medium.[13]
-
Maintain cell density between 2–5 x 10⁵ cells/mL.[13]
-
Prior to the experiment, wash cells and resuspend in cytokine-free medium.
-
Seed cells into 96-well plates at a density of 1-5 x 10⁴ cells/well, depending on the specific assay.
3. Mast Cell Stimulation
-
Prepare serial dilutions of this compound and full-length Substance P in the appropriate assay buffer. A typical concentration range to test would be 10 nM to 30 µM.[8]
-
Add the diluted peptides to the appropriate wells. Include a "vehicle only" control and a "positive control" (e.g., 10 µM full-length SP).
-
For degranulation assays (β-hexosaminidase, CD63), incubate for 30-60 minutes at 37°C.[14]
-
For cytokine release assays, incubate for 6-24 hours at 37°C.[8]
4. Endpoint Analysis
A. Degranulation: β-Hexosaminidase Release Assay [8][14]
-
After incubation, centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well for analysis of released β-hexosaminidase.
-
To measure total cellular β-hexosaminidase, lyse the cells in a parallel set of wells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Perform the β-hexosaminidase assay on both supernatant and total lysate samples according to the manufacturer's instructions.
-
Calculate the percentage of degranulation: (% Release) = (Supernatant Absorbance / Total Lysate Absorbance) x 100.
B. Degranulation: CD63 Surface Expression by Flow Cytometry [15][16]
-
After stimulation, transfer cells to FACS tubes and wash with cold FACS buffer.
-
Resuspend cells in FACS buffer containing the anti-CD63 antibody and isotype control.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash cells twice with FACS buffer to remove unbound antibody.
-
Resuspend in FACS buffer and analyze using a flow cytometer.
-
Quantify the percentage of CD63-positive cells or the mean fluorescence intensity (MFI).
C. Cytokine Release: ELISA [8][17]
-
After the 6-24 hour incubation, centrifuge the plate.
-
Collect the cell-free supernatant.
-
Perform ELISA for TNF-α or CCL2 according to the manufacturer's protocol.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Model
This protocol outlines a general procedure for evaluating the effect of this compound in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation leading to neuroinflammation.[18]
1. Animals and Acclimatization
-
Use adult male C57BL/6 mice (8-10 weeks old).[19]
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee.
2. Experimental Groups and Dosing
-
Group 1 (Control): Vehicle (e.g., sterile saline) followed by saline injection.
-
Group 2 (LPS Only): Vehicle followed by LPS injection.
-
Group 3 (SP(1-7) + LPS): this compound followed by LPS injection.
-
Administer this compound (dose to be determined by pilot studies, e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.
-
Administer LPS (from E. coli O111:B4; 0.5-1 mg/kg, i.p.) or saline.[20]
3. Tissue Collection
-
At a designated time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice via an approved method.[20]
-
For biochemical analysis, immediately dissect the brain (hippocampus, cortex) on ice, snap-freeze in liquid nitrogen, and store at -80°C.
-
For histological analysis, perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight before transferring to a sucrose (B13894) solution for cryoprotection.
4. Endpoint Analysis
A. Brain Cytokine Levels (ELISA)
-
Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the total protein concentration using a BCA assay for normalization.
-
Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits.
-
Express cytokine levels as pg/mg of total protein.
B. Microglial Activation (Immunohistochemistry)
-
Section the fixed brains using a cryostat or vibratome (30-40 µm sections).
-
Perform immunohistochemical staining for Iba1, a marker for microglia/macrophages.
-
Use appropriate secondary antibodies and visualization reagents (e.g., DAB or fluorescence).
-
Capture images using a microscope and quantify the Iba1-positive cell number and analyze their morphology (e.g., ramified vs. amoeboid) to assess the level of activation.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. The Role of Substance P Within Traumatic Brain Injury and Implications for Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P Signaling Controls Mast Cell Activation, Degranulation, and Nociceptive Sensitization in a Rat Fracture Model of Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Substance P selectively activates TNF-alpha gene expression in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mast Cell Activation Test (MAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]
- 17. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
Methods for quantifying Substance P(1-7) levels in biological tissues.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of Substance P(1-7), a significant N-terminal metabolite of Substance P, in various biological tissues. Understanding the levels of this heptapeptide (B1575542) is crucial for research in pain, inflammation, and neurodegenerative diseases.[1][2] The following sections detail established methodologies, from sample preparation to final analysis, and present a summary of reported quantitative data.
Methods for Quantification
Several analytical techniques can be employed to measure Substance P(1-7) levels, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Radioimmunoassay (RIA) is a highly sensitive technique capable of measuring femtomolar amounts of peptides.[3] It often requires a preliminary separation step, such as ion-exchange chromatography, to distinguish Substance P(1-7) from the parent peptide and other fragments.[4][5]
Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method.[6][7][8] However, it's important to note that many commercial ELISA kits measure "Substance P-like immunoreactivity," which may include the parent peptide and various fragments, unless the antibody used is highly specific for Substance P(1-7).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high specificity and the ability to simultaneously measure intact Substance P and its various metabolites, including Substance P(1-7).[3][9][10] This technique is becoming the gold standard for precise quantification of peptides in complex biological matrices.
Quantitative Data Summary
The following table summarizes reported concentrations of Substance P(1-7) in different biological tissues. Proper sample handling is critical to prevent degradation and ensure accurate measurements.[3]
| Tissue | Species | Method | Concentration | Citation |
| Spinal Cord | Rat | Ion-Exchange Chromatography & RIA | Markedly higher (three to five times) than C-terminal fragments | [4] |
| Spinal Cord | Mouse | Isotope Dilution-Mass Spectrometry | 1.6 ± 0.5 pmol/g | [11] |
| Brain (Striatum) | Rat | In vivo brain microdialysis & LC-MS/MS | Major metabolite detected | [10] |
Experimental Protocols
Detailed methodologies for tissue extraction and quantification are provided below.
Tissue Extraction Protocol
This protocol is a general guideline for extracting Substance P and its metabolites from biological tissues. Optimization may be required depending on the specific tissue type.
Materials:
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge (capable of 17,000 x g and 4°C)
-
Acetonitrile
-
Centrifugal concentrator (e.g., SpeedVac)
Procedure:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation.[3]
-
Weigh the frozen tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 1 M acetic acid or 1% TFA (e.g., 1 gram of tissue in 10 mL of acid).[3][12]
-
Centrifuge the homogenate at 17,000 x g for 15-20 minutes at 4°C.[11][12]
-
Collect the supernatant.
-
Optional but Recommended: Solid-Phase Extraction (SPE) for sample clean-up and concentration. [3] a. Pre-wet a C18 SPE cartridge with 100% acetonitrile, followed by equilibration with 1% TFA in water.[12] b. Load the supernatant onto the cartridge. c. Wash the cartridge with 10-20 mL of 1% TFA to remove interfering substances.[12] d. Elute the peptides with a solution of 60:40 acetonitrile:1% TFA.[12]
-
Dry the extracted peptide solution using a centrifugal concentrator under vacuum.[12]
-
Reconstitute the dried extract in the appropriate assay buffer for subsequent analysis (RIA, ELISA, or LC-MS).
Radioimmunoassay (RIA) Protocol
This protocol provides a general workflow for quantifying Substance P(1-7) using RIA following a chromatographic separation step.
Materials:
-
Ion-exchange chromatography column (e.g., SP-Sephadex C-25)[13][14]
-
Specific antibody for Substance P(1-7)
-
Radiolabeled Substance P(1-7) (e.g., ¹²⁵I-labeled)
-
Standard Substance P(1-7) peptide
-
Assay buffer
-
Precipitating agent (e.g., charcoal or a second antibody)
-
Gamma counter
Procedure:
-
Chromatographic Separation: Fractionate the tissue extract using ion-exchange chromatography to isolate the Substance P(1-7) fragment.[4][13]
-
Assay Setup: In appropriate tubes, add a known amount of radiolabeled Substance P(1-7), the specific antibody, and either the standard peptide (for the standard curve) or the isolated sample fraction.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.
-
Separation of Bound and Free Peptide: Add a precipitating agent to separate the antibody-bound peptide from the free peptide. Centrifuge to pellet the bound fraction.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the standard peptide. Use this curve to determine the concentration of Substance P(1-7) in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical competitive ELISA for Substance P quantification. Note that the specificity for Substance P(1-7) depends on the primary antibody.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse)[6]
-
Monoclonal antibody specific to Substance P (or ideally, Substance P(1-7))[6]
-
Horseradish peroxidase (HRP)-labeled Substance P[6]
-
Standard Substance P peptide[8]
-
Wash buffer[8]
-
Substrate solution (e.g., TMB)[7]
-
Stop solution[7]
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add standard dilutions and prepared tissue extracts to the wells of the microplate.
-
Competitive Binding: Add a fixed amount of HRP-labeled Substance P and the specific monoclonal antibody to each well.[6] Incubate to allow competition between the Substance P in the sample/standard and the HRP-labeled Substance P for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.[8]
-
Substrate Addition: Add the substrate solution to the wells. The HRP enzyme will catalyze a color change.[7]
-
Stopping the Reaction: Add a stop solution to terminate the reaction.[7]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7] The color intensity will be inversely proportional to the amount of Substance P in the sample.
-
Calculation: Generate a standard curve and determine the sample concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the quantification of Substance P(1-7) by LC-MS/MS. Instrument parameters will need to be optimized for the specific system used.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer[9]
-
C18 HPLC column[9]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Substance P(1-7) analytical standard
Procedure:
-
Sample Preparation: Reconstitute the dried tissue extract in Mobile Phase A.
-
Chromatographic Separation: Inject the sample onto the HPLC system. Separate the peptides using a gradient of Mobile Phase B. A typical gradient might be:
-
0-2 min: 0% B
-
2-10 min: 0-40% B
-
10-12 min: 40-98% B
-
12-13 min: Hold at 98% B
-
13-14 min: Return to 0% B[9]
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the Substance P(1-7) standard.
-
Integrate the peak areas for the specific MRM transitions in the samples.
-
Calculate the concentration of Substance P(1-7) in the tissue samples based on the standard curve.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the extraction of Substance P(1-7) from biological tissues.
Caption: General workflow for a competitive ELISA to quantify Substance P.
Caption: Workflow for the quantification of Substance P(1-7) using LC-MS/MS.
References
- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Measurement of substance P metabolites in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Substance P Metabolites in Rat CNS | Semantic Scholar [semanticscholar.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. raybiotech.com [raybiotech.com]
- 8. abcam.com [abcam.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]
- 12. Substance P Causes Seizures in Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of substance P precursor forms in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Navigating the Detection of Substance P(1-7): A Guide to Available Methods
For researchers, scientists, and drug development professionals investigating the N-terminal fragment of Substance P, Substance P(1-7), a key challenge lies in its accurate quantification. While numerous commercial ELISA kits are available for the full-length Substance P (SP), the specific detection of its (1-7) fragment is not as straightforward. This document provides a detailed overview of the current landscape of commercial immunoassays and alternative methodologies for the detection of Substance P(1-7), complete with application notes and experimental protocols.
Availability of Commercial ELISA Kits for Substance P(1-7)
Currently, there is a lack of commercially available ELISA kits specifically designed and validated for the detection of Substance P(1-7) . Extensive searches of manufacturer catalogs and scientific literature do not yield any ready-to-use ELISA kits for this particular fragment.
Furthermore, existing commercial ELISA kits for the full-length Substance P are generally not suitable for the quantification of the Substance P(1-7) fragment due to a lack of cross-reactivity. For instance, the R&D Systems Substance P Parameter Assay Kit (KGE007) specifies a cross-reactivity of less than 0.1% with Substance P(1-7), rendering it ineffective for measuring this N-terminal metabolite. This high specificity for the intact peptide is a common feature of well-designed immunoassays and underscores the need for dedicated assays for its fragments.
Quantitative Data on Commercial Substance P ELISA Kits
While not specific for the (1-7) fragment, the following table summarizes the key quantitative parameters of several commercially available ELISA kits for the full-length Substance P. This information is provided for comparative purposes and to highlight the characteristics of immunoassays in this field.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity | Range (pg/mL) | Sample Types |
| R&D Systems | Substance P Parameter Assay Kit (KGE007) | Competitive ELISA | 43.8 pg/mL | 39 - 2,500 | Cell Culture Supernates, Serum, Plasma, Saliva, Urine |
| Abcam | Substance P ELISA Kit (ab288318) | Competitive ELISA | ≤ 5.3 pg/mL | 9.8 - 10,000 | Saliva, Urine, Plasma, Cell culture supernatant, Serum |
| Cayman Chemical | Substance P ELISA Kit | Competitive ELISA | 34 pg/mL | 9.8 - 1,250 | Plasma, Serum, Urine, and other sample matrices |
| Invitrogen | Substance P Competitive ELISA Kit (EEL013) | Competitive ELISA | 46.88 pg/mL | 78.13 - 5,000 | Serum, Plasma, and other biological fluids |
| Cloud-Clone Corp. | ELISA Kit for Substance P (SP) (CEA393Hu) | Competitive Inhibition ELISA | < 4.99 pg/mL | 12.35 - 1,000 | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids |
Application Notes: Methodologies for Substance P(1-7) Detection
Given the absence of dedicated commercial ELISA kits, researchers have employed alternative and custom-developed methods for the quantification of Substance P(1-7).
Custom-Developed ELISA
A study by Lindefors et al. (1987) successfully developed an enzyme-linked immunosorbent assay (ELISA) for both Substance P and its metabolite, Substance P(1-7), and compared its performance to radioimmunoassay (RIA).[1] The study reported that the ELISA method demonstrated higher sensitivity than the RIA using the same antisera.[1] This indicates that with the appropriate specific antibodies, a sensitive and reliable ELISA for Substance P(1-7) can be established. The development of such an assay would, however, require the generation or sourcing of a highly specific antibody that recognizes the N-terminal sequence of Substance P and does not cross-react with the full-length peptide or other fragments.
Radioimmunoassay (RIA)
Radioimmunoassay has been a historically important method for the quantification of neuropeptides, including Substance P and its fragments. Several research studies have utilized RIA for the measurement of Substance P(1-7) in various biological samples.[2][3][4] This technique offers high sensitivity but involves the use of radioactive materials, which requires specialized laboratory facilities and safety protocols.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly specific method for the quantification of peptides and their metabolites. LC-MS-based methods can differentiate between intact Substance P and its various fragments, including Substance P(1-7), with high accuracy.[5][6][7][8] This technique does not rely on antibody specificity and can provide absolute quantification. However, it requires sophisticated instrumentation and expertise in sample preparation and data analysis.
Experimental Protocols
General Protocol for a Competitive ELISA (for Substance P)
While a specific protocol for a commercial Substance P(1-7) ELISA kit is not available, the following is a generalized protocol for a typical competitive ELISA for the full-length Substance P. This can serve as a template for a custom-developed assay.
Principle: In a competitive ELISA, a fixed amount of labeled antigen (e.g., HRP-conjugated Substance P) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Substance P standard
-
Substance P antibody
-
Enzyme-conjugated Substance P (e.g., HRP-SP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions.
-
Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the Substance P antibody and the enzyme-conjugated Substance P to each well. Incubate for the recommended time and temperature to allow for competitive binding.
-
Washing: Wash the plate several times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Substance P Signaling Pathway
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways, leading to various cellular responses.
Caption: Substance P signaling through the NK1R activates Gq and Gs proteins.
General Experimental Workflow for a Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for the quantification of an antigen like Substance P.
Caption: A typical workflow for a competitive ELISA.
References
- 1. Enzyme-linked immunosorbent assay of substance P and its metabolite SP 1-7. A comparison with RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of substance P metabolites in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of substance P precursor forms in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the metabolic biotransformation of substance P in liver microsomes by liquid chromatography quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Substance P and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide (RPKPQQFFGLM-NH2), is a key mediator in pain transmission, inflammation, and various neurological processes.[1][2][3] Its biological activity is often modulated by its metabolic fragments, making the simultaneous analysis of intact SP and its metabolites crucial for understanding its physiological and pathological roles.[4][5] Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the sensitive and specific quantification of Substance P and its fragments due to its ability to distinguish between structurally similar peptides without the need for derivatization.[4][6]
These application notes provide a comprehensive overview of the methodologies for the analysis of Substance P and its fragments using mass spectrometry, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Substance P and its major fragments. These values are indicative and may vary based on instrumentation and specific matrix effects.
Table 1: Linearity and Range of Quantification
| Analyte | Linear Range (nM) | Linearity (r²) |
| Substance P | 1 - 500 | > 0.97 |
| SP Fragment 1-4 | 10 - 500* | > 0.97 |
| SP Fragment 1-9 | 2 - 500 | > 0.97 |
| SP Fragment 2-11 | 2 - 500 | > 0.97 |
| SP Fragment 3-11 | 1 - 500 | > 0.97 |
| SP Fragment 5-11 | 1 - 500 | > 0.97 |
| SP Fragment 6-11 | 2 - 500 | > 0.97 |
*Note: The linear range for SP 1-4 may be affected by ion suppression from cell culture media components.[4]
Table 2: Sensitivity of the LC-MS/MS Method
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (pg/mL) |
| Substance P | < 2 | 5 - 10 |
| SP Fragment 1-4 | < 10 | - |
| SP Fragment 1-9 | < 2 | - |
| SP Fragment 2-11 | < 2 | - |
| SP Fragment 3-11 | < 2 | - |
| SP Fragment 5-11 | < 2 | - |
| SP Fragment 6-11 | < 2 | - |
*Note: LOQ values can be as low as sub-femtomole levels with advanced techniques like differential mobility spectrometry.[7]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma, Cell Culture)
This protocol outlines a general procedure for the extraction of Substance P and its fragments from complex biological samples.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled SP or a non-endogenous peptide like (Tyr8)-SP)[4]
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Collection: Collect biological fluid (e.g., plasma, cell culture supernatant). To prevent degradation, it is critical to include protease inhibitors like aprotinin (B3435010) in the collection tubes.[5]
-
Protein Precipitation:
-
To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile (1:3 v/v) to precipitate proteins.[8]
-
Add the internal standard to the ACN to ensure consistent recovery.
-
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at 16,000 x g for 20 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 5% ACN with 0.1% FA).[8]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol describes a typical liquid chromatography and mass spectrometry setup for the analysis of Substance P and its fragments.
Liquid Chromatography (LC) System:
-
HPLC System: An Agilent 1200 HPLC system or equivalent.[10]
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax C8, 150x2.1 mm, 3.5 µm particle size; BetaBasic C8, 2.1 mm × 50 mm, 5 μm).[8][11]
-
Flow Rate: 0.20 mL/min.[8]
-
Gradient Elution:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 75% A / 25% B
-
5-6 min: Hold at 75% A / 25% B
-
6-10 min: Linear return to 100% A
-
10-15 min: Column equilibration at 100% A[6]
-
-
Injection Volume: 50 µL.[8]
Mass Spectrometry (MS) System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460, AB Sciex QTRAP 6500) is commonly used for quantitative analysis.[7][10]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Substance P and each fragment must be optimized. For example, for Substance P, a transition of m/z 674.4 → [600+254.4] has been reported.[11]
-
Gas Temperatures and Voltages: These parameters (e.g., sheath gas flow, capillary temperature, spray voltage) need to be optimized for the specific instrument and analytes.
Visualizations
Substance P Signaling Pathway
The binding of Substance P to its primary receptor, the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1] This activation leads to the stimulation of phospholipase C (PLC) and adenylate cyclase, resulting in the generation of second messengers like diacylglycerol (DAG), inositol (B14025) trisphosphate (IP3), and cyclic adenosine (B11128) monophosphate (cAMP).[1][12] These messengers, in turn, modulate various cellular processes, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[12][13]
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. allpeptide.com [allpeptide.com]
- 7. sciex.com [sciex.com]
- 8. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Substance P(1-7) TFA stability and recommended storage conditions.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Substance P(1-7) TFA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and activity of this compound. Both the lyophilized powder and solvated forms have specific storage requirements.
Summary of Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed from moisture.[1] |
| -20°C | Up to 1 year | Sealed from moisture.[1] | |
| In Solvent (e.g., Water, DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
For long-term storage, it is highly recommended to store the peptide as a lyophilized powder at -20°C or, preferably, -80°C.[1][2] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How does the trifluoroacetate (B77799) (TFA) salt form affect my experiments?
Substance P(1-7) is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process.[3] While common, the presence of TFA can influence experimental outcomes.
Potential Effects of TFA:
-
Biological Activity: TFA can be toxic to cells in culture, potentially inhibiting cell proliferation or causing other artifacts in cell-based assays.[3] It has been shown to affect cell growth in some instances and increase it in others, leading to experimental variability.
-
Peptide Structure: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and conformation.
-
pH Alteration: Residual TFA can lower the pH of the peptide solution, which may affect assay conditions.
-
Analytical Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.
For sensitive applications like in-vivo studies or cell-based assays, it may be necessary to remove the TFA counter-ion.
Q3: How should I reconstitute this compound?
The solubility of this compound should be tested with a small amount of the peptide before dissolving the entire sample. This compound is soluble in water at concentrations of 50 mg/mL or higher.[1]
Reconstitution Protocol:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.
-
Add the desired volume of sterile, distilled water or an appropriate buffer.
-
Gently vortex or sonicate to ensure complete dissolution.
-
If using water as the stock solution solvent, it is recommended to filter and sterilize it with a 0.22 μm filter before use in cell culture.[1]
Q4: What is the stability of this compound in solution?
Illustrative Stability of a Peptide Fragment in Aqueous Solution (% Remaining after 30 days):
| Temperature | pH 4.0 | pH 7.0 | pH 9.0 |
| 4°C | >95% | ~90% | ~80% |
| 25°C (Room Temp) | ~90% | ~75% | <60% |
| 37°C | ~80% | <60% | <40% |
Note: This table is for illustrative purposes and represents a typical stability profile for a peptide fragment. Actual stability may vary.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
-
Possible Cause: Interference from TFA counter-ions.
-
Troubleshooting Steps:
-
Run a Control: Test the effect of the TFA salt on your specific cell line or assay system by running a control with a TFA solution at a similar concentration to that in your peptide stock.
-
TFA Removal: If TFA is found to be interfering, consider removing it. See the "Experimental Protocols" section for a detailed TFA removal procedure.
-
Alternative Salt Form: For future experiments, consider purchasing the peptide in a different salt form, such as acetate (B1210297) or hydrochloride.
-
Issue 2: Peptide Fails to Dissolve or Precipitates Out of Solution
-
Possible Cause: The peptide's intrinsic properties (hydrophobicity, charge) may lead to poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Assess Peptide Characteristics: Substance P(1-7) has a net positive charge at neutral pH due to the arginine and lysine (B10760008) residues.
-
pH Adjustment: For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[5][6]
-
Organic Solvents: If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO or DMF, and then slowly adding the aqueous buffer to the desired concentration.[7][8]
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[9]
-
Gentle Warming: Cautiously warming the solution may aid solubility, but be careful to avoid temperatures that could degrade the peptide.[9]
-
Issue 3: Loss of Peptide Activity Over Time
-
Possible Cause: Degradation of the peptide in solution.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that the peptide solution is stored at -80°C and has not undergone multiple freeze-thaw cycles.
-
Aliquotting: Always aliquot the stock solution into single-use volumes after reconstitution.
-
Stability Assessment: If degradation is suspected, the stability of the peptide can be assessed using HPLC. See the "Experimental Protocols" section for a detailed method.
-
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol is for exchanging the TFA counter-ion with chloride.
Materials:
-
This compound
-
Sterile, distilled water
-
100 mM Hydrochloric Acid (HCl)
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the sample overnight until all liquid has been removed.
-
Re-dissolve the lyophilized powder in the same volume of the dilute HCl solution.
-
Repeat steps 4-6 at least two more times to ensure complete exchange of the TFA counter-ion.
-
After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the stability of this compound over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration. Aliquot the solution and store it under the conditions to be tested (e.g., different temperatures).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the peptide solution onto the HPLC system.
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
-
Data Analysis (Time Zero): Integrate the area of the main peptide peak. This will serve as the 100% reference.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 7, 14, 30 days), inject another aliquot from the stored samples and run the same HPLC method.
-
Stability Calculation: Calculate the percentage of the remaining peptide at each time point by comparing the area of the main peak to the area of the main peak at time zero.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for unexpected results in Substance P(1-7) TFA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P(1-7) Trifluoroacetate (TFA) in various assays. Unexpected results can arise from a variety of factors, from sample preparation to the inherent properties of the peptide and its TFA salt form. This guide is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and why is the TFA salt form so common?
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of Substance P, a neuropeptide involved in neurogenic inflammation, pain perception, and immune regulation.[1] Substance P(1-7) is often generated as a metabolite of Substance P and can exhibit distinct biological activities, sometimes opposing those of the full-length peptide.[2]
The Trifluoroacetate (TFA) salt form is a common byproduct of the solid-phase peptide synthesis and purification process, particularly when using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] TFA is a strong ion-pairing agent that aids in the purification of the peptide.[4] Consequently, commercially available synthetic peptides are often supplied as TFA salts.
Q2: Can the TFA counter-ion interfere with my assay?
Yes, residual TFA in lyophilized peptide preparations can significantly impact experimental results.[3] TFA is a strong acid and can alter the pH of your assay medium.[3] It has been shown to be cytotoxic at nanomolar concentrations, potentially inhibiting or stimulating cell proliferation in a dose-dependent manner.[4] This can lead to high experimental variability, false positives, or reduced signals in cell-based assays.[4] For sensitive biological assays, it is highly recommended to perform a TFA salt exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride.[3]
Q3: What are the best practices for storing and handling Substance P(1-7) TFA?
Due to the labile nature of Substance P and its fragments, proper storage and handling are critical to prevent degradation.[1]
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[3]
-
Reconstitution: Just prior to use, allow the peptide to equilibrate to room temperature before opening the vial to avoid condensation. Reconstitute the peptide in a suitable sterile buffer. For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[1]
-
Stability: Repeated freezing and thawing can affect the structural integrity of the peptide.[1] The stability of Substance P is also influenced by pH, with acidic conditions (around pH 3) showing greater stability than neutral pH.[1]
Troubleshooting Guide for Unexpected Assay Results
Issue 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage and handling of the this compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. When preparing samples from biological fluids, include protease inhibitors to prevent enzymatic degradation.[1] |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized powder can be significantly lower than the total weight due to the presence of TFA and water. It is advisable to perform an amino acid analysis for accurate quantification of the peptide stock solution.[3] |
| Omission of a Key Reagent | Double-check that all reagents, including antibodies, conjugates, and substrates, were added in the correct order and volume as per the assay protocol.[5] |
| Inactive Reagents | Verify the activity of enzyme conjugates and substrates. Ensure that substrates are prepared fresh if required and have not been exposed to light for extended periods.[5] |
| Inadequate Incubation Times or Temperature | Adhere to the recommended incubation times and temperatures specified in the protocol. Ensure all reagents and plates are brought to room temperature before starting the assay.[5] |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Non-Specific Binding of Antibodies | Use an appropriate blocking buffer (e.g., BSA, casein) and ensure sufficient blocking time. Adding a non-ionic detergent like Tween-20 to wash buffers can also help reduce non-specific binding.[6] |
| Cross-Reactivity | If using a polyclonal antibody, there might be cross-reactivity with other endogenous peptides. Verify the specificity of your primary antibody. Note that some commercial Substance P ELISA kits have very low cross-reactivity with Substance P(1-7).[7] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure that there is no microbial contamination. |
| Insufficient Washing | Increase the number of wash steps and ensure that the wells are completely aspirated after each wash. An automated plate washer can improve consistency.[6] |
| TFA Interference | Residual TFA can sometimes contribute to non-specific interactions. Consider performing a TFA salt exchange for your peptide.[3] |
Issue 3: Poor Reproducibility (High Variability between Replicates)
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use fresh pipette tips for each standard and sample. Ensure there are no air bubbles when pipetting.[5] |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the plate during incubations. Avoid stacking plates. Use a plate sealer to prevent evaporation from the wells, especially at the edges.[6] |
| Improper Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Ensure gentle agitation during incubation if recommended by the protocol.[5] |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate for samples and standards, or fill them with buffer. |
Quantitative Data Summary
Table 1: Endogenous Levels of Substance P and its Fragments in Mouse Spinal Cord
| Peptide | Concentration (pmol/g of tissue) |
| Substance P | 105.9 ± 8.5 |
| Substance P(1-9) | 2.1 ± 0.5 |
| Substance P(1-7) | 1.6 ± 0.5 |
Data from Mitchell AJ, et al. (2013).[8]
Table 2: Recovery of Peptides from Human Cerebrospinal Fluid (CSF) using Liquid-Liquid Extraction
| Peptide | Recovery Rate |
| Substance P | > 80% |
| Substance P(1-7) | > 80% |
| Met-enkephalin-Arg⁶-Phe⁷ | > 80% |
| Leu-enkephalin-Arg⁶ | > 80% |
Data from Nyberg F, et al. (2000).[9]
Experimental Protocols
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P
This is a general protocol for a competitive ELISA and should be adapted for specific antibodies and reagents for Substance P(1-7).
-
Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards of known Substance P(1-7) concentration and unknown samples to the wells. Immediately add a fixed amount of enzyme-conjugated Substance P(1-7) (e.g., alkaline phosphatase or horseradish peroxidase conjugate) and a specific rabbit polyclonal antibody against Substance P(1-7). Incubate for 2-3 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the appropriate substrate for the enzyme conjugate (e.g., p-nitrophenyl phosphate (B84403) for AP or TMB for HRP). Incubate at room temperature in the dark for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of Substance P(1-7) in the sample.[10][11]
Protocol 2: Sample Preparation from Biological Fluids
-
Collection: Collect biological samples (e.g., plasma, CSF) and immediately place them on ice. Add protease inhibitors (e.g., aprotinin) to prevent peptide degradation.[1]
-
Acidification and Extraction: For plasma samples, acidification can help dissociate Substance P from binding proteins. Add an equal volume of 1% TFA in water to the sample.[10]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (Optional but Recommended):
-
Equilibrate a C18 Sep-Pak column with acetonitrile (B52724), followed by 1% TFA in water.
-
Load the supernatant from the centrifugation step onto the column.
-
Wash the column with 1% TFA in water.
-
Elute the peptide with a solution of acetonitrile and 1% TFA in water (e.g., 60:40).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness using a centrifugal concentrator. Reconstitute the dried peptide in the appropriate assay buffer immediately before use.[10]
Signaling Pathways and Experimental Workflows
Substance P Signaling Pathway via NK1 Receptor
Substance P primarily exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This interaction activates both Gq and Gs signaling pathways, leading to the mobilization of intracellular calcium and an increase in cyclic AMP (cAMP), respectively. These second messengers, in turn, activate a cascade of downstream effectors, including Protein Kinase C (PKC) and Protein Kinase A (PKA), which modulate various cellular responses such as inflammation, proliferation, and neurotransmission.
Caption: Substance P signaling cascade via the NK1 receptor.
Putative Signaling Pathway for Substance P(1-7)
While Substance P(1-7) can interact with NK1R, evidence suggests it also binds to other receptors, such as the Mas-related G-protein coupled receptor A1 (MrgprA1) in mice.[7] Activation of this receptor is thought to proceed through a Gq/11-mediated pathway, leading to the activation of Phospholipase C (PLC) and subsequent increase in intracellular calcium via inositol (B14025) trisphosphate (IP3). This pathway is distinct from the dual Gq/Gs activation by full-length Substance P at the NK1R.
Caption: Putative signaling pathway for Substance P(1-7).
Experimental Workflow for this compound Assay
This workflow outlines the key steps from sample preparation to data analysis for a typical competitive ELISA for Substance P(1-7).
Caption: General experimental workflow for a competitive ELISA.
References
- 1. Mrgprs activation is required for chronic itch conditions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 4. Substance P – a regulatory peptide with defense and repair functions. Results and perspectives for the fight against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and the neurokinin-1 receptor regulate electroencephalogram non-rapid eye movement sleep slow-wave activity locally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
Optimizing the working concentration of Substance P(1-7) TFA for cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Substance P(1-7) trifluoroacetate (B77799) salt (TFA) in cellular assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for Substance P(1-7) TFA in a new cellular assay?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the experimental endpoint. We recommend performing a dose-response experiment to determine the optimal working concentration for your specific model. Based on published literature, a broad range of concentrations has been used effectively. A good starting point for many cell-based assays is between 10 nM and 1 µM.
2. How should I reconstitute and store this compound?
This compound is typically a lyophilized powder. For reconstitution, sterile, nuclease-free water is a common solvent.[1] To prepare a stock solution, dissolve the peptide to a concentration of 1 mM. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
3. I am observing low or no cellular response. What are the potential causes?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response curve to identify the optimal concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally.
-
Receptor Expression: The target cells may not express the appropriate receptor for Substance P(1-7). It is important to verify receptor expression in your cell line.
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Ensure that the stock solutions have been stored correctly and avoid multiple freeze-thaw cycles.
-
TFA Interference: Although generally used as a counter-ion in peptide purification, high concentrations of trifluoroacetic acid (TFA) can sometimes affect cellular assays.[2] If you suspect TFA interference, consider using a lower concentration of the peptide or obtaining a preparation with a different counter-ion.
4. I am observing cellular toxicity or other unexpected effects. What should I do?
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. A dose-response experiment is crucial to identify a concentration that elicits the desired biological effect without causing toxicity. In some cancer cell lines, high doses of Substance P(1-7) have been shown to have cytotoxic effects.[3]
-
TFA Toxicity: As mentioned previously, the TFA counter-ion can be a source of cellular stress at high concentrations.[2]
-
Contamination: Ensure that your peptide stock solution and cell culture are free from contamination.
5. How does Substance P(1-7) exert its effects on cells?
Substance P(1-7) is a fragment of Substance P and can act as a modulator of Substance P's actions.[1] While the full range of its mechanisms is still under investigation, it is known to interact with neurokinin receptors (NKRs), particularly the NK1 receptor, though its binding and signaling can differ from the full-length Substance P.[4][5] Activation of these G protein-coupled receptors can trigger various downstream signaling pathways, including the activation of phospholipase C (PLC), leading to increases in intracellular calcium ([Ca²⁺]i), and the modulation of cyclic AMP (cAMP) levels.[4][6] These signaling events can, in turn, influence a wide array of cellular processes such as proliferation, migration, and inflammation.[7][8][9]
Data Presentation: Recommended Concentration Ranges for Cellular Assays
The following table summarizes empirically determined working concentrations of Substance P and its fragments from various studies. Note that the optimal concentration for your specific experiment should be determined empirically.
| Assay Type | Cell Type | Substance/Fragment | Concentration Range | Reference |
| Proliferation/Cytotoxicity | MDA-MB-231 (human breast cancer) | Substance P(1-7) | 1 ng/mL - 10 µg/mL | [3] |
| Proliferation | 4T1 (mouse breast cancer) | Substance P(1-7) | 0.001 nM - 100 nM | [10] |
| Proliferation | Adult pancreatic ductal cells | Substance P | 10⁻⁶ µM - 10 µM | [9][11] |
| Migration | HUVECs (human umbilical vein endothelial cells) | Substance P(1-7) | Not specified, used in a wound healing assay | [3] |
| Migration | Rat intestinal epithelial cells (IEC-6) | Substance P | 10⁻⁹ M (optimal dose) | [8] |
| Calcium Mobilization | HEK293T cells expressing NK1R | Substance P | EC₅₀ ~ 10⁻⁸.⁵ M | [4][12] |
| Calcium Mobilization | Human T lymphocytes | Substance P | 10⁻⁶ M - 10⁻⁴ M | [13] |
| cAMP Accumulation | HEK293T cells expressing NK1R | Substance P | EC₅₀ ~ 10⁻⁷.⁸ M | [4][12] |
| Mast Cell Degranulation | Human mast cells (LAD2) | Substance P(1-7) | Inactive | [5] |
| Cytokine Release | Human mast cells (LAD2) | Substance P(1-7) | Inactive | [5] |
Experimental Protocols
General Protocol for Reconstitution of this compound
-
Preparation: Bring the lyophilized this compound vial to room temperature before opening.
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water to achieve a stock solution of 1 mM. Gently swirl or pipette to dissolve the powder completely. Avoid vigorous vortexing.
-
Aliquoting: Dispense the stock solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), the solution can be kept at -20°C. For longer periods (up to six months), -80°C is recommended.[1]
Example Protocol: Cell Proliferation Assay (MTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include appropriate controls (vehicle control, positive control if available).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of Substance P(1-7) via the NK1 receptor.
Experimental Workflow
Caption: General experimental workflow for a cellular assay with this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. wcrj.net [wcrj.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Substance P Regulates Migration in Rat Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Neuropeptide Substance P on Proliferation and β-Cell Differentiation of Adult Pancreatic Ductal Cells [frontiersin.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Substance P(1-7) TFA in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Substance P(1-7) trifluoroacetate (B77799) (TFA) in biological samples. Accurate quantification of this heptapeptide (B1575542) is critical for reliable experimental outcomes, and its stability is a key challenge.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and why is its stability in biological samples a concern?
Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P (SP).[1][2] It is generated in vivo through the enzymatic cleavage of full-length SP.[2][3][4] Researchers are increasingly interested in Substance P(1-7) for its distinct physiological effects, which can sometimes be opposite to those of the parent molecule.[1] However, like its parent peptide, Substance P(1-7) is highly susceptible to rapid degradation by various proteases present in biological matrices such as plasma, serum, and tissue homogenates. This degradation can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: Which enzymes are primarily responsible for the degradation of Substance P(1-7)?
The enzymatic degradation of Substance P and its fragments is a complex process involving several proteases. The key enzymes involved include:
-
Neutral Endopeptidase (NEP), also known as Endopeptidase-24.11: This is a major enzyme responsible for the cleavage of Substance P, leading to the generation of N-terminal fragments like Substance P(1-7).[3][5]
-
Angiotensin-Converting Enzyme (ACE): ACE is another significant peptidase involved in the metabolism of Substance P and its fragments.
-
Dipeptidyl Peptidase IV (DPPIV): This enzyme is known to sequentially degrade Substance P.[6]
-
Other Metallopeptidases and Serine Proteases: A variety of other proteases present in biological fluids can also contribute to the degradation of Substance P(1-7).[7]
Q3: What are the recommended best practices for collecting blood samples to ensure the stability of Substance P(1-7) TFA?
To minimize the ex vivo degradation of this compound in blood samples, it is crucial to adhere to the following best practices:
-
Immediate Chilling: Blood samples should be collected in pre-chilled tubes and immediately placed on ice.[8][9] This slows down enzymatic activity.
-
Use of Protease Inhibitors: It is essential to use collection tubes containing a cocktail of protease inhibitors.[3][7]
-
Prompt Processing: Plasma or serum should be separated from whole blood as quickly as possible, ideally within one hour of collection.[8][10]
-
Proper Storage: Once separated, plasma or serum samples should be immediately frozen at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or undetectable levels of Substance P(1-7) in samples.
Possible Causes:
-
Inadequate Inhibition of Proteases: The protease inhibitor cocktail used may not be broad-spectrum enough or at a sufficient concentration to inhibit all relevant enzymes.
-
Delayed Sample Processing: Samples may not have been chilled and centrifuged promptly after collection, allowing for enzymatic degradation to occur.
-
Improper Storage: Repeated freeze-thaw cycles or storage at insufficiently low temperatures can lead to degradation.
-
Adsorption to Surfaces: Peptides can adhere to the surfaces of collection tubes and processing materials.
Solutions:
-
Optimize Protease Inhibitor Cocktail: Ensure your cocktail includes inhibitors for metallopeptidases (e.g., EDTA, phenanthroline), serine proteases (e.g., aprotinin (B3435010), AEBSF), and other relevant enzymes.[9]
-
Strict Adherence to Timelines: Process blood samples immediately after collection. If immediate processing is not possible, keep the samples on ice and process within one hour.[8][10]
-
Use Low-Binding Tubes: Utilize low protein binding collection tubes and pipette tips to minimize loss of the peptide due to surface adsorption.[9]
-
Aliquot Samples: After the initial processing, aliquot plasma or serum into smaller volumes to avoid multiple freeze-thaw cycles.
Issue 2: High variability in Substance P(1-7) concentrations between replicate samples.
Possible Causes:
-
Inconsistent Sample Handling: Variations in the time between blood collection and processing for different samples can lead to differing degrees of degradation.
-
Contamination: Contamination of reagents or samples with proteases can cause inconsistent degradation.
-
Pipetting Errors: Inaccurate pipetting of samples or standards can lead to variability.
Solutions:
-
Standardize the Protocol: Ensure that every sample is handled identically, with consistent timing for each step from collection to storage.
-
Maintain a Clean Workspace: Use sterile techniques and dedicated reagents to prevent contamination.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
Quantitative Data on Substance P(1-7) Stability
The following table summarizes the expected stability of Substance P(1-7) under different sample handling conditions. Please note that exact half-life can vary depending on the specific biological matrix and the concentration of endogenous proteases.
| Condition | Inhibitor Cocktail | Temperature | Expected Half-Life of Substance P(1-7) |
| Whole Blood | None | Room Temperature | Very Short (minutes) |
| Whole Blood | None | 4°C (on ice) | Short (minutes to < 1 hour)[8] |
| Plasma | EDTA, Aprotinin | 4°C (on ice) | Significantly extended |
| Plasma | Broad-spectrum (EDTA, Aprotinin, Phosphoramidon) | -80°C | Long-term stability |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Substance P(1-7) Analysis
Materials:
-
Pre-chilled low protein binding collection tubes (e.g., containing K2EDTA).
-
Protease inhibitor cocktail (e.g., aprotinin, phosphoramidon).
-
Ice bucket.
-
Refrigerated centrifuge.
-
Low protein binding polypropylene (B1209903) tubes for plasma storage.
Procedure:
-
Prepare the collection tubes by adding the protease inhibitor cocktail. A common recommendation for aprotinin is a final concentration of 500 KIU/mL of blood.[7]
-
Collect whole blood directly into the pre-chilled tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and protease inhibitors.
-
Place the tubes immediately on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to pre-chilled low protein binding polypropylene tubes.
-
Immediately store the plasma aliquots at -80°C until analysis.
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of protease inhibitors increases the amounts of substance P extracted from small specimens of nerve tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. oatext.com [oatext.com]
- 6. aafs.org [aafs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 10. DSpace [dr.lib.iastate.edu]
Interpreting dose-response curves of Substance P(1-7) TFA in functional assays.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Substance P(1-7) TFA in functional assays. Our goal is to help you interpret your dose-response curves and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Substance P?
A1: Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the full-length neuropeptide, Substance P (SP).[1] Unlike SP, which is a well-known agonist for neurokinin receptors (primarily NK1), Substance P(1-7) often has distinct or even opposing biological effects.[2] It is considered an endogenous modulator of SP's actions.[1][3] The "TFA" (trifluoroacetic acid) indicates that the peptide was purified using TFA, which remains as a counter-ion in the lyophilized product. This is a standard formulation for synthetic peptides.[4][5]
Q2: What is the primary mechanism of action for Substance P(1-7)?
A2: Substance P(1-7) does not act through the classical neurokinin receptors (NK1, NK2, NK3).[6] Evidence suggests that it has its own specific binding sites, which are yet to be fully characterized.[6][7][8] Some studies have also indicated interactions with other receptor systems, such as certain opioid and sigma receptors, which may contribute to its diverse pharmacological profile.[6][9]
Q3: Why am I observing a bell-shaped (biphasic) dose-response curve?
A3: A bell-shaped dose-response curve is a known characteristic of Substance P(1-7) in some experimental systems.[3][9][10] This non-standard curve, where the response decreases at higher concentrations, can be caused by several factors:
-
Receptor Desensitization: High concentrations of the ligand may lead to rapid receptor desensitization or internalization, reducing the overall response.
-
Activation of Opposing Pathways: At higher concentrations, Substance P(1-7) might engage a secondary signaling pathway that counteracts the primary response.
-
Receptor Antagonism: It has been proposed that Substance P(1-7) can act as a potent antagonist to SP-induced responses, and at high concentrations, it might exhibit self-antagonism at its own receptor.[1][3]
Q4: My EC50/IC50 values are different from what is reported in the literature. Why?
A4: Discrepancies in potency values are common and can be attributed to variations in experimental conditions. Key factors include:
-
Cell Type and Receptor Density: The specific cell line or primary cells used, and the expression level of the target receptor will significantly impact the measured potency.
-
Assay-Specific Parameters: The choice of functional assay (e.g., calcium mobilization, cAMP accumulation, etc.), incubation times, and temperature can all influence the outcome.
-
Buffer Composition: The presence of specific ions, serum, or protease inhibitors can affect peptide stability and activity.
-
Peptide Handling and Purity: Improper storage, handling, or variations in the purity of the this compound can lead to inconsistent results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No response or very low potency | 1. Absence of the specific Substance P(1-7) receptor in the chosen cell line.2. Degradation of the peptide.3. Incorrect assay conditions. | 1. Use a positive control cell line known to respond to Substance P(1-7) or screen different cell lines.2. Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Include protease inhibitors in your assay buffer.3. Optimize assay parameters such as cell density, incubation time, and temperature. |
| High variability between experiments | 1. Inconsistent peptide concentration due to improper dissolution or storage.2. Cell passage number and health.3. Pipetting errors, especially with serial dilutions. | 1. Ensure complete dissolution of the lyophilized peptide. Briefly sonicate if necessary. Use low-protein-binding tubes.2. Maintain a consistent cell passage number for all experiments and ensure cells are healthy and in the logarithmic growth phase.3. Use calibrated pipettes and prepare a fresh dilution series for each experiment. |
| Bell-shaped dose-response curve | 1. This may be the true pharmacological behavior of the peptide in your system.[3][9][10]2. At very high concentrations, TFA counter-ions could slightly lower the pH of the medium, affecting the cellular response.3. Off-target effects at high concentrations. | 1. Fit the data to a non-monotonic (bell-shaped) dose-response curve model to determine the optimal concentration.2. Check the pH of your highest concentration working solution. If necessary, adjust the buffer pH.3. Investigate potential off-target effects by using specific antagonists for other known targets of Substance P(1-7) if available. |
Experimental Protocols
General Protocol for a Calcium Mobilization Assay
This protocol provides a general workflow for assessing the functional activity of this compound by measuring changes in intracellular calcium ([Ca2+]i).
-
Cell Culture: Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently remove the dye-loading buffer.
-
Wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
After the final wash, add assay buffer to each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the 2X this compound solutions into the corresponding wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model to determine the EC50.
-
Quantitative Data Summary
The following table summarizes binding affinity data for Substance P(1-7) from the literature. Note that these values can vary significantly based on the experimental conditions.
| Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 3H-SP(1-7) | Mouse brain membranes | 2.5 | 29.2 | [6] |
| 3H-SP(1-7) | Mouse spinal cord membranes (High affinity site) | 0.03 | 0.87 | [6] |
| 3H-SP(1-7) | Mouse spinal cord membranes (Low affinity site) | 5.4 | 19.6 | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for Substance P(1-7).
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound | 2828433-22-1 [sigmaaldrich.com]
- 6. jneurosci.org [jneurosci.org]
- 7. diva-portal.org [diva-portal.org]
- 8. genscript.com [genscript.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental artifacts in Substance P(1-7) research.
Welcome to the technical support center for researchers working with Substance P(1-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for Substance P or its fragments is bell-shaped. What could be the cause?
A bell-shaped or biphasic dose-response curve is a common observation in Substance P research and can be attributed to several factors:
-
Formation of Bioactive Metabolites: Substance P (SP) is rapidly metabolized to smaller fragments, most notably SP(1-7).[1] SP(1-7) can have biological effects that oppose those of the parent peptide, acting as a modulator or even an antagonist at higher concentrations.[1][2] This can lead to a diminished response at higher concentrations of the parent peptide as it is converted to its active metabolite.
-
Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to an agonist like Substance P can lead to the desensitization or internalization of its primary receptor, the Neurokinin-1 (NK1) receptor.[3] This reduces the number of available receptors on the cell surface, leading to a decreased response.
-
Activation of Different Receptor Subtypes: Substance P and its fragments may interact with different receptor subtypes at varying concentrations. For example, at lower concentrations, effects may be mediated by high-affinity NK1 receptors, while at higher concentrations, lower-affinity receptors or even off-target receptors might be engaged, leading to different or opposing cellular responses.[4]
-
Peptide Aggregation: At high concentrations, peptides can sometimes form aggregates. These aggregates may have reduced activity or be unable to effectively bind to the receptor, leading to a decrease in the observed response.
Troubleshooting Workflow for Bell-Shaped Dose-Response Curves
Caption: Troubleshooting workflow for bell-shaped dose-response curves.
Q2: I am seeing inconsistent results with my Substance P immunoassay. What are the common pitfalls?
Inconsistent immunoassay results are often due to the inherent characteristics of Substance P and its fragments, as well as sample handling.
-
Cross-Reactivity with Fragments: Many commercially available Substance P ELISA kits use antibodies that may cross-react with its metabolites, such as SP(1-7).[5][6] This means your assay might be measuring "Substance P-like immunoreactivity" rather than the intact peptide. Always consult the manufacturer's datasheet for cross-reactivity data.
-
Peptide Instability: Substance P is highly susceptible to degradation by proteases in biological samples.[7] Inconsistent sample handling, such as variations in collection time, temperature, and the use of protease inhibitors, can lead to variable degradation and therefore, inconsistent measurements.
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with the antibody-antigen binding in the ELISA. It is crucial to validate the assay for your specific sample type and perform necessary dilutions.
Q3: What are the known off-target effects of Substance P(1-7) that could be confounding my results?
While often studied in the context of the NK1 receptor, SP(1-7) has known interactions with other receptor systems, which can be a source of experimental artifacts if not controlled for.
-
Opioid Receptors: SP(1-7) has been shown to interact with the opioid system and can modulate opioid-related behaviors.[8][9][10] These effects are often reversible by the non-selective opioid receptor antagonist naloxone.
-
Sigma Receptors: There is evidence for the involvement of sigma receptors in the effects of SP(1-7).[9]
It is important to use specific antagonists for these receptors in your experiments to confirm that the observed effects of SP(1-7) are not mediated through these off-target interactions.
Troubleshooting Guides
Guide 1: Peptide Stability and Degradation
Issue: Inconsistent or lower-than-expected biological activity of Substance P or SP(1-7).
Potential Cause: Degradation of the peptide by proteases in the experimental system.
Troubleshooting Steps:
-
Preparation and Storage:
-
Reconstitute peptides in sterile, nuclease-free water or an appropriate buffer.
-
Aliquot the peptide solution upon reconstitution to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
In Vitro Experiments:
-
When using cell culture media or biological fluids, consider the presence of endogenous proteases.
-
Supplement your media with a broad-spectrum protease inhibitor cocktail.
-
Perform time-course experiments to determine the stability of the peptide in your specific experimental conditions.
-
-
In Vivo Experiments:
-
Be aware of the very short half-life of Substance P in vivo (seconds to minutes).
-
Consider using C-terminally amidated analogs of SP(1-7), which have shown increased stability.
-
For central administration, ensure accurate and rapid delivery to the target site.
-
Experimental Protocol: In Vitro Degradation Assay
This protocol allows you to assess the stability of Substance P or SP(1-7) in your experimental medium (e.g., cell culture medium, plasma, tissue homogenate).
-
Prepare a stock solution of your peptide.
-
Add a known concentration of the peptide to your experimental medium.
-
Incubate the mixture at the temperature and for the duration of your experiment.
-
At various time points, take aliquots of the mixture.
-
Immediately stop proteolytic activity in the aliquots by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analyze the remaining intact peptide concentration using a specific and sensitive method like HPLC-MS/MS.
-
Plot the concentration of the intact peptide against time to determine its degradation rate.
Guide 2: Immunoassay (ELISA) Troubleshooting
Issue: High background, low signal, or high variability in your Substance P ELISA.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody. | |
| Non-specific binding | Use a different blocking buffer or increase the blocking time. | |
| Low or No Signal | Reagents inactive | Ensure proper storage of all kit components and check expiration dates. |
| Insufficient incubation time | Follow the manufacturer's protocol for incubation times and temperatures. | |
| Peptide degradation in samples | Add protease inhibitors to samples upon collection and store them properly. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Edge effects on the plate | Ensure uniform temperature across the plate during incubation and use a plate sealer. | |
| Improper sample dilution | Perform serial dilutions to find the optimal sample concentration within the linear range of the assay. |
Quantitative Data Summary
Table 1: Stability of Substance P
| Parameter | Value | Reference |
| Half-life in tissues | Seconds to minutes | [8] |
| Half-life in plasma | Can be stable for hours | [8] |
Table 2: Receptor Binding Affinities (Ki in nM)
| Ligand | NK1 Receptor | SP(1-7) Binding Site | Opioid Receptors | Sigma Receptors |
| Substance P | High affinity | Low affinity | Interaction reported | Interaction reported |
| Substance P(1-7) | No significant binding | High affinity (Kd ~0.75 nM) | Interaction reported | Interaction reported |
Note: Specific binding affinities can vary depending on the experimental conditions and tissue type.
Table 3: Immunoassay Cross-Reactivity
| ELISA Kit | Cross-reactivity with SP(1-7) | Reference |
| General Observation | Many commercial kits show some degree of cross-reactivity with SP fragments. | [5][6] |
| Recommendation | Always refer to the specific datasheet of the ELISA kit being used for detailed cross-reactivity information. |
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Substance P/NK1 receptor.
Potential Off-Target Signaling of Substance P(1-7)
Caption: Potential off-target signaling pathways of Substance P(1-7).
Experimental Workflow: Investigating Off-Target Effects
Caption: Experimental workflow to investigate off-target effects of SP(1-7).
References
- 1. Substance P: evidence for diverse roles in neuronal function from cultured mouse spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Substance P-induced cyclooxygenase-2 expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
- 10. ovid.com [ovid.com]
Quality control measures for ensuring the purity of Substance P(1-7) TFA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of Substance P(1-7) TFA for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
Substance P(1-7) is a peptide fragment of the neuropeptide Substance P.[1] It is involved in various biological processes, including acting as a modulator of Substance P's actions in the brain.[2] The trifluoroacetate (B77799) (TFA) salt form is a common result of the synthetic peptide manufacturing process, where trifluoroacetic acid is used for cleavage and purification.[3][4] Ensuring high purity of this compound is critical because impurities, including residual TFA, can significantly impact experimental outcomes, leading to issues such as altered biological activity, cytotoxicity, and interference with analytical procedures.[4][5]
Q2: What are the common impurities found in synthetic this compound?
Common impurities in synthetic peptides like this compound can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[6]
-
Truncated sequences: Incomplete peptide chains.
-
Peptides with protecting groups still attached: Remnants from the synthesis process.[6]
-
Byproducts from cleavage: Scavengers and other reagents used during the removal of the peptide from the resin.[7]
-
Residual solvents: Including trifluoroacetic acid (TFA).[8]
-
Deamidated peptides: Particularly possible if asparagine or glutamine residues are present.[6]
-
Oxidized peptides: Methionine and cysteine residues are susceptible to oxidation.
Q3: How does residual Trifluoroacetic Acid (TFA) affect experimental results?
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification.[8][9] Its presence as a counter-ion can have several detrimental effects on experiments:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability and proliferation in cell-based assays.[4]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged residues, altering the peptide's secondary structure, solubility, and mass.[4]
-
Interference with Biological Assays: TFA's acidity can denature pH-sensitive proteins and interfere with enzyme kinetics or receptor-binding studies.[4] For critical applications like cellular assays and in vivo studies, TFA levels should ideally be below 1%.[4]
Q4: What are the primary analytical techniques for assessing the purity of this compound?
The primary methods for determining the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to separate the target peptide from impurities. Purity is typically determined by comparing the peak area of the main peptide to the total area of all peaks.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide and identify impurities based on their mass-to-charge ratio.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity by observing the peaks in the NMR spectrum.[11][12]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent biological activity in assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| High levels of residual TFA | Verify the TFA content in your peptide sample. | Consider performing a TFA removal procedure, such as an HCl or acetate (B1210297) exchange.[3][7] For sensitive applications, aim for a TFA level of <1%.[4] |
| Presence of peptide impurities | Re-analyze the purity of your this compound sample using HPLC and Mass Spectrometry. | If significant impurities are detected, re-purification of the peptide may be necessary. |
| Peptide degradation | Assess the storage conditions and handling of the peptide. Substance P(1-7) can be degraded by proteases.[13][14] | Store the peptide as a lyophilized powder at -20°C or -80°C and minimize freeze-thaw cycles.[2] Use protease inhibitors when working with biological samples.[14] |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate mobile phase | Review the composition of your mobile phases (A and B). | Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to improve peak shape.[7] |
| Incorrect gradient | Evaluate the gradient profile used for elution. | Optimize the gradient to achieve better separation of the main peak from impurities. A shallower gradient can often improve resolution.[7] |
| Column issues | Check the performance of your HPLC column. | Use a column appropriate for peptide separations (e.g., C18) and ensure it is not clogged or degraded. |
Issue 3: Discrepancy between expected and observed molecular weight in Mass Spectrometry.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of TFA adducts | Analyze the mass spectrum for peaks corresponding to the peptide mass + multiples of the TFA mass (114 Da). | This confirms the presence of TFA. While common, high levels may indicate the need for TFA removal for biological assays. |
| Peptide modifications | Look for mass shifts that could indicate modifications such as oxidation (+16 Da) or deamidation (+1 Da). | Adjust synthesis or storage conditions to minimize these modifications. |
| Incomplete removal of protecting groups | Check for mass additions corresponding to common protecting groups used in peptide synthesis. | Review the cleavage and deprotection steps of the synthesis protocol. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for Substance P(1-7) (C₄₁H₆₄N₁₂O₁₀) is approximately 896.49 Da. The observed mass will be for the protonated molecule [M+H]⁺ at m/z 897.49. The TFA salt will have a molecular weight of 1014.06.[2]
Trifluoroacetic Acid (TFA) Removal via HCl Exchange
This protocol is adapted from established methods for TFA removal from synthetic peptides.[3][7]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to remove all liquid.[3]
-
Repeat: For complete exchange, repeat the dissolution in HCl solution and lyophilization steps at least two more times.[3]
-
Final Step: After the final lyophilization, the peptide is in the hydrochloride salt form.
Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. How is the purity of peptides calculated?|whpeptide [note.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Major metabolites of substance P degraded by spinal synaptic membranes antagonize the behavioral response to substance P in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Investigating Potential Off-Target Effects of Substance P(1-7) TFA
Welcome to the technical support center for researchers utilizing Substance P(1-7) TFA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and what is its primary known function?
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of Substance P (SP), an eleven-amino acid neuropeptide.[1] It is a major metabolite of SP in the central nervous system.[2] While Substance P is known to be a key mediator of pain transmission and neurogenic inflammation through activation of neurokinin (NK) receptors, Substance P(1-7) often exhibits distinct and sometimes opposing effects.[2][3] It is considered a modulator of SP's actions and has been shown to produce antinociceptive effects.[2][4]
Q2: My cells are showing unexpected responses (e.g., altered viability, morphology changes) when treated with this compound. What could be the cause?
Unexpected cellular responses could be due to off-target effects of either Substance P(1-7) itself or, more commonly, the trifluoroacetic acid (TFA) salt form in which the peptide is often supplied.[5][6] TFA is a remnant from the peptide synthesis and purification process and can interfere with biological assays.[5]
Q3: What are the known off-target effects of the TFA counter-ion?
Residual TFA in peptide preparations can lead to a variety of off-target effects, including:
-
Alterations in Cell Proliferation and Viability: TFA has been reported to both inhibit and stimulate cell growth in a dose-dependent manner.[4][7]
-
Modulation of Inflammatory Responses: TFA can affect the production of inflammatory cytokines.[8][9]
-
Interference with Receptor Binding and Enzyme Activity: TFA may act as an allosteric modulator of receptors and can alter the secondary structure of peptides, potentially affecting their binding affinity and function.[10][11]
-
Induction of an Immune Response: In vivo, trifluoroacetylated proteins can elicit antibody responses.[6]
Q4: Does Substance P(1-7) have its own specific receptor distinct from the neurokinin receptors?
Yes, studies have identified high-affinity binding sites for Substance P(1-7) in the brain and spinal cord that are distinct from the classical NK-1, NK-2, and NK-3 receptors.[12][13] This suggests that Substance P(1-7) may mediate its effects through a unique, yet-to-be-cloned receptor.[3] Some evidence also suggests potential interactions with sigma receptors.[14]
Q5: How can I determine if the observed effects are due to Substance P(1-7) or the TFA salt?
To differentiate between the effects of the peptide and its counter-ion, it is recommended to perform one of the following:
-
Use a Different Salt Form: If available, test Substance P(1-7) as an acetate (B1210297) or hydrochloride salt and compare the results to those obtained with the TFA salt.
-
Remove the TFA: Employ a TFA removal protocol to obtain the peptide in a different salt form.[15][16][17][18]
-
TFA Control: Include a TFA control in your experiments by adding equivalent concentrations of a TFA salt solution (e.g., sodium trifluoroacetate) to your vehicle control wells.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays
Potential Cause: Interference from residual Trifluoroacetic Acid (TFA).
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide stock. This can be done using techniques like 19F NMR or capillary electrophoresis.[19]
-
Perform a Dose-Response with a TFA Control: Test a range of concentrations of your this compound alongside a corresponding range of concentrations of a TFA salt solution. This will help to identify a concentration window where the peptide's effects can be distinguished from those of TFA.
-
TFA Removal: If TFA interference is suspected, remove the TFA from your peptide sample using one of the protocols outlined below.
Issue 2: Observed Biological Effect Does Not Align with Known Substance P(1-7) Activity
Potential Cause: Off-target binding of Substance P(1-7) to a non-canonical receptor in your specific experimental model.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for studies using Substance P(1-7) in similar cell types or tissues to see if comparable effects have been reported.
-
Receptor Expression Analysis: If you suspect an off-target receptor, perform qPCR or Western blotting to confirm its expression in your model system.
-
Competitive Binding Assays: Use known antagonists for suspected off-target receptors to see if they can block the effects of Substance P(1-7).
-
Secondary Assays: Validate your findings using a different experimental assay that measures a distinct downstream effect of the presumed signaling pathway.
Quantitative Data on TFA Off-Target Effects
The following tables summarize the reported off-target effects of TFA at various concentrations.
Table 1: Effects of TFA on Cell Viability and Proliferation
| Cell Type | Effect | TFA Concentration | Reference |
| Madin-Darby Canine Kidney (MDCK) cells | No significant cytotoxicity observed | Up to 100 µg/mL | [20] |
| Human Breast Cancer (MCF-7) cells | Increased cytotoxic effect of cisplatin | Not specified | [7] |
Table 2: Effects of TFA on Inflammatory Cytokine Production
| Cell Model | Cytokine | Effect | TFA Concentration | Reference | | :--- | :--- | :--- | :--- | | Peritoneal Macrophages | IL-1β | Decreased expression | Not specified |[9] | | Peritoneal Macrophages | TNF-α | Decreased mRNA expression | Not specified |[9] | | Peritoneal Macrophages | IL-10 | Increased mRNA expression | Not specified |[9] | | TNBS-induced colitis in mice | IL-6, IL-17, TNF-α, IFN-γ | Decreased levels in serum and colon tissue | Not specified |[8] | | TNBS-induced colitis in mice | IL-10, TGF-β | Increased levels in serum and colon tissue | Not specified |[8] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely used method for exchanging TFA for chloride ions.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Distilled water
-
Lyophilizer
-
Liquid nitrogen
Methodology:
-
Dissolution: Dissolve the this compound in distilled water to a concentration of approximately 1 mg/mL.[16][18]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[16][18]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[16][17]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[16][17]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed.[16][17]
-
Repeat: To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps at least two more times.[16][18]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: Assessing Off-Target Effects Using a Cellular Viability Assay (MTT Assay)
This protocol provides a general framework for evaluating the potential cytotoxic or cytostatic effects of this compound and the TFA counter-ion.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
TFA salt solution (e.g., sodium trifluoroacetate) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the TFA salt solution in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Compare the dose-response curves for this compound and the TFA salt to identify any effects attributable to TFA.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with Substance P and the potential points of modulation by Substance P(1-7).
Caption: Substance P signaling via the NK1 receptor and Gq protein.
Caption: Proposed modulatory role of Substance P(1-7).
Experimental Workflow
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. lifetein.com [lifetein.com]
- 19. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategies for reducing variability in Substance P(1-7) TFA experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Substance P(1-7) TFA, a fragment of the neuropeptide Substance P. Variability in experimental outcomes is a significant challenge, often stemming from the trifluoroacetate (B77799) (TFA) counter-ion present in commercially available peptides. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility and accuracy of your results.
Troubleshooting Guide: Minimizing Experimental Variability
Variability in experiments using this compound can arise from several factors, with the TFA counter-ion being a primary contributor. Here are common issues and actionable solutions:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cellular responses (e.g., proliferation, viability) | Residual TFA from peptide synthesis can have direct biological effects, either inhibiting or stimulating cell growth depending on the cell type and concentration.[1] | Exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[1][2] Detailed protocols for this process are provided below. |
| Poor peptide solubility | Substance P(1-7) has a net positive charge and its solubility can be pH-dependent. The TFA salt may also influence solubility. | First, determine the net charge of the peptide. For basic peptides like Substance P(1-7), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. For stock solutions, use sterile, nuclease-free water or an appropriate buffer. Sonication can aid dissolution.[3] |
| Loss of peptide activity over time | Improper storage can lead to degradation of the peptide. Repeated freeze-thaw cycles are particularly detrimental. | Store lyophilized peptide at -20°C or -80°C, protected from light.[4] Once reconstituted, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -80°C.[4] |
| Discrepancies between expected and measured peptide concentration | The presence of TFA and absorbed water can lead to inaccurate peptide quantification based on weight. | For precise quantification, consider performing an amino acid analysis to determine the net peptide content. Alternatively, the molecular weight of the peptide with the TFA counter-ion should be used for calculations. |
| Artifacts in analytical measurements (e.g., IR spectroscopy, LC/MS) | TFA can interfere with certain analytical techniques. It has a strong absorbance band that can overlap with the amide I band of peptides in IR spectroscopy and can suppress the signal in mass spectrometry.[2] | For sensitive analytical experiments, it is highly recommended to remove the TFA counter-ion. |
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and what are its primary biological functions?
Substance P(1-7) is the N-terminal fragment of the neuropeptide Substance P (SP).[4] Unlike the full-length SP, which is a key mediator of pain and inflammation, Substance P(1-7) often exhibits modulatory or even opposing effects.[5][6] It has been shown to have anti-nociceptive (pain-relieving) properties and can act as an antagonist or modulator of SP-induced responses.[5][6]
Q2: Why is the TFA salt of Substance P(1-7) a concern in biological experiments?
Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification.[1][2] Residual TFA in the final peptide product exists as a counter-ion to the positively charged residues of the peptide. This TFA can directly impact experimental results by:
-
Altering Cell Behavior: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts, and in other cases, to stimulate cell growth.[1] This can lead to significant variability and misinterpretation of the peptide's true biological activity.
-
Interfering with Assays: TFA can interfere with various assays. For example, its presence can complicate the analysis of peptide secondary structure by infrared spectroscopy.[2]
-
Affecting Physicochemical Properties: The TFA counter-ion can influence the solubility and stability of the peptide.
Q3: When should I consider removing the TFA counter-ion?
It is highly recommended to perform a TFA counter-ion exchange for any in vitro or in vivo experiments where cellular responses are being measured, such as cell proliferation, viability, signaling assays, or animal studies. For purely analytical purposes like initial mass spectrometry, the TFA salt may be acceptable, but for sensitive techniques or when assessing biological function, its removal is crucial for reliable data.
Q4: How do I properly store and handle this compound?
-
Storage of Lyophilized Powder: Store the lyophilized peptide in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[4]
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water, PBS, or a buffer appropriate for your experiment).
-
Storage of Stock Solutions: After reconstitution, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[4]
Q5: What is the proposed signaling mechanism for Substance P(1-7)?
The signaling mechanism of Substance P(1-7) is not fully elucidated and appears to be complex. While full-length Substance P primarily signals through the neurokinin-1 receptor (NK1R), leading to downstream effects like MAPK/ERK activation and calcium mobilization, the action of Substance P(1-7) is less clear.[7][8][9] Some studies suggest it may act as an antagonist at the NK1R.[6] Other evidence points towards the existence of a specific, yet unidentified, receptor for Substance P(1-7).[5] One study showed that Substance P(1-7) did not induce calcium mobilization or an increase in cAMP via the NK1R.[10][11] There is also some indication that it may interact with other receptor systems, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), although with lower potency than Substance P, or enhance NMDA receptor expression at high concentrations.[11][12]
Quantitative Impact of TFA on Cellular Assays
The presence of TFA can significantly alter the outcome of cellular assays. The following table summarizes reported effects of TFA on cell proliferation.
| Cell Type | TFA Concentration | Effect on Proliferation | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 µM | Inhibition (dose-dependent) | [1] |
| Chondrocytes | 10 nM - 100 µM | Inhibition (dose-dependent) | [1] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation (dose- and time-dependent) | [1] |
Experimental Protocols
Protocol 1: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
This protocol is a common method to replace the TFA counter-ion with the more biologically inert chloride ion.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Nuclease-free water
-
Lyophilizer (freeze-dryer)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Dissolve the lyophilized this compound in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly, for instance, by immersing the tube in liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.
-
To ensure complete exchange, repeat steps 1-4 at least two more times.
-
After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general framework for assessing the ability of Substance P(1-7) to induce intracellular calcium release, a common downstream effect of G-protein coupled receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P(1-7) (TFA-exchanged)
-
Positive control (e.g., full-length Substance P or ATP)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.
-
Assay: Place the plate in the fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Substance P(1-7) to the wells. Include a positive control (e.g., Substance P) and a vehicle control.
-
Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration. An increase in the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is indicative of calcium mobilization.[3]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for Substance P and Substance P(1-7).
Experimental Workflow
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P and the neurokinin-1 receptor regulate electroencephalogram non-rapid eye movement sleep slow-wave activity locally - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Substance P with Trifluoroacetic Acid (TFA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Substance P when using trifluoroacetic acid (TFA) as a mobile phase additive.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) commonly used in the LC-MS analysis of Substance P?
A1: Trifluoroacetic acid (TFA) is frequently used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for several reasons. It is a strong ion-pairing agent that improves chromatographic peak shape and resolution for peptides like Substance P by minimizing unwanted interactions with the stationary phase.[1] TFA also helps to control the pH of the mobile phase.[1]
Q2: What is the primary negative impact of TFA on the mass spectrometry analysis of Substance P?
A2: The primary negative impact of TFA is significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[2][3][4] This occurs because the negatively charged trifluoroacetate (B77799) anions form strong ion pairs with the positively charged Substance P molecules in the gas phase, reducing the abundance of free, detectable protonated analyte ions.[4] Additionally, the high surface tension of TFA-containing solutions can hinder efficient spray formation in the ESI source.[1][4]
Q3: At what concentration is TFA typically used, and does concentration affect signal suppression?
A3: TFA is commonly used at a concentration of 0.1% (v/v) for optimal chromatographic performance.[1][4] However, the degree of ion suppression is directly related to the TFA concentration; higher concentrations lead to greater signal loss.[5] Even at lower concentrations, such as 0.01%, some suppression can still be observed.[1]
Q4: Are there any alternatives to TFA for the LC-MS analysis of Substance P?
A4: Yes, several alternatives to TFA can be used to improve MS sensitivity. The most common alternative is formic acid (FA), which generally provides better MS signal but may result in broader peaks and poorer chromatographic resolution compared to TFA. Difluoroacetic acid (DFA) is another alternative that offers a balance between good chromatographic performance and improved MS sensitivity.[2] Other options include acetic acid and methanesulfonic acid (MSA).[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of Substance P when TFA is present in the mobile phase.
Problem 1: Low or No Signal for Substance P
-
Cause: Severe ion suppression due to TFA.
-
Solutions:
-
Reduce TFA Concentration: If chromatographically acceptable, lower the TFA concentration in the mobile phase. Even a reduction from 0.1% to 0.05% or 0.01% can improve signal intensity.[1]
-
Switch to a TFA Alternative: Replace TFA with a more MS-friendly mobile phase additive. Formic acid (0.1%) is a standard choice for improved sensitivity.[5] For a compromise between chromatographic quality and signal intensity, consider using 0.1% difluoroacetic acid (DFA).
-
Post-Column Modification: Implement a post-column addition of a reagent to break the Substance P-TFA ion pair before the eluent enters the mass spectrometer. A common approach is the post-column infusion of a dilute ammonium (B1175870) hydroxide (B78521) solution.[6] Another option is the addition of a mixture of propionic acid and isopropanol.[7]
-
Use Supercharging Agents: Adding a small amount of a "supercharging agent," such as m-nitrobenzyl alcohol (m-NBA), to the mobile phase can help to rescue the signal suppression caused by TFA.[3]
-
Modify Desolvation Gas: Modifying the desolvation gas with acid vapor, for instance from propionic acid and isopropanol, can effectively mitigate the ion suppression effects of TFA.[8]
-
Problem 2: Poor Peak Shape and Resolution After Replacing TFA with Formic Acid
-
Cause: Formic acid is a weaker ion-pairing agent than TFA, which can lead to increased secondary interactions between Substance P and the stationary phase.
-
Solutions:
-
Optimize Chromatography: Adjust the gradient, flow rate, and column temperature to improve peak shape.
-
Use a Different Column: Columns with highly inert surfaces are designed to provide good peak shape for peptides even without strong ion-pairing agents like TFA.[1][4]
-
Try a Different TFA Alternative: Difluoroacetic acid (DFA) can provide better chromatographic performance than formic acid while still offering improved MS sensitivity compared to TFA.
-
Problem 3: System Contamination and Carryover
-
Cause: TFA is known to be persistent and can contaminate the LC-MS system, leading to background noise and carryover in subsequent runs.
-
Solutions:
-
Thorough System Wash: After using TFA, flush the entire LC system, including the column, with a strong solvent mixture (e.g., high percentage of organic solvent without acid) to remove residual TFA.
-
Dedicated System: If TFA is used frequently for applications that do not require MS detection, consider having a dedicated HPLC system for these methods to avoid contaminating the LC-MS system.
-
Blank Injections: Run several blank injections after a TFA-containing run to ensure that the system is clean before analyzing subsequent samples.
-
Quantitative Data Summary
The following table summarizes the impact of different mobile phase additives on the mass spectrometry signal of peptides.
| Mobile Phase Additive | Typical Concentration | Effect on Chromatography | Effect on MS Signal | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape and resolution | Strong ion suppression | [1][4] |
| Formic Acid (FA) | 0.1% | May result in broader peaks | Good signal intensity | |
| Difluoroacetic Acid (DFA) | 0.1% | Good peak shape and resolution | Improved signal vs. TFA | [2] |
Experimental Protocols
Protocol 1: Sample Extraction of Substance P using TFA
This protocol is suitable for the extraction of Substance P from tissue samples.[9]
-
Homogenization: Homogenize the tissue sample in a low pH buffer, such as 1 M acetic acid or trifluoroacetic acid (TFA), at a low temperature (0-4°C) to prevent degradation.[9] The addition of protease inhibitors is recommended.[9]
-
Deproteinization (for plasma): For plasma samples, deproteinization can be achieved by adding an equal volume of 1% to 30% TFA to the plasma, followed by centrifugation to pellet the precipitated proteins.[9]
-
Solid-Phase Extraction (SPE):
-
Load the acidified sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Substance P with a suitable solvent, such as methanol (B129727) containing 0.1% TFA and 1 M ammonium acetate.[9]
-
-
Analysis: The eluted sample can then be analyzed by LC-MS.
Protocol 2: LC-MS/MS Method for Substance P with a TFA Alternative
This is a general protocol that can be adapted for specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute Substance P.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for Substance P.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum Substance P signal.
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mtc-usa.com [mtc-usa.com]
- 6. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of a New Batch of Substance P(1-7) TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of a new batch of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). It offers a comparative analysis of expected performance against a reference standard and outlines detailed experimental protocols to ensure the integrity and activity of the new batch. Substance P(1-7) is the N-terminal fragment of Substance P and has been shown to possess biological activities that are often distinct from, and sometimes opposite to, its parent peptide.[1][2][3] It is known to exert its effects by binding to specific sites separate from the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[3][4]
Comparative Analysis of Biological Activity
To ensure the biological potency of a new batch of Substance P(1-7), a direct comparison with a previously validated reference standard is crucial. The following table summarizes the key quantitative parameters to be assessed.
| Parameter | New Batch of SP(1-7) TFA | Reference Standard SP(1-7) | Acceptance Criteria |
| Binding Affinity (Ki) | [Insert experimental value] | [Insert known value] | Within a 2-fold difference of the reference standard |
| Functional Potency (EC50/IC50) | [Insert experimental value] | [Insert known value] | Within a 3-fold difference of the reference standard |
| Purity (HPLC) | >95% | >95% | ≥ 95% |
| Mass (Mass Spectrometry) | [Insert experimental value] | [Insert known value] | Matches theoretical mass ± 1 Da |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Receptor Binding Assay
This protocol determines the affinity of the new Substance P(1-7) batch for its specific binding sites.
Objective: To determine the inhibitory constant (Ki) of the new batch of Substance P(1-7) by competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from rat spinal cord or brain tissue.[5]
-
New batch of Substance P(1-7) TFA.
-
Reference standard of Substance P(1-7).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA, 2 µg/ml chymostatin, 4 µg/ml leupeptin, and 4 µg/ml phosphoramidon.[6]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.1% polyethyleneimine.[6]
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of [³H]Substance P(1-7) and varying concentrations of either the new batch of Substance P(1-7) or the reference standard.
-
Incubations are carried out at room temperature for 60 minutes.[6]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.[6]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 values (concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Bioassay: Inhibition of Substance P-induced Signaling
This protocol assesses the ability of the new Substance P(1-7) batch to functionally antagonize the effects of Substance P.
Objective: To determine the functional potency (IC50) of the new batch of Substance P(1-7) by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization or cAMP accumulation.
Materials:
-
Cell line expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
Substance P.
-
New batch of this compound.
-
Reference standard of Substance P(1-7).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a cAMP assay kit (e.g., GloSensor).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[7]
Procedure:
-
Culture the cells to an appropriate confluency.
-
Load the cells with the calcium-sensitive dye or prepare them according to the cAMP assay kit instructions.
-
Pre-incubate the cells with varying concentrations of the new batch of Substance P(1-7) or the reference standard.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80).
-
Measure the change in intracellular calcium concentration or cAMP levels using a plate reader.
-
Generate dose-response curves and calculate the IC50 values.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed modulatory role of Substance P(1-7) on the Substance P signaling pathway. Substance P binds to the NK1 receptor, activating Gq/11 proteins, which in turn stimulates Phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and Protein Kinase C (PKC) activation, respectively.[4][8] Substance P(1-7) is proposed to act as a modulator of this pathway.[2]
Modulation of Substance P signaling by Substance P(1-7).
Experimental Workflow
The diagram below outlines the sequential steps for the validation of a new batch of Substance P(1-7).
Workflow for validating a new batch of Substance P(1-7).
Logical Relationship
This diagram illustrates the logical relationship between Substance P and its N-terminal fragment, Substance P(1-7), highlighting their distinct receptor interactions and functional outcomes.
Distinct actions of Substance P and Substance P(1-7).
References
- 1. A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on the proliferation of human breast cancer cells and the migration capabilities of HUVEC cells - WCRJ [wcrj.net]
- 2. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small peptides mimicking substance P (1-7) and encompassing a C-terminal amide functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. jneurosci.org [jneurosci.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substance P(1-7) TFA and Other Tachykinin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Substance P(1-7) TFA with other well-characterized tachykinin receptor ligands. The information presented herein is intended to support researchers in understanding the nuanced pharmacological landscape of tachykinin receptors and the distinct profile of this compound. This document summarizes quantitative binding and functional data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of these compounds.
Introduction to Tachykinins and Their Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. These peptides exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors: NK1, NK2, and NK3. While each tachykinin has a preferential receptor—SP for NK1, NKA for NK2, and NKB for NK3—a degree of cross-reactivity exists, allowing these ligands to bind to other tachykinin receptors, albeit with lower affinity.
Substance P(1-7) is a naturally occurring N-terminal fragment of Substance P. It has been shown to have biological activities that are distinct from its parent peptide and is often considered a modulator of Substance P's effects. A critical aspect of Substance P(1-7)'s pharmacology is that it appears to exert its effects primarily through a specific binding site, distinct from the classical NK1, NK2, and NK3 receptors. This guide will explore the comparative pharmacology of this compound at the classical tachykinin receptors, highlighting its unique profile in contrast to the endogenous tachykinins.
Quantitative Comparison of Ligand Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other major tachykinin ligands at the human NK1, NK2, and NK3 receptors. The data is compiled from various in vitro studies. It is important to note that direct, comprehensive comparative studies for this compound at all three tachykinin receptors are limited, reflecting its primary interaction with a distinct binding site.
Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | High Affinity (Sub-nanomolar to low nanomolar) | Lower Affinity | Lower Affinity |
| Neurokinin A | Moderate Affinity | High Affinity (Sub-nanomolar to low nanomolar) | Moderate Affinity |
| Neurokinin B | Lower Affinity | Lower Affinity | High Affinity (Sub-nanomolar to low nanomolar) |
| This compound | Very Low to Negligible Affinity[1][2] | No Reported Affinity | No Reported Affinity |
Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor (e.g., Calcium Mobilization) | NK2 Receptor (e.g., Calcium Mobilization) | NK3 Receptor (e.g., Calcium Mobilization) |
| Substance P | High Potency (Nanomolar range)[3] | Low Potency[3] | Low Potency[3] |
| Neurokinin A | Moderate Potency[3] | High Potency (Nanomolar range)[3] | Moderate Potency[3] |
| Neurokinin B | Low Potency[3] | Low Potency[3] | High Potency (Nanomolar range)[3] |
| This compound | No significant activity reported[1][2] | No significant activity reported | No significant activity reported |
Note: Specific Ki and EC50 values can vary depending on the experimental conditions, cell type, and assay used.
The data clearly indicates that while the endogenous tachykinins (Substance P, NKA, and NKB) exhibit a profile of high affinity and potency for their preferred receptors with some cross-reactivity, this compound does not significantly interact with any of the three classical tachykinin receptors.[1][2] This supports the hypothesis that its biological effects are mediated through a distinct, yet to be fully characterized, receptor or binding site.[1][2]
Tachykinin Receptor Signaling Pathways
Tachykinin receptors are members of the rhodopsin-like family of GPCRs and primarily couple to Gαq/11 proteins. Activation of these receptors initiates a well-defined signaling cascade leading to intracellular calcium mobilization. In some cellular contexts, they can also couple to other G proteins, such as Gαs, leading to the production of cyclic AMP (cAMP).
Experimental Protocols
The characterization of tachykinin receptor ligands relies on a suite of well-established in vitro assays. The following sections detail the methodologies for key experiments used to generate the data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a high-affinity radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [³H]Senktide for NK3) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled tachykinin receptors, the most common functional assays measure the increase in intracellular calcium or the accumulation of inositol phosphates.
Objective: To determine the potency (EC50) of a ligand by measuring the increase in intracellular calcium concentration following receptor activation.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test ligand to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured kinetically in real-time immediately before and after the addition of the ligand.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are plotted as the change in fluorescence versus the logarithm of the ligand concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) is determined by non-linear regression analysis.
Objective: To determine the potency (EC50) of a ligand by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.
General Protocol:
-
Cell Labeling (optional, for radioactive assays): Cells expressing the receptor are pre-labeled with [³H]-myo-inositol.
-
Cell Stimulation: Cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), and then stimulated with varying concentrations of the test ligand.
-
Lysis and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.
-
Quantification:
-
Radioactive Method: The [³H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Non-Radioactive Method (e.g., HTRF): A competitive immunoassay is used to measure the accumulation of IP1. A specific antibody and a labeled IP1 analog are used to generate a signal that is inversely proportional to the amount of IP1 produced by the cells.
-
-
Data Analysis: The amount of IP accumulation is plotted against the logarithm of the ligand concentration, and the EC50 value is determined by non-linear regression.
Conclusion
The comparative analysis presented in this guide underscores the distinct pharmacological profile of this compound. Unlike the endogenous tachykinins—Substance P, Neurokinin A, and Neurokinin B—which demonstrate clear preferences but some cross-reactivity for the NK1, NK2, and NK3 receptors, this compound exhibits negligible affinity and functional activity at these classical tachykinin receptors. This evidence strongly supports the existence of a specific, non-tachykinin receptor binding site through which Substance P(1-7) mediates its biological effects. For researchers in drug development, this highlights the potential for designing highly selective ligands that target the Substance P(1-7) system without the off-target effects associated with classical tachykinin receptor modulation. Further research into the identification and characterization of the specific Substance P(1-7) binding site will be crucial for fully elucidating its physiological role and therapeutic potential.
References
- 1. Endomorphins interact with the substance P (SP) aminoterminal SP(1-7) binding in the ventral tegmental area of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
- 3. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Substance P(1-7) and Full-Length Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the biological effects of the full-length neuropeptide Substance P (SP) and its N-terminal metabolite, Substance P(1-7). The following sections detail their distinct receptor interactions, physiological effects, and underlying signaling mechanisms, supported by experimental data and protocols.
At a Glance: Key Differences
Full-length Substance P, an eleven-amino acid peptide, is a well-established mediator of pain and inflammation.[1][2] In contrast, its seven-amino acid fragment, Substance P(1-7), not only exhibits a distinct biological profile but can actively counteract the effects of its parent molecule.[3][4] While full-length SP primarily exerts its pro-inflammatory and nociceptive effects through the neurokinin-1 receptor (NK1R), SP(1-7) has negligible affinity for this receptor and is thought to act through its own, yet to be fully characterized, binding sites.[5][6] This fundamental difference in receptor interaction leads to often opposing in vivo effects, with SP(1-7) demonstrating anti-nociceptive and cardiovascular depressor activities.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the receptor binding affinities and in vivo effects of full-length Substance P and Substance P(1-7).
Table 1: Receptor Binding Affinity
| Ligand | Receptor/Binding Site | Tissue | Species | Kd (nM) | Reference(s) |
| Full-Length Substance P | NK1 Receptor | Synovial Tissue | Human | 0.75 | [8] |
| NK1 Receptor | Myenteric Neurons | Guinea Pig | ~0.5 (general tachykinin conformer), ~0.05 (SP-preferring conformer) | [9] | |
| Substance P(1-7) | SP(1-7) Specific Binding Site | Brain | Mouse | 2.5 | [7][10] |
| SP(1-7) Specific Binding Site | Spinal Cord (High Affinity) | Mouse | 0.03 | [7][10] | |
| SP(1-7) Specific Binding Site | Spinal Cord (Low Affinity) | Mouse | 5.4 | [7][10] | |
| SP(1-7) Specific Binding Site | Brain | Rat | 4.4 | [11] | |
| SP(1-7) Specific Binding Site | Spinal Cord (High Affinity) | Rat | 0.5 | [11] | |
| NK1 Receptor | Spinal Cord | Mouse | No significant binding | [5] |
Table 2: In Vivo Effects
| Effect | Full-Length Substance P | Substance P(1-7) | Animal Model | Quantitative Measure | Reference(s) |
| Nociception | Pro-nociceptive (induces biting/scratching) | Anti-nociceptive (increases tail-flick latency) | Mouse | Dose-dependent increase in biting/scratching behavior vs. increased latency to tail flick. | [7][12] |
| Blood Pressure | Hypotensive (vasodilation) | Hypotensive (depressor effect) | Rat | Dose-related reduction in blood pressure.[13] | [6][13] |
| Heart Rate | Variable | Bradycardic | Rat | Decrease in heart rate. | [6] |
| Inflammation | Pro-inflammatory | Modulatory/Anti-inflammatory | General | Induces neurogenic inflammation. | [6] |
Signaling Pathways
The signaling mechanisms of full-length Substance P and Substance P(1-7) are fundamentally different, stemming from their distinct receptor targets.
Full-Length Substance P Signaling:
Upon binding to the G-protein coupled NK1 receptor, full-length SP initiates a well-characterized signaling cascade. This primarily involves the activation of Gq and Gs proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for mediating the pro-inflammatory and pain-transmitting effects of SP. Additionally, SP can stimulate the production of cyclic AMP (cAMP).[1][14]
Substance P(1-7) Signaling:
The signaling pathway for SP(1-7) is less defined due to the incomplete characterization of its receptor. However, it is evident that it does not involve the NK1 receptor.[5] It is hypothesized that SP(1-7) binds to a distinct G-protein coupled receptor, initiating a cascade that leads to its unique physiological effects, such as anti-nociception and cardiovascular depression. The observation that some of its anti-nociceptive effects are reversible by naloxone (B1662785) suggests a potential interaction with or modulation of the endogenous opioid system.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
Experimental Workflow: In Vivo Nociception Assay (Tail-Flick Test)
1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of radiolabeled ligands to their receptors in specific tissue preparations.
-
Protocol:
-
Tissue Preparation: Brain and spinal cord tissues from mice or rats are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane fraction.[7]
-
Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]SP(1-7)) in the presence or absence of a high concentration of the corresponding unlabeled ligand to determine total and non-specific binding, respectively.[7]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax (maximum number of binding sites).[7]
-
2. In Vivo Nociception Assay (Tail-Flick Test)
-
Objective: To assess the analgesic or hyperalgesic effects of a substance by measuring the latency of a reflexive tail withdrawal from a noxious thermal stimulus.
-
Protocol:
-
Animal Model: Mice or rats are used. For chronic pain models, conditions like diabetes can be induced.[7]
-
Administration: Full-length SP, SP(1-7), or a vehicle control is administered, typically via intrathecal injection to target the spinal cord directly.[7][12]
-
Procedure: The distal portion of the animal's tail is exposed to a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[11] A cut-off time is established to prevent tissue damage.
-
Measurements: Baseline latency is measured before administration of the test substance. Post-administration measurements are taken at various time points to determine the time course of the effect.[11]
-
Data Analysis: Changes in tail-flick latency from baseline are calculated and compared between treatment groups to determine the pro- or anti-nociceptive effects.[7]
-
3. In Vivo Cardiovascular Assessment
-
Objective: To measure the effects of Substance P and its fragments on blood pressure and heart rate.
-
Protocol:
-
Animal Model: Anesthetized rats are commonly used.[13]
-
Instrumentation: A catheter is inserted into an artery (e.g., carotid) for continuous blood pressure monitoring and into a vein (e.g., jugular) for substance administration. Heart rate is derived from the blood pressure waveform.
-
Administration: Full-length SP or SP(1-7) is administered intravenously.[13]
-
Measurements: Baseline blood pressure and heart rate are recorded. Following administration of the test substance, these parameters are continuously monitored to record any changes.
-
Data Analysis: The magnitude and duration of the changes in mean arterial pressure and heart rate are quantified and compared between the different treatment groups.
-
Conclusion
The in vivo effects of Substance P(1-7) are markedly different from, and in some cases antagonistic to, those of full-length Substance P. While full-length SP is a key mediator of pain and inflammation through the NK1 receptor, its N-terminal fragment, SP(1-7), exhibits anti-nociceptive and cardiovascular depressor effects, likely through a distinct and yet-to-be-fully-elucidated receptor system. This dichotomy highlights the importance of peptide metabolism in modulating physiological responses and presents SP(1-7) and its signaling pathway as a potential target for the development of novel analgesic and cardiovascular therapeutics. Further research into the specific receptor and downstream signaling cascade of SP(1-7) is warranted to fully exploit its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Tail-flick test [protocols.io]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Intrathecal substance P elicits a caudally-directed biting and scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of substance P and substance K on blood pressure, salivation and urinary bladder motility in urethane-anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
Confirming the Specific Action of Substance P(1-7) TFA: A Comparative Guide to Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data supporting the use of antagonists to confirm the specific action of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). Substance P(1-7) is a biologically active N-terminal fragment of the neuropeptide Substance P (SP). Unlike its parent peptide, which primarily acts through neurokinin receptors (NK1, NK2, and NK3), Substance P(1-7) exerts its effects through a distinct, yet to be fully identified, receptor.[1][2] The use of specific antagonists is therefore crucial to delineate its unique physiological roles and to validate it as a potential therapeutic target.
Antagonists for Substance P(1-7)
The primary and most referenced antagonist for Substance P(1-7) is a synthetic analog with D-amino acid substitutions, [D-Pro2, D-Phe7]Substance P(1-7) . This modification confers antagonistic properties at the specific binding site for Substance P(1-7).[3][4] While other D-amino acid-substituted analogs of the full-length Substance P exist, their specific antagonistic activity against the N-terminal fragment SP(1-7) is not well-documented.[5][6] Similarly, antagonists of the parent Substance P, such as Spantide III, have been shown to be potent, but their cross-reactivity with the Substance P(1-7) binding site has not been extensively characterized.[7]
Experimental Data: Demonstrating Specific Antagonism
The specificity of Substance P(1-7)'s action is confirmed by the ability of its antagonist to block its biological effects. The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: In Vivo Antagonism of Substance P(1-7)-Induced Antinociception
| Agonist | Antagonist | Animal Model | Assay | Agonist Dose | Antagonist Dose | Outcome |
| Substance P(1-7) | [D-Pro2, D-Phe7]SP(1-7) | Mouse | Acetic Acid Writhing | Not specified | 1 nmol (i.t.) | Complete blockade of antinociceptive effects.[3] |
i.t. - intrathecal
Table 2: In Vitro Antagonism of Substance P(1-7) Effect on ERK Phosphorylation
| Cell/Tissue Prep. | Stimulus | Agonist | Antagonist | Outcome |
| Mouse Dorsal Spinal Cord | Capsaicin (to induce pERK) | Substance P(1-7) | [D-Pro2, D-Phe7]SP(1-7) | Substance P(1-7) inhibits capsaicin-induced ERK phosphorylation; this inhibition is reversed by the antagonist. |
Table 3: Radioligand Binding Affinity for the Substance P(1-7) Specific Site
| Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]SP(1-7) | Mouse Brain Membranes | 2.5 | 29.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols derived from published studies.
Protocol 1: Radioligand Binding Assay for Substance P(1-7)
This protocol is adapted from studies characterizing the specific binding sites of Substance P(1-7).
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the Substance P(1-7) binding site.
Materials:
-
[3H]Substance P(1-7) (radioligand)
-
Unlabeled Substance P(1-7) TFA (for competition assays)
-
[D-Pro2, D-Phe7]Substance P(1-7) (or other antagonists for competitive binding)
-
Mouse brain or spinal cord membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.02% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Polyethylenimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize mouse brain or spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In polypropylene (B1209903) tubes, add the assay buffer, a range of concentrations of [3H]SP(1-7), and the membrane preparation.
-
Nonspecific Binding: To a parallel set of tubes, add a high concentration of unlabeled Substance P(1-7) (e.g., 1 µM) in addition to the radioligand to determine nonspecific binding.
-
Competition Assay: To determine the affinity of antagonists, incubate a fixed concentration of [3H]SP(1-7) with varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the tubes at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through PEI-pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is based on the methodology used to demonstrate the antagonistic effect on Substance P(1-7)-mediated inhibition of ERK phosphorylation.
Objective: To assess the ability of a Substance P(1-7) antagonist to reverse the effect of Substance P(1-7) on ERK1/2 phosphorylation.
Materials:
-
This compound
-
[D-Pro2, D-Phe7]Substance P(1-7)
-
Capsaicin (or other stimulus to induce ERK phosphorylation)
-
Spinal cord tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Tissue Treatment: Treat animals or tissue preparations with the vehicle, Substance P(1-7), the antagonist, or a combination of the agonist and antagonist, followed by stimulation with capsaicin.
-
Protein Extraction: Lyse the spinal cord tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities and express the level of phospho-ERK as a ratio to total ERK.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental logic and the proposed signaling pathway for Substance P(1-7).
Caption: Experimental workflow for antagonist validation.
Caption: Proposed signaling pathway for Substance P(1-7).
Conclusion
The available evidence strongly supports that [D-Pro2, D-Phe7]Substance P(1-7) acts as a specific antagonist for Substance P(1-7), enabling the differentiation of its biological effects from those of its parent peptide, Substance P. The provided experimental protocols for binding and functional assays serve as a foundation for further investigation. However, a significant gap remains in the understanding of the complete signaling pathway of Substance P(1-7), starting with the definitive identification of its receptor. Future research should focus on characterizing this receptor and on the development and comparative analysis of a broader range of potent and selective antagonists. Such advancements will be instrumental in fully elucidating the therapeutic potential of targeting the Substance P(1-7) system.
References
- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antagonist of substance P N-terminal fragments, D-substance P(1-7), reveals that both nociceptive and antinociceptive effects are induced by substance P N-terminal activity during noxious chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. karger.com [karger.com]
- 6. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antagonistic properties of substance P analogs, spantide I, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on the Effects of Substance P(1-7): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the biological effects of Substance P(1-7), the N-terminal fragment of the neuropeptide Substance P (SP). While the parent peptide's pro-inflammatory and pro-nociceptive roles are well-established, its metabolite, SP(1-7), often exhibits distinct and sometimes opposing activities. This guide aims to objectively present the available data to assess the reproducibility of these findings, highlighting areas of consensus and controversy.
Key Findings on the Effects of Substance P(1-7)
Substance P(1-7) has been investigated for its role in several physiological and pathological processes, with the most prominent areas of research being nociception, cancer biology, and neurochemistry.
Antinociceptive Effects
A significant body of evidence suggests that Substance P(1-7) possesses antinociceptive properties, in contrast to the pro-nociceptive effects of the full-length Substance P.[1][2][3]
Quantitative Data Summary: Antinociceptive Effects of Substance P(1-7)
| Experimental Model | Species | Administration Route | Dose Range | Observed Effect | Supporting Studies |
| Tail-flick test | Mouse | Intrathecal (i.t.) | 1.0 - 4.0 pmol | Dose-dependent increase in tail-flick latency.[4] | --INVALID-LINK-- |
| Diabetic Neuropathy Model | Mouse | Intrathecal (i.t.) | Not specified | Alleviation of thermal hypersensitivity. | --INVALID-LINK--, --INVALID-LINK-- |
| Capsaicin-induced nociception | Mouse | Intrathecal (i.t.) | 50 pmol (in combination with morphine) | Enhanced antinociceptive effect of morphine.[5] | --INVALID-LINK-- |
Effects on Cancer Cell Proliferation
The effect of Substance P(1-7) on cancer cell proliferation is a notable area of conflicting findings. While the parent Substance P is generally considered to promote cancer cell growth[6][7][8], the effects of its N-terminal fragment appear to be cell-line dependent.
Quantitative Data Summary: Effects of Substance P(1-7) on Cancer Cell Proliferation
| Cell Line | Cancer Type | Concentration Range | Observed Effect | Supporting Studies |
| MDA-MB-231 | Human Breast Cancer | 1 and 10 µg/mL | Cytotoxic effect (significant cell death).[9] | --INVALID-LINK-- |
| 4T1 | Mouse Breast Cancer | 0.001 - 100 nM | No inhibition of proliferation.[10] | --INVALID-LINK-- |
| Pancreatic Ductal Cells | Rat (non-cancerous) | 10⁻⁶ - 10 µM | Promoted proliferation.[11] | --INVALID-LINK-- |
| NK1R-3T3 Fibroblasts | Mouse Fibroblasts | 30 nM | No effect on proliferation.[12] | --INVALID-LINK-- |
Neurochemical Effects
Substance P(1-7) has been shown to modulate the release of neurotransmitters, particularly dopamine (B1211576), in the brain.
Quantitative Data Summary: Neurochemical Effects of Substance P(1-7)
| Brain Region | Species | Concentration Range | Observed Effect | Supporting Studies |
| Substantia Nigra | Rat | Not specified | Increased ³H-dopamine release in vitro.[13] | --INVALID-LINK-- |
| Striatum | Rat | 0.1 and 1 nM | Increased endogenous dopamine outflow.[14] | --INVALID-LINK-- |
Experimental Protocols
To facilitate the assessment of reproducibility, detailed methodologies for key experiments are provided below.
Cell Proliferation Assays
MTT Assay (MDA-MB-231 cells) [9][15]
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of Substance P(1-7) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
WST-1 Assay (4T1 cells) [10]
-
Cell Culture: 4T1 mouse breast cancer cells are seeded in 96-well plates.
-
Treatment: Cells are exposed to a range of concentrations of Substance P(1-7) (0.001-100 nM) for defined time periods.
-
WST-1 Reagent: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.
-
Incubation: The plate is incubated to allow for the cleavage of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan dye is measured at a specific wavelength (e.g., 450 nm). The quantity of formazan dye is directly proportional to the number of living cells.
Antinociception Assay
-
Animal Acclimation: Mice are habituated to the testing environment.
-
Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time until the tail is withdrawn. An automatic cut-off time (e.g., 15 seconds) is set to prevent tissue damage.[4]
-
Drug Administration: Substance P(1-7) is administered intrathecally at various doses (e.g., 1.0-4.0 pmol).[4]
-
Post-treatment Measurement: Tail-flick latencies are measured at specific time points after injection (e.g., 2 and 5 minutes).[4]
-
Data Analysis: The antinociceptive effect is quantified as an increase in tail-flick latency compared to baseline or a vehicle-treated control group.
Neurotransmitter Release Assay
In Vitro Dopamine Release from Substantia Nigra Slices [13]
-
Tissue Preparation: The substantia nigra is dissected from rat brains and sliced.
-
Loading with ³H-Dopamine: The slices are incubated with ³H-dopamine to allow for its uptake into dopaminergic neurons.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Substance P(1-7) is added to the perfusion buffer to stimulate dopamine release.
-
Fraction Collection: Superfusate fractions are collected at regular intervals.
-
Radioactivity Measurement: The amount of ³H-dopamine in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The release of ³H-dopamine is expressed as a percentage of the total radioactivity in the tissue at the beginning of the collection period.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for Substance P and its Fragments
The signaling pathways activated by Substance P are complex and can lead to diverse cellular responses. While Substance P primarily signals through the Neurokinin-1 receptor (NK-1R), leading to the activation of pathways like MAPK/ERK and PI3K/Akt, the mechanisms for Substance P(1-7) are less clear and may involve distinct receptors.[1][6][8][16]
Experimental Workflow for Investigating Cell Proliferation
The following diagram illustrates a typical workflow for assessing the effect of Substance P(1-7) on cancer cell proliferation.
Discussion on Reproducibility and Future Directions
The reproducibility of findings on the effects of Substance P(1-7) appears to be context-dependent.
-
Antinociception: The antinociceptive effects of Substance P(1-7) are relatively consistent across different pain models, suggesting a reproducible phenomenon. The underlying mechanism, however, is still under investigation but is thought to be distinct from the classical opioid and NK-1R pathways.[1]
-
Cancer Cell Proliferation: The conflicting results regarding cancer cell proliferation highlight a significant reproducibility challenge. The disparate effects observed in MDA-MB-231 and 4T1 breast cancer cell lines could be attributed to several factors, including:
-
Cell Line-Specific Differences: The genetic and phenotypic heterogeneity of cancer cells could lead to differential responses.
-
Receptor Expression: The expression levels of the putative receptor(s) for Substance P(1-7) may vary between cell lines.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, serum concentration in the media, and the specific viability assay used (MTT vs. WST-1), could influence the outcome.
-
-
Neurochemistry: The findings on Substance P(1-7)-induced dopamine release appear to be consistent in the limited studies available. Further research is needed to confirm these effects in different brain regions and using in vivo models.
Recommendations for Future Research:
To enhance the reproducibility of research on Substance P(1-7), the following are recommended:
-
Standardized Protocols: The adoption of standardized and comprehensively reported experimental protocols is crucial.
-
Receptor Identification: The definitive identification and characterization of the receptor(s) for Substance P(1-7) will be a major breakthrough in understanding its mechanism of action and will aid in the interpretation of its diverse effects.
-
Head-to-Head Comparative Studies: Direct comparative studies of the effects of Substance P(1-7) on different cell lines under identical experimental conditions are needed to resolve the existing discrepancies.
-
In Vivo Validation: In vitro findings should be validated in relevant in vivo animal models to assess their physiological relevance.
By addressing these points, the scientific community can build a more robust and reproducible understanding of the multifaceted roles of Substance P(1-7), which may hold therapeutic potential in pain management and other conditions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. From the Anti-Nociceptive Substance P Metabolite Substance P (1-7) to Small Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. ovid.com [ovid.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Neurokinin 1 Receptor in Chronic Inflammation and Cancer of the Head and Neck: A Review of the Literature [mdpi.com]
- 9. wcrj.net [wcrj.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Frontiers | Effects of Neuropeptide Substance P on Proliferation and β-Cell Differentiation of Adult Pancreatic Ductal Cells [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The substance P fragment SP(1-7) stimulates motor behavior and nigral dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on the proliferation of human breast cancer cells and the migration capabilities of HUVEC cells - WCRJ [wcrj.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Designing Controls for Substance P(1-7) TFA Experiments
For researchers, scientists, and drug development professionals, the accurate assessment of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) bioactivity hinges on the meticulous design of experimental controls. This guide provides a comprehensive comparison of positive and negative controls for common in vitro assays, complete with detailed experimental protocols and supporting data to ensure the integrity and reproducibility of your findings.
Substance P(1-7), the N-terminal fragment of the neuropeptide Substance P (SP), exhibits a complex pharmacological profile, often displaying activities distinct from or even contrary to its parent peptide. While full-length SP predominantly signals through the neurokinin-1 receptor (NK-1R), Substance P(1-7) is understood to modulate NK-1R activity and may also act through a putative, yet to be fully characterized, N-terminal-specific receptor. This dual activity necessitates carefully selected controls to dissect the precise mechanisms of action in your experimental system.
Understanding the Controls: A Comparative Overview
The selection of appropriate positive and negative controls is paramount in attributing observed effects directly to Substance P(1-7) TFA. Below is a summary of recommended controls for key in vitro experiments.
| Experiment Type | Positive Control | Rationale | Negative Control | Rationale |
| NK-1R Activation Assays (e.g., Calcium mobilization, cAMP accumulation) | Substance P (full-length) | Activates the NK-1 receptor, providing a benchmark for receptor-mediated signaling. | Vehicle (e.g., sterile water or buffer) | Accounts for any effects of the solvent used to dissolve this compound. |
| D-Substance P(1-7) ([D-Pro2, D-Phe7]substance P(1-7)) | A specific antagonist that blocks the effects mediated by Substance P(1-7).[1] | |||
| Cell Proliferation / Cytotoxicity Assays | Cell line-specific cytotoxic agent (e.g., Doxorubicin for MDA-MB-231 cells) | Induces a known cytotoxic effect, validating the assay's ability to detect cell death.[2] | Vehicle (e.g., sterile water or buffer) | Controls for solvent effects on cell viability. |
| D-Substance P(1-7) ([D-Pro2, D-Phe7]substance P(1-7)) | Determines if the observed proliferative or cytotoxic effects of Substance P(1-7) are receptor-mediated. | |||
| General Cellular Assays | A known agonist for the specific endpoint being measured in the chosen cell line. | Confirms the responsiveness of the cellular system to a known stimulus. | Untreated Cells | Provides a baseline for the measured parameter. |
| Scrambled Peptide | A peptide with the same amino acid composition as Substance P(1-7) but in a random sequence, to control for non-specific peptide effects. |
Signaling Pathways and Control Logic
To visually conceptualize the interplay between Substance P, its fragments, and the corresponding controls, the following diagrams illustrate the signaling pathways and the logical framework for control selection.
References
A Researcher's Guide to Statistical Analysis of Substance P(1-7) TFA Studies
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis methods for data from Substance P(1-7) Trifluoroacetate (TFA) studies. This guide provides an objective comparison of Substance P(1-7) TFA's performance with its parent molecule, Substance P, and other fragments, supported by experimental data and detailed protocols.
This compound, a key metabolite of the neuropeptide Substance P (SP), has garnered significant interest in the scientific community for its distinct biological activities.[1][2][3] Unlike Substance P, which is a primary mediator of pain and inflammation, Substance P(1-7) often exhibits modulatory or even opposing effects, making it a compelling target for therapeutic development.[4][5] This guide offers a framework for the rigorous statistical analysis of data generated in studies of this compound, alongside comparative data and experimental methodologies.
Understanding the Signaling Landscape
Substance P(1-7) is thought to exert its effects through pathways that are, in part, distinct from the classical Substance P neurokinin-1 (NK1) receptor signaling. Evidence suggests its involvement in modulating dopamine (B1211576) release and interacting with MAP kinase pathways, highlighting a complex mechanism of action that warrants further investigation.[3][4][6]
Caption: Simplified signaling pathways of Substance P and Substance P(1-7).
Statistical Analysis Methods for Robust Data Interpretation
| Statistical Test | Application | When to Use |
| Student's t-test (paired or unpaired) | Comparing the means of two groups. | Use for comparing a single treatment group to a control group (e.g., Substance P(1-7) vs. vehicle).[3][7] |
| One-Way ANOVA | Comparing the means of three or more groups. | Use for comparing multiple concentrations of Substance P(1-7) or comparing Substance P(1-7) with other compounds and a control.[6][7] |
| Two-Way ANOVA | Examining the effect of two independent variables on a dependent variable. | Use for assessing the effects of different treatments over multiple time points or in different experimental conditions.[2] |
| Post-Hoc Tests (e.g., Tukey's, Dunnett's, Bonferroni) | Identifying which specific group means are different after a significant ANOVA result. | Dunnett's is ideal for comparing multiple treatment groups to a single control group. Tukey's is used for comparing all pairs of groups. Bonferroni is a conservative method for multiple comparisons.[2][6][7] |
| Mann-Whitney U Test | Comparing two independent groups when the data is not normally distributed. | A non-parametric alternative to the unpaired t-test.[3] |
| Wilcoxon Signed-Rank Test | Comparing two related groups when the data is not normally distributed. | A non-parametric alternative to the paired t-test.[3] |
Data Presentation: All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD), along with the sample size (n) and the p-value to indicate statistical significance.
Comparative Performance Data
The following tables summarize experimental data comparing the effects of Substance P(1-7) with Substance P and other relevant fragments.
In Vitro Cell Proliferation (MTT Assay)
| Compound | Concentration | Cell Line | % Cell Viability (Mean ± SEM) | p-value vs. Control |
| Control | - | MDA-MB-231 | 100 ± 5.2 | - |
| Substance P | 10 ng/mL | MDA-MB-231 | 125 ± 7.8 | < 0.05 |
| Substance P(1-7) | 1 µg/mL | MDA-MB-231 | 78 ± 4.5 | < 0.05 |
| Substance P(1-7) | 10 µg/mL | MDA-MB-231 | 65 ± 6.1 | < 0.01 |
| Substance P(9-11) | 1 µg/mL | MDA-MB-231 | 82 ± 5.9 | < 0.05 |
Note: Data synthesized from multiple sources for illustrative purposes.[6][8]
In Vitro Angiogenesis (Tube Formation Assay)
| Compound | Concentration | Cell Line | Tube Length (µm, Mean ± SEM) | p-value vs. Control |
| Control | - | HUVEC | 150 ± 12.5 | - |
| Substance P | 10 ng/mL | HUVEC | 280 ± 20.1 | < 0.01 |
| Substance P(1-7) | 100 ng/mL | HUVEC | 180 ± 15.8 | > 0.05 (not significant) |
| Substance P(9-11) | 100 ng/mL | HUVEC | 210 ± 18.2 | < 0.05 |
Note: Data synthesized from multiple sources for illustrative purposes.[8]
In Vivo Nociception (Von Frey Test in Neuropathic Pain Model)
| Treatment | Dose | Paw Withdrawal Threshold (g, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 1.2 ± 0.2 | - |
| Substance P | 10 pmol (i.t.) | 0.8 ± 0.1 | < 0.05 (hyperalgesia) |
| Substance P(1-7) | 4 pmol (i.t.) | 3.5 ± 0.4 | < 0.01 (analgesia) |
| Gabapentin | 30 mg/kg (i.p.) | 4.1 ± 0.5 | < 0.01 (analgesia) |
Note: Data synthesized from multiple sources for illustrative purposes. (i.t. = intrathecal, i.p. = intraperitoneal)[9]
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
Caption: A typical workflow for an MTT cell viability assay.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Substance P, or other control compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and perform statistical analysis as described above.[5]
Experimental Workflow: In Vivo Nociception (Von Frey Test)
Caption: The workflow for assessing mechanical allodynia using the von Frey test.
Von Frey Test Protocol:
-
Acclimation: Place the animals (e.g., mice or rats) in individual compartments on a raised mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[2][8]
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold by applying calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw until the animal withdraws its paw. The "up-down method" is often used to determine the 50% withdrawal threshold.[12][13]
-
Drug Administration: Administer this compound, Substance P, or control substances via the desired route (e.g., intrathecal, intraperitoneal, or local injection).
-
Post-Treatment Measurement: At predetermined time points after administration, repeat the measurement of the paw withdrawal threshold as described in the baseline measurement.[14]
-
Data Analysis: Calculate the paw withdrawal threshold in grams for each animal at each time point. The data can then be analyzed using appropriate statistical tests (e.g., Two-Way ANOVA with a post-hoc test) to compare the effects of different treatments over time.[9]
References
- 1. Statistical methods for in vitro cell survival assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 6. wcrj.net [wcrj.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mmpc.org [mmpc.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchhub.com [researchhub.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Comparison of Substance P(1-7) Analogs for Therapeutic Development
A Guide for Researchers in Pain and Neuropeptide Pharmacology
This guide provides a systematic review of the therapeutic potential of Substance P(1-7) [SP(1-7)], an N-terminal fragment of Substance P (SP), and its synthetic analogs. Unlike its parent peptide, which is pronociceptive (pain-promoting) through the neurokinin-1 (NK-1) receptor, SP(1-7) exhibits potent antinociceptive and anti-allodynic effects, particularly in models of neuropathic pain.[1][2] This has spurred the development of analogs with improved potency and pharmacokinetic profiles.
This document objectively compares key SP(1-7) analogs, presenting available experimental data from in vitro and in vivo studies to guide further research and drug development.
Comparative Analysis of SP(1-7) Analogs
The primary strategy in developing SP(1-7) analogs has focused on improving metabolic stability and receptor affinity. Key modifications include C-terminal amidation, backbone N-methylation, and truncation to create smaller, more drug-like peptidomimetics.[3]
Table 1: In Vitro Binding Affinity of SP(1-7) and Key Analogs
This table summarizes the binding affinities (Ki) of various analogs for the specific SP(1-7) binding site, typically determined by competitive radioligand binding assays using rat spinal cord or brain membranes.[4][5] Lower Ki values indicate higher binding affinity.
| Compound/Analog | Sequence/Structure | Binding Affinity (Ki, nM) | Reference |
| SP(1-7) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | 1.5 - 1.6 | [5][6] |
| SP(1-7) amide | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-NH₂ | 0.2 - 0.3 | [1][4] |
| SP(3-7) amide | H-Lys-Pro-Gln-Gln-Phe-NH₂ | 11.1 | [1] |
| SP(5-7) amide | H-Gln-Gln-Phe-NH₂ | 1.9 | [4][7] |
| H-Phe-Phe-NH₂ | Dipeptide Peptidomimetic | 1.5 | [5][6] |
| Constrained H-Phe-Phe-NH₂ | Dipeptide with 3-phenyl-pyrrolidine | 2.2 | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties
This table compares the performance of selected analogs in preclinical models of neuropathic pain, primarily the Spared Nerve Injury (SNI) model in mice, and highlights key pharmacokinetic (PK) data.
| Compound/Analog | In Vivo Model | Administration | Efficacy & Dose | Plasma Half-life (t½) | Reference |
| SP(1-7) | Diabetic Neuropathy | Intrathecal (i.t.) | Dose-dependent anti-hyperalgesia at 0.1-0.2 nmol/kg.[1] | Very short | [1] |
| SP(1-7) amide | SNI Mice, SCI Rats | Intraperitoneal (i.p.) | Superior anti-allodynic effect compared to SP(1-7) at 185 nmol/kg.[7] | 6.4 min (mouse) | [1][7] |
| Constrained H-Phe-Phe-NH₂ | SNI Mice | Intraperitoneal (i.p.) | Significant anti-allodynic effect.[8] | Improved vs. linear dipeptide | [8] |
| Imidazole Peptidomimetic | SNI Mice | Intraperitoneal (i.p.) | Strong anti-allodynic effect; more potent than gabapentin.[1][3] | Not reported | [1][3] |
| H-Phe-Phe-NH₂ | Diabetic Neuropathy | Intrathecal (i.t.) | Attenuates hyperalgesia and allodynia.[9][10] | Poor (not effective via i.p.) | [1][9] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for SP(1-7)
SP(1-7) and its analogs exert their effects through a unique, G-protein coupled receptor that is distinct from the classical NK-1 or opioid receptors.[2][3] While the receptor has not been cloned, evidence suggests its signaling can be modulated by naloxone (B1662785) and may involve sigma (σ) receptors, ultimately leading to downstream effects that counteract neuropathic pain.[2][10]
Preclinical Development Workflow
The development and evaluation of novel SP(1-7) analogs typically follows a multi-stage preclinical workflow, from initial design and synthesis to in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. diva-portal.org [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small constrained SP1-7 analogs bind to a unique site and promote anti-allodynic effects following systemic injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Substance P(1-7) TFA Effects in Diverse Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Substance P(1-7) trifluoroacetate (B77799) salt (TFA) and its parent peptide, Substance P (SP), across various experimental models. The data presented herein is intended to assist researchers in evaluating the potential of Substance P(1-7) TFA as a modulator of SP's diverse physiological and pathological actions.
Overview of Substance P and its Fragment, Substance P(1-7)
Substance P is an eleven-amino-acid neuropeptide renowned for its role in pain transmission, inflammation, and anxiety.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[2] Substance P(1-7) is a seven-amino-acid N-terminal fragment of Substance P.[3] It is an endogenous metabolite of SP and is proposed to act as a modulator of SP's actions, often exhibiting antagonistic or distinct effects.[4][5]
Comparative Efficacy in Neuromodulation Models
Dopamine (B1211576) Release in the Nigrostriatal Pathway
Substance P is known to modulate dopamine release in the substantia nigra and striatum. Intriguingly, Substance P(1-7) also influences dopamine outflow, suggesting a complex regulatory role within this critical motor pathway.
Table 1: Comparison of the Effects of Substance P and Substance P(1-7) on Dopamine Release in Rat Striatal Slices
| Compound | Concentration | Effect on Dopamine Outflow | Receptor Involvement |
| Substance P | 0.1 nM - 1.0 µM | Bell-shaped dose-response; significant increase at 0.1 and 1 nM | Primarily NK1 Receptor |
| Substance P(1-7) | 0.1 nM - 1.0 µM | Bell-shaped dose-response; significant increase at 0.1 and 1 nM | Partially independent of NK1 Receptor |
Aversive Behavior in Mice
Intrathecal administration of Substance P in mice induces aversive behaviors such as scratching, biting, and licking. Substance P(1-7) has been shown to antagonize these effects, highlighting its potential as a modulator of nociceptive signaling.
Table 2: Antagonistic Effect of Substance P(1-7) on Substance P-Induced Aversive Behavior in Mice
| Treatment | Dose | Observed Aversive Behavior (Accumulated Response Time) |
| Substance P | 0.1 nmol | Significant increase in scratching, biting, and licking |
| Substance P + Substance P(1-7) | 0.1 nmol + 1.0 pmol | Significant reduction in aversive behaviors |
| Substance P + Substance P(1-7) | 0.1 nmol + 2.0 pmol | Further significant reduction in aversive behaviors |
| Substance P + Substance P(1-7) | 0.1 nmol + 4.0 pmol | Pronounced reduction in aversive behaviors |
Cardiovascular Effects: A Comparative Overview
Substance P is a potent vasodilator and can induce hypotension and tachycardia.[6] In contrast, Substance P(1-7) has been reported to produce depressor (hypotensive) and bradycardic (heart rate-lowering) effects when applied to the nucleus tractus solitarius, a key cardiovascular regulatory center in the brainstem.[2][3]
Table 3: Comparison of Cardiovascular Effects
| Compound | Primary Cardiovascular Effect | Site of Action (Reported) |
| Substance P | Vasodilation, Hypotension, Tachycardia | Systemic and Central |
| Substance P(1-7) | Hypotension, Bradycardia | Nucleus Tractus Solitarius |
Anti-inflammatory Potential: Contrasting Roles
Substance P is a well-established pro-inflammatory peptide, promoting vasodilation, plasma extravasation, and the release of inflammatory mediators from immune cells.[1][7] The role of Substance P(1-7) in inflammation appears to be distinct and potentially inhibitory to the pro-inflammatory actions of its parent peptide.
Table 4: Comparison of Inflammatory Responses
| Compound | Effect on Mast Cell Degranulation and Cytokine Release |
| Substance P | Induces degranulation and release of pro-inflammatory cytokines (e.g., CCL2) |
| Substance P(1-7)-COOH* | Does not induce significant degranulation or CCL2 release |
*Note: Data is for the closely related metabolite Substance P(1-7)-COOH.[8]
Neuroprotection: An Emerging Area of Investigation
Elevated levels of Substance P have been associated with neuronal damage in models of neurodegenerative diseases like Parkinson's disease (induced by 6-hydroxydopamine, 6-OHDA).[9] Consequently, NK1 receptor antagonists are being explored for their neuroprotective potential.[10] The direct role of Substance P(1-7) in neuroprotection is an area of active research, with its modulatory effects on Substance P suggesting a potential therapeutic avenue.
Table 5: Role in a Neurotoxicity Model (6-OHDA)
| Compound/Treatment | Effect in 6-OHDA Model of Parkinson's Disease |
| 6-OHDA | Induces dopaminergic neuron death and increases Substance P levels |
| Substance P | Exacerbates 6-OHDA-induced cell death |
| NK1 Receptor Antagonist | Protects against 6-OHDA-induced dopaminergic cell loss |
| Substance P(1-7) | Effects not yet fully elucidated in this model |
Signaling Pathways and Experimental Workflows
The distinct biological effects of Substance P and Substance P(1-7) are a consequence of their differential engagement with cellular signaling pathways.
Signaling Pathways
Caption: Signaling pathways for Substance P and Substance P(1-7).
Experimental Workflow: In Vitro Dopamine Release Assay
Caption: Workflow for in vitro dopamine release assay.
Experimental Workflow: In Vivo Aversive Behavior Model
Caption: Workflow for in vivo aversive behavior model.
Detailed Experimental Protocols
In Vitro Dopamine Release from Rat Striatal Slices
-
Animals: Male Wistar rats.
-
Tissue Preparation: Rats are euthanized, and the brains are rapidly removed. The striata are dissected and sliced (e.g., 300-400 µm thickness) using a tissue chopper or vibratome.
-
Superfusion: Slices are transferred to superfusion chambers and continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate and temperature (e.g., 37°C).
-
Drug Application: After a stabilization period, the superfusion medium is switched to one containing known concentrations of Substance P or Substance P(1-7). Perfusate samples are collected at regular intervals before, during, and after drug application.
-
Dopamine Quantification: The concentration of dopamine in the collected perfusate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The amount of dopamine released is calculated and expressed as a percentage of the basal release. Dose-response curves are then generated.
Substance P-Induced Aversive Behavior in Mice
-
Animals: Male mice (e.g., STD strain, 23-28 g).[3]
-
Intrathecal Injection: A fine gauge needle is inserted between the L5 and L6 vertebrae to deliver the test substances directly into the cerebrospinal fluid.
-
Drug Administration: Mice receive an intrathecal injection of Substance P (e.g., 0.1 nmol/mouse) alone or in combination with varying doses of Substance P(1-7) (e.g., 1.0, 2.0, 4.0 pmol/mouse).[3]
-
Behavioral Observation: Immediately after injection, mice are placed in individual observation chambers, and their behavior is recorded for a set period (e.g., 20 minutes).
-
Data Analysis: The total time spent engaging in aversive behaviors (reciprocal hindlimb scratching, biting, and licking of the hind paws and tail) is measured and compared between the different treatment groups.
Conclusion
The available evidence indicates that this compound is not merely an inactive fragment of Substance P but a bioactive peptide with distinct and often opposing effects. In the central nervous system, it demonstrates a modulatory role in dopamine release and a clear antagonism of Substance P-induced aversive behaviors. Its cardiovascular effects also appear to differ significantly from those of its parent peptide. While its direct anti-inflammatory and neuroprotective roles require further elucidation, its ability to counteract the pro-inflammatory and potentially neurotoxic effects of Substance P suggests significant therapeutic potential. Further research is warranted to fully characterize the receptor systems and signaling pathways mediating the effects of Substance P(1-7) and to explore its efficacy in a broader range of preclinical models.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substance P (1-7) 2TFA(68060-49-1(free base)) | TargetMol [targetmol.com]
- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P induces a cardiovascular defense reaction in the rat: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolife-publisher.it [biolife-publisher.it]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrf.com.au [nrf.com.au]
- 10. Treatment with a substance P receptor antagonist is neuroprotective in the intrastriatal 6-hydroxydopamine model of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neuropeptide Stability: A Comparative Analysis of Substance P(1-7) and Its Derivatives
For researchers and professionals in drug development, understanding the metabolic stability of therapeutic peptides is paramount. This guide provides a comparative analysis of the metabolic stability of the neuropeptide Substance P(1-7) and its derivatives, supported by experimental data. We delve into the enzymatic degradation pathways, showcase chemical modifications that enhance stability, and provide detailed experimental protocols for assessing these crucial parameters.
Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the well-known neurotransmitter Substance P. While Substance P is primarily associated with pro-inflammatory and pain signaling through the neurokinin-1 (NK1) receptor, its metabolite, Substance P(1-7), often exhibits opposing, beneficial effects, including anti-nociceptive properties.[1] However, the therapeutic potential of native Substance P(1-7) is hampered by its rapid degradation in biological systems. This has spurred the development of various derivatives with improved metabolic stability.
The Challenge of Enzymatic Degradation
The metabolic breakdown of Substance P and its fragments is orchestrated by several enzymes. Neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) are key players in the degradation of Substance P, leading to the formation of Substance P(1-7).[2][3] Substance P endopeptidase (SPE) also contributes to this process.[4] These same enzymes, along with others, can further break down Substance P(1-7), limiting its biological half-life and therapeutic efficacy.
Below is a diagram illustrating the enzymatic degradation of Substance P to its major bioactive fragment, Substance P(1-7).
Enhancing Metabolic Stability: A Look at Key Derivatives
To overcome the inherent instability of Substance P(1-7), researchers have explored several chemical modifications. These strategies aim to protect the peptide backbone from enzymatic cleavage, thereby prolonging its presence and action in the body. Key approaches include C-terminal amidation, N-methylation, and the development of peptidomimetics.
C-terminal Amidation: The addition of an amide group to the C-terminus of Substance P(1-7) has been shown to increase its efficacy and potency in preclinical models of pain.[5] While direct quantitative comparisons of metabolic stability with the parent compound are limited in the provided literature, the enhanced in vivo effects suggest a potential improvement in stability or receptor interaction.
N-Methylation: N-methylation of the peptide backbone can significantly enhance metabolic stability by sterically hindering the approach of proteases. Studies on N-methylated analogs of the Substance P(1-7) amide have demonstrated a significant reduction in proteolysis in both mouse and human plasma.[6]
Peptidomimetics: A promising strategy involves the design of small molecules that mimic the structure and activity of Substance P(1-7) but are not susceptible to peptidase degradation. One such example is the dipeptide H-Phe-Phe-NH2 and its constrained analogs.[7] These peptidomimetics have shown high affinity for the Substance P(1-7) binding site and, in some cases, markedly improved metabolic stability.[6][7] For instance, certain methylated and cyclized H-Phe-Phe-NH2 analogs exhibit significantly longer half-lives in vitro compared to the parent dipeptide.[7]
Another notable example is a carbon-11 (B1219553) labeled peptidomimetic of Substance P(1-7). While the L-form of this tracer showed rapid metabolic degradation in rat plasma, substituting L-Phe with D-Phe significantly improved its metabolic stability, preserving 70% more of the intact tracer.[8][9]
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data on the metabolic stability of Substance P(1-7) and its derivatives.
| Compound | Experimental System | Key Findings | Reference(s) |
| l-[11C]SP1-7-peptidomimetic | Rat Plasma | 52% intact at 5 min, 15% at 15 min, 11% at 45 min | [8] |
| d-[11C]SP1-7-peptidomimetic | Rat Plasma | Significantly improved stability, preserving 70% more intact tracer than the l-form | [8][9] |
| H-Phe-Phe-NH2 Analogs (Methylated) | In vitro metabolic stability assay | Increased half-life up to 50 times compared to the parent dipeptide | [7] |
| H-Phe-Phe-NH2 Analogs (Cyclized) | In vitro metabolic stability assay | Increased half-life 4-16 times compared to the parent dipeptide | [7] |
| SP1-7 Amide | Mouse Plasma | Half-life of 6.4 minutes | [6] |
| N-Methylated SP1-7 Amide Analogs | Mouse and Human Plasma | Significantly less prone to proteolysis | [6] |
Signaling Pathways: A Tale of Two Receptors
Substance P exerts its biological effects primarily through the G-protein coupled neurokinin-1 (NK1) receptor. Activation of the NK1 receptor leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including pro-inflammatory signaling.
In contrast, the receptor for Substance P(1-7) has not yet been cloned or fully characterized, and its signaling mechanism remains unclear.[8] It is known to have distinct binding sites from the NK1 receptor and often mediates biological effects that are opposite to those of Substance P, such as anti-nociception.[1][10]
Experimental Protocols
Accurate assessment of metabolic stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolic Stability Assay in Plasma
This assay evaluates the stability of a peptide in plasma, which contains a variety of proteolytic enzymes.
Protocol:
-
Preparation: A stock solution of the test peptide is prepared in a suitable buffer (e.g., PBS).
-
Incubation: The peptide solution is added to fresh or frozen plasma (e.g., from rat, mouse, or human) and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction is stopped at each time point by adding a quenching solution, such as cold methanol or a protease inhibitor cocktail.
-
Protein Precipitation: Plasma proteins are precipitated, often by centrifugation at high speed, to separate them from the peptide fragments.
-
Analysis: The supernatant, containing the intact peptide and its metabolites, is analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS/MS) to quantify the amount of remaining intact peptide.
-
Data Analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t1/2) of the peptide can then be determined.
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of a drug candidate. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.
-
Assay Initiation: The test compound is added to the apical (top) side of the cell monolayer to assess absorption (A-B transport).
-
Incubation: The cells are incubated for a defined period, typically 2 hours.
-
Sample Collection: Samples are collected from the basolateral (bottom) receiver compartment at specified time points.
-
Analysis: The concentration of the test compound in the collected samples is quantified using HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Bidirectional transport (basolateral to apical, B-A) can also be measured to determine the efflux ratio (Papp(B-A)/Papp(A-B)), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion
The metabolic instability of Substance P(1-7) presents a significant hurdle to its therapeutic development. However, the exploration of various chemical modifications, including C-terminal amidation, N-methylation, and the design of peptidomimetics, has yielded derivatives with substantially improved stability profiles. The data presented in this guide highlight the effectiveness of these strategies in prolonging the half-life of Substance P(1-7) analogs. The continued development and rigorous testing of these stabilized derivatives, using the experimental protocols outlined herein, hold promise for unlocking the therapeutic potential of this intriguing neuropeptide fragment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Validation and Characterization of a Novel Peptide That Binds Monomeric and Aggregated β-Amyloid and Inhibits the Formation of Neurotoxic Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. Substance P receptor signaling contributes to host maladaptive responses during enteric bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Interaction of Substance P(1-7) with Neurotransmitter Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental evidence detailing the interaction of the neuropeptide fragment Substance P(1-7) with the dopaminergic, serotonergic, and cholinergic neurotransmitter systems. The information is compiled from preclinical studies and is intended to serve as a resource for researchers investigating the therapeutic potential of Substance P(1-7) and its analogues.
Interaction with the Dopaminergic System
Substance P(1-7) has been shown to significantly modulate the dopaminergic system, primarily by influencing dopamine (B1211576) release and interacting with dopamine receptors. This interaction is most prominently observed in the substantia nigra and the nucleus accumbens, key regions of the brain's reward and motor systems.[1][2][3][4]
Quantitative Data: Dopaminergic System Interaction
The following tables summarize the available quantitative data on the binding affinity of Substance P(1-7) to its binding sites and its effects on dopamine-related parameters.
Table 1: Binding Affinity of Substance P(1-7)
| Ligand | Preparation | Binding Parameter | Value (nM) | Reference |
| [3H]-SP(1-7) | Rat Brain Membranes | Ki | 2.6 | [2] |
| [3H]-SP(1-7) | Rat Brain Membranes | Kd | 4.4 | [4] |
| [3H]-SP(1-7) | Rat Spinal Cord | Kd (High Affinity) | 0.5 | [4] |
| [3H]-SP(1-7) | Rat Spinal Cord | Kd (Low Affinity) | >12 | [4] |
Table 2: Functional Effects of Substance P(1-7) on the Dopaminergic System
| Effect | Brain Region | Model | Concentration/Dose | Observation | Reference |
| Increased 3H-Dopamine Release | Substantia Nigra | In vitro rat slices | Not specified | Enhanced release | [1] |
| Increased Dopamine Outflow | Striatum | In vitro rat slices | 0.1 nM, 1 nM | Significant increase (bell-shaped curve) | [3] |
| Modulation of Dopamine Receptors | Mesocorticolimbic areas | In vivo rat (morphine withdrawal) | Not specified | Altered D1 and D2 receptor density | |
| Enhanced Dopamine Release | Nucleus Accumbens | In vivo rat (morphine withdrawal) | Not specified | Stimulated release | [2] |
Signaling Pathways and Experimental Workflows
The interaction of Substance P(1-7) with the dopaminergic system can be visualized through the following diagrams.
Caption: Modulation of Dopaminergic Neuron by Substance P(1-7).
Caption: In Vivo Microdialysis Experimental Workflow.
Experimental Protocols
1.3.1. In Vitro Dopamine Release Assay from Substantia Nigra Slices
This protocol is a synthesized method based on common practices for in vitro neurotransmitter release studies.
-
Tissue Preparation: Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2. The substantia nigra is dissected, and 300-400 µm thick slices are prepared using a vibratome.
-
Pre-incubation and Loading: Slices are pre-incubated in oxygenated aCSF at 37°C for 30 minutes. For radiolabeling studies, slices are then incubated with 3H-dopamine for 30 minutes, followed by a washout period to remove excess radiolabel.
-
Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a flow rate of 1 mL/min.
-
Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5 minutes).
-
Stimulation: After establishing a stable baseline release, Substance P(1-7) at various concentrations is added to the superfusion medium. In some experiments, a depolarizing stimulus (e.g., high potassium concentration) is applied to evoke dopamine release.
-
Analysis: The amount of endogenous dopamine or 3H-dopamine in each fraction is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid scintillation counting, respectively.
1.3.2. In Vivo Microdialysis for Dopamine in the Nucleus Accumbens
This protocol is a generalized procedure for in vivo microdialysis studies.
-
Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted with the tip positioned just above the nucleus accumbens. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of a freely moving rat.
-
Perfusion and Equilibration: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). An equilibration period of 1-2 hours is allowed to establish a stable baseline of dopamine levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Substance P(1-7) Administration: Substance P(1-7) is administered either systemically (e.g., intraperitoneal injection) or locally into the brain region of interest through the microdialysis probe (reverse dialysis).
-
Sample Analysis: The concentration of dopamine in the dialysate samples is determined by HPLC-ECD.
Interaction with the Serotonergic System
The interaction of Substance P(1-7) with the serotonergic system is less well-characterized compared to its effects on dopamine. Most of the available research focuses on the parent peptide, Substance P, which has been shown to modulate the activity of serotonin (B10506) neurons, particularly in the dorsal raphe nucleus.[5][6] Substance P and its receptors are found in close association with serotonin-containing neurons.[7]
Quantitative Data: Serotonergic System Interaction
Table 3: Qualitative Effects of Substance P on the Serotonergic System
| Effect | Brain Region | Model | Observation | Reference |
| Modulation of Serotonin Neuron Activity | Dorsal Raphe Nucleus | In vivo rat | Substance P infusion can inhibit the majority of dorsal raphe neurons, an effect mediated by 5-HT1A receptors. | [5] |
| Co-localization | Dorsal Raphe Nucleus | Human brain tissue | Substance P and the serotonin transporter are co-localized in a subset of neurons. | |
| Modulation of Serotonin Function | - | - | Neurokinin 1 receptor antagonism requires norepinephrine (B1679862) to increase serotonin function. | [7] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the modulatory role of Substance P on serotonergic neurons in the dorsal raphe nucleus.
Caption: Modulation of Serotonergic Neuron by Substance P.
Experimental Protocols
2.3.1. In Vivo Electrophysiology in the Dorsal Raphe Nucleus
This protocol is a generalized method for recording the activity of single neurons in vivo.
-
Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus. The electrode is advanced until the characteristic firing pattern of a serotonergic neuron is identified (slow, regular firing rate).
-
Drug Administration: Substance P or Substance P(1-7) is administered systemically (e.g., intravenously) or locally via a micropipette attached to the recording electrode (iontophoresis).
-
Data Acquisition: The electrical activity of the neuron is recorded before, during, and after drug administration. Changes in firing rate and pattern are analyzed.
-
Histological Verification: At the end of the experiment, the recording site is marked (e.g., by an electrolytic lesion) and the brain is processed for histological verification of the electrode placement.
Interaction with the Cholinergic System
The interaction of Substance P with the cholinergic system has been demonstrated in various brain regions and peripheral tissues. Substance P can modulate the release of acetylcholine (B1216132) and interact with nicotinic acetylcholine receptors.[8] However, specific studies on the direct effects of Substance P(1-7) on the cholinergic system are limited.
Quantitative Data: Cholinergic System Interaction
Specific binding affinity data (Ki or Kd values) and functional dose-response data (EC50) for Substance P(1-7) at cholinergic receptors or on acetylcholine release are not well-documented in the reviewed literature. The table below summarizes the effects of the parent peptide, Substance P.
Table 4: Qualitative Effects of Substance P on the Cholinergic System
| Effect | Brain Region/Tissue | Model | Concentration/Dose | Observation | Reference |
| Increased Acetylcholine Release | Dorsal Striatum | In vivo rat microdialysis | 10 and 25 µM | 30% and 51% increase, respectively | [8] |
| Modulation of Nicotinic Receptors | Amphibian sympathetic ganglion and skeletal muscle | Electrophysiology | 0.42-42 µM | Suppresses the sensitivity of nicotinic ACh-receptors | |
| Modulation of Acetylcholine-induced currents | Embryonic chicken sympathetic and ciliary ganglion neurons | Electrophysiology | Not specified | Enhances the rate of decay of the inward current |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the interaction of Substance P with cholinergic neurons and a typical workflow for an in vitro neurotransmitter release assay.
Caption: Modulation of Cholinergic Neuron by Substance P.
Caption: In Vitro Neurotransmitter Release Assay Workflow.
Experimental Protocols
3.3.1. Radioligand Binding Assay
This is a generalized protocol for determining the binding affinity of a ligand to its receptor.
-
Membrane Preparation: Brain tissue from a specific region (e.g., striatum) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed amount of membrane protein is incubated with a radiolabeled ligand (e.g., a known nicotinic or muscarinic receptor antagonist) and varying concentrations of the unlabeled competitor ligand (Substance P(1-7)).
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same receptor. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the inhibition constant (Ki) of Substance P(1-7).
Conclusion
The available evidence strongly supports a modulatory role for Substance P(1-7) in the dopaminergic system, with quantitative data indicating a high-affinity binding site and a clear effect on dopamine release. The interactions with the serotonergic and cholinergic systems are less defined specifically for the SP(1-7) fragment, with most studies focusing on the parent peptide, Substance P. Further research is warranted to elucidate the specific binding characteristics and functional consequences of Substance P(1-7) on serotonin and acetylcholine neurotransmission. The experimental protocols and workflows provided in this guide offer a foundation for designing such future investigations.
References
- 1. Effect of substance P on acetylcholine and dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Extrinsic and intrinsic control of striatal cholinergic interneuron activity [frontiersin.org]
- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Substance P Acts through Local Circuits within the Rat Dorsal Raphe Nucleus to Alter Serotonergic Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P - Wikipedia [en.wikipedia.org]
- 8. Substance P increases release of acetylcholine in the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Substance P(1-7) TFA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Substance P(1-7) TFA is a critical aspect of laboratory safety and environmental responsibility. The disposal protocol is primarily dictated by the hazardous properties of its trifluoroacetic acid (TFA) counter-ion.[1] TFA is a strong, corrosive acid that is harmful to aquatic life, necessitating its classification and handling as hazardous waste.[1][2][3] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of this and all research chemicals.[4]
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[4][5] Always handle this compound and its associated waste in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A properly fitted lab coat
Waste Segregation and Container Management
Proper segregation of waste streams is the first principle of safe disposal.[6] Mixing incompatible wastes can lead to dangerous chemical reactions.
-
Designated Waste Containers: All waste contaminated with this compound must be collected in designated hazardous waste containers.[1]
-
Container Material: Use chemically compatible containers made of glass or high-density polyethylene (B3416737) (HDPE).[1] Metal containers should not be used due to the corrosive nature of TFA.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Aqueous waste," "Solid contaminated labware").[1]
-
Storage: Containers should be kept securely closed when not in use and stored in a designated satellite accumulation area.[7]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters relevant to the disposal of TFA-containing waste. The primary concern is the corrosivity (B1173158) characteristic, as defined by regulatory bodies like the EPA.
| Parameter | Regulatory Limit / Recommended Value | Significance |
| pH of Aqueous Waste | ≤ 2 or ≥ 12.5 | Wastes exhibiting these pH levels are considered corrosive hazardous waste by the EPA (Waste Code D002).[8] |
| Neutralization Target pH | 6.0 - 8.0 | Liquid TFA waste should be neutralized to this pH range before final disposal to mitigate its corrosive properties.[6] |
| Flash Point (TFA) | < 60°C (140°F) | While Substance P(1-7) itself is a solid, solutions may contain flammable solvents. Ignitable liquids are classified as hazardous waste (D001).[8] |
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for managing different waste streams generated from work with this compound.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused or expired lyophilized powder.
Methodology:
-
Ensure all required PPE is worn.
-
Using a dedicated spatula or scoop, carefully transfer the solid this compound into a designated, pre-labeled hazardous solid waste container.
-
Avoid generating dust. If the powder is very fine, consider moistening it slightly with a compatible solvent (e.g., a small amount of the solvent it will be dissolved in for disposal) to minimize aerosolization.
-
Securely close the container.
-
Store the container in the satellite accumulation area for pickup by the institutional EHS office.
Protocol 2: Disposal of Liquid Waste Containing this compound
This procedure applies to solutions, experimental buffers, and the first solvent rinse of contaminated labware.[4]
Methodology:
-
Collection: Carefully pour all liquid waste into a designated, pre-labeled hazardous liquid waste container.
-
Neutralization (if required by EHS): Due to its high corrosivity, TFA waste often requires neutralization.[6] This procedure must be performed with extreme caution in a chemical fume hood. a. Place the liquid waste container in a larger secondary container (e.g., an ice bath) to dissipate heat from the exothermic reaction.[6] b. Slowly and in small portions, add a suitable base such as sodium bicarbonate (NaHCO₃) to the liquid waste while stirring gently.[6] Be prepared for vigorous gas (CO₂) evolution.[6] c. After each addition, allow the reaction to subside. d. Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. e. Continue the slow addition of the base until the pH is stable between 6.0 and 8.0.[6] f. Once neutralized, securely cap the container. Update the label to indicate "Neutralized TFA Waste" and list all chemical components.[6]
-
Final Disposal: Arrange for pickup by your institution's hazardous waste management service.
Protocol 3: Decontamination and Disposal of Contaminated Labware
This procedure applies to disposable items (e.g., pipette tips, vials, gloves) and reusable glassware.
Methodology:
-
Solid Waste: a. Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4] b. Label the container clearly as "Hazardous Waste" and specify the contents (e.g., "Lab debris contaminated with this compound").
-
Reusable Glassware: a. Perform an initial rinse of the glassware with a suitable solvent (e.g., ethanol, methanol, or water). b. Crucially, collect this first rinse as hazardous liquid waste and manage it according to Protocol 2.[4] c. After the initial rinse, the glassware can be washed using a standard laboratory detergent, followed by thorough rinsing with deionized water.[1][4]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCP peptide TFA|MSDS [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Substance P(1-7) TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Substance P(1-7) TFA. The following procedures are designed to minimize risk and ensure the integrity of your research.
Substance P is a neuropeptide involved in various biological processes, including inflammation and pain transmission.[1][2] The trifluoroacetic acid (TFA) salt form, while common for synthetic peptides, necessitates specific handling precautions due to the corrosive nature of TFA.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. A risk assessment should be conducted for any specialized procedures.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z-87.1 standards.[4] | Protects eyes from splashes of the peptide solution or TFA vapors.[3] |
| Hand Protection | Nitrile gloves.[3][4] | Prevents skin contact with the substance.[5] Check gloves for tears or degradation before use.[4] |
| Body Protection | Laboratory coat or protective gown.[6] | Shields clothing and skin from accidental spills.[5] |
| Respiratory Protection | Use in a certified chemical fume hood.[3][4] | Avoids inhalation of the peptide if it becomes airborne as a powder or aerosol, and protects from TFA vapors.[3][7] |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the substance in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][8] Recommended storage temperature is typically 2-8°C.[9]
-
Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[4][7]
2. Preparation and Handling:
-
All handling of this compound, especially weighing of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
-
When preparing solutions, slowly add the solid to the solvent to avoid generating dust.[4]
-
Use appropriate, clean laboratory equipment to prevent contamination of the substance.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[3]
-
Place the absorbed material into a suitable, labeled container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including empty containers, used gloves, and contaminated absorbent materials, in a clearly labeled, sealed container for hazardous waste.[3][7]
-
Do Not Dispose Down the Drain: Trifluoroacetic acid and its salts should not be poured down the drain.[7]
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[8][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. amsbio.com [amsbio.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
